D&C Green No. 8 free acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-hydroxypyrene-1,3,6-trisulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O10S3/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJOZRVSMLPASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275670 | |
| Record name | Pyranine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Highly soluble in water; [Merck Index] Yellowish or green powder; Soluble in water; [MSDSonline] | |
| Record name | Pyranine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8141 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
27928-00-3 | |
| Record name | D&C Green No. 8 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027928003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyranine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D&C GREEN NO. 8 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z73E2H7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
8-Hydroxypyrene-1,3,6-trisulfonic acid spectral properties
An In-depth Technical Guide to the Spectral Properties of 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS)
Abstract
8-Hydroxypyrene-1,3,6-trisulfonic acid, commonly known as HPTS or Pyranine, is a highly water-soluble, membrane-impermeable fluorescent probe renowned for its remarkable sensitivity to pH. Its utility is anchored in a distinct pH-dependent shift in its excitation spectrum, which allows for ratiometric analysis, providing a robust and quantitative measure of pH independent of probe concentration. This guide provides a comprehensive exploration of the core photophysical principles governing HPTS fluorescence, its detailed spectral characteristics, field-proven experimental protocols for its application, and critical considerations for its use in complex biological and chemical systems.
Introduction: The Significance of HPTS in pH Sensing
8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) is a polycyclic aromatic hydrocarbon distinguished by a hydroxyl group and three sulfonate moieties. The sulfonic acid groups render the molecule highly polar and water-soluble, while generally preventing it from crossing biological membranes.[1][2] Its most valuable characteristic is the pH-dependent equilibrium between its protonated (acidic, ROH) and deprotonated (basic, RO⁻) forms. With a ground-state acid dissociation constant (pKa) of approximately 7.2 to 7.4, HPTS is an ideal fluorescent indicator for probing pH changes within the physiological range (pH 5.5–8.5).[2][3] This property has led to its widespread adoption in cell biology for measuring intracellular pH, monitoring pH within liposomes and other nanoparticles, and developing advanced biosensors.[1][4][5]
Fundamental Photophysical Principles
The functionality of HPTS as a pH probe is governed by the photophysical transitions between its ground (S₀) and first excited singlet (S₁) states, a concept best described by the Förster cycle. The key principle is that the acidity of the hydroxyl group dramatically increases upon photoexcitation.
-
Ground State (S₀): In the ground state, the equilibrium between the protonated form (ROH) and the deprotonated form (RO⁻) is dictated by the environmental pH and the ground-state pKₐ (~7.4).[3]
-
Excited State (S₁): Upon absorbing a photon, HPTS is promoted to its excited state (S₁). In this state, the molecule becomes a much stronger acid, with its pKₐ* dropping to approximately 0.4.[3] This phenomenon is known as Excited-State Proton Transfer (ESPT).
Because of ESPT, even if the molecule is in its protonated (ROH) form in the ground state (at pH < 7.4), upon excitation to ROH, it rapidly dissociates a proton to the surrounding aqueous environment to form the excited deprotonated species (RO⁻). Consequently, fluorescence emission is almost exclusively observed from the deprotonated form (RO⁻*) at around 510 nm, regardless of which ground-state species was initially excited.[3][6]
Core Spectral Properties
The dual-excitation, single-emission characteristic of HPTS is the foundation of its use as a ratiometric pH indicator.
Absorption and Excitation Spectra
The two ground-state forms of HPTS have distinct absorption maxima, which are reflected in the fluorescence excitation spectrum when monitoring the emission at 510 nm.
-
Protonated Form (ROH): Exhibits a primary absorption/excitation peak around 403-405 nm .[1][3] The intensity of this peak is maximal at acidic pH and decreases as the pH rises.
-
Deprotonated Form (RO⁻): Has a primary absorption/excitation peak around 450-460 nm .[3][6] The intensity of this peak is maximal at alkaline pH and increases with rising pH.
-
Isosbestic Point: An isosbestic point, where the molar absorptivity of the two species is equal, is observed around 413-418 nm .[7][8] At this wavelength, the fluorescence intensity is independent of pH, making it a useful reference point for ratiometric measurements.
As the pH of an HPTS solution transitions from acidic to alkaline, a clear shift in the excitation spectrum is observed: the 405 nm peak diminishes while the 450 nm peak grows in intensity.[4][7]
Emission Spectrum
Due to the efficient ESPT process, the fluorescence emission spectrum of HPTS is characterized by a single, broad peak with a maximum at approximately 510-512 nm .[1][3][9] This emission originates from the relaxation of the excited deprotonated form (RO⁻*) to its ground state. The large separation between the excitation and emission wavelengths (a Stokes shift of >100 nm for the ROH form) is highly advantageous, as it minimizes spectral overlap and simplifies detection.[2]
Ratiometric pH Measurement
The power of HPTS lies in its suitability for ratiometric measurements, which provides a quantitative output that is largely insensitive to variations in probe concentration, excitation light intensity, or photobleaching. The pH is determined by calculating the ratio of the fluorescence intensities emitted at ~510 nm when the sample is excited at the deprotonated and protonated peaks, respectively (e.g., Ratio = I₄₅₀ₙₘ / I₄₀₅ₙₘ).[6] This ratio is directly proportional to the ratio of the concentrations of the deprotonated and protonated forms, and thus provides a direct measure of the pH.[7]
Caption: pH-dependent equilibrium of HPTS in its ground state.
Quantitative Spectral Parameters
A summary of the key photophysical properties of HPTS is presented below. These values are essential for designing experiments and interpreting results.
| Parameter | Value | Significance | References |
| Ground State pKₐ | ~7.2 - 7.4 | Defines the optimal pH sensing range, ideal for physiological conditions. | [2][3] |
| Excited State pKₐ | ~0.4 | Enables efficient Excited-State Proton Transfer (ESPT). | [3] |
| Excitation Maxima | ~403-405 nm (protonated)~450-460 nm (deprotonated) | Dual excitation wavelengths that form the basis of ratiometric pH sensing. | [1][3][6] |
| Isosbestic Point | ~413-418 nm | pH-independent excitation wavelength used as a reference point. | [7][8] |
| Emission Maximum | ~510-512 nm | Single emission wavelength simplifies detection. | [3][9] |
| Fluorescence Quantum Yield (Φ) | High (>0.75) | Indicates high fluorescence brightness, leading to strong signals. | [2] |
| Fluorescence Lifetime (τ) | ~5.4 ns (for ROH in environments that prevent ESPT) | The time the molecule spends in the excited state. In aqueous solutions, the decay is complex due to ESPT. | [3][6] |
Field-Proven Experimental Protocols
Protocol 1: Generation of a Ratiometric pH Calibration Curve
Causality: To accurately determine an unknown pH, it is imperative to first establish a standard curve that correlates the fluorescence intensity ratio (I₄₅₀/I₄₀₅) to known pH values. This calibration must be performed under buffer and ionic strength conditions that mimic the eventual experimental system, as these factors can slightly influence HPTS fluorescence.[4]
Methodology:
-
Prepare Buffer Solutions: Create a series of stable buffer solutions of known pH, covering the desired range (e.g., pH 5.5 to 8.5 in 0.5 pH unit increments). A combination of buffers like MES, HEPES, and TAPS may be required to cover a broad range effectively.
-
Prepare HPTS Stock Solution: Dissolve HPTS powder in deionized water to create a concentrated stock solution (e.g., 1 mM). Protect from light.
-
Prepare Working Solutions: For each buffer solution from Step 1, prepare a sample in a cuvette by diluting the HPTS stock to a final concentration of ~1 µM. The final concentration should be low enough to avoid inner filter effects.
-
Set Spectrofluorometer Parameters:
-
Set the emission wavelength to 510 nm.
-
Set the excitation and emission slit widths (e.g., 2-5 nm).
-
-
Acquire Excitation Spectra: For each pH standard, scan the excitation wavelength from ~380 nm to ~480 nm while recording the emission at 510 nm.
-
Determine Intensity Ratios: From each spectrum, record the fluorescence intensity at the peak maxima (~405 nm and ~450 nm). Calculate the ratio of these intensities (I₄₅₀/I₄₀₅).
-
Plot Calibration Curve: Plot the calculated intensity ratio (Y-axis) against the corresponding pH value (X-axis).
-
Fit the Data: Fit the resulting data points to a sigmoidal function (e.g., Boltzmann fit). This equation will be used to convert the fluorescence ratios of unknown samples into pH values.
Caption: Experimental workflow for generating an HPTS pH calibration curve.
Protocol 2: Monitoring Intra-liposomal pH
Causality: HPTS is an excellent probe for monitoring the internal pH of liposomes, as its membrane impermeability ensures it remains entrapped within the aqueous core. This assay is widely used in drug delivery to study endocytosis and the acidification of liposomes within cellular compartments.[1]
Methodology:
-
Liposome Preparation: Prepare liposomes using a standard method (e.g., thin-film hydration followed by extrusion) in the presence of an HPTS solution (e.g., 50-100 µM HPTS in buffer).
-
Removal of External HPTS: Separate the HPTS-loaded liposomes from the non-encapsulated probe. This is a critical step and is typically achieved by size exclusion chromatography (e.g., using a Sephadex column).
-
Initiate pH Gradient: Resuspend the purified liposomes in an HPTS-free buffer of a different pH to create a transmembrane pH gradient.
-
Fluorescence Measurement: Place the liposome suspension in a cuvette within a spectrofluorometer equipped with a magnetic stirrer.
-
Ratiometric Recording: Record the fluorescence intensity at 510 nm over time, alternating the excitation wavelength between ~405 nm and ~450 nm.
-
Data Analysis: Calculate the intensity ratio (I₄₅₀/I₄₀₅) at each time point. Convert these ratios to internal liposomal pH values using the previously generated calibration curve.
Advanced Considerations and Applications
-
Environmental Effects: The fluorescence properties of HPTS can be influenced by the local environment. High concentrations of cations can interact with the negatively charged sulfonate groups, potentially altering the pKₐ and fluorescence response.[4] Therefore, calibration should always be performed in a medium that closely matches the experimental conditions.
-
Quenching: HPTS fluorescence can be quenched by certain molecules, such as viologens. This property has been exploited to develop sensing systems for other analytes, like glucose, where the quencher's interaction with HPTS is modulated by the target analyte.[1]
-
Applications: Beyond simple pH measurement, the unique properties of HPTS have been leveraged in diverse fields. It serves as a probe for studying proton transport across membranes, a reporter in enzyme assays that involve pH changes, and a key component in the development of optical CO₂ sensors.[3][5][10]
Conclusion
8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) stands out as a premier fluorescent probe for aqueous pH measurement. Its high water solubility, membrane impermeability, strong fluorescence, and, most importantly, its capacity for ratiometric analysis make it a robust and reliable tool for researchers. A thorough understanding of its photophysical principles and careful experimental design, particularly with respect to calibration, enables the acquisition of precise and quantitative pH data in a wide array of scientific applications, from fundamental biochemistry to advanced drug delivery systems.
References
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Amdursky, N., & Nandi, R. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2467-2477. [Link][3][6]
-
Lee, S. et al. (2016). HPTS fluorescent pH properties and use for tracking intracellular kinetics. ResearchGate. [Link][7]
-
Rizzo, F. et al. (2021). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. Molecules, 26(16), 4991. [Link][4]
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Ghosh, M. et al. (2020). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. Chemosensors, 8(4), 114. [Link][2]
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Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link][11]
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ResearchGate. (n.d.). Fluorescence spectra of pyranine (excitation at 390 nm). ResearchGate. [Link][12]
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ResearchGate. (n.d.). (a) UV-visible absorbance spectra of HPTS (1 × 10-5 M) at pH... ResearchGate. [Link][8]
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ResearchGate. (n.d.). Absorption, fluorescence, and excitation anisotropy spectra of HPTS in... ResearchGate. [Link][13]
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ResearchGate. (n.d.). Emission spectra of pyranine dissolved in pure water as a function of pH. ResearchGate. [Link][14]
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ResearchGate. (n.d.). UV–Vis absorption spectra of 8-hydroxy-1,3,6-pyrenetrisulfonic acid... ResearchGate. [Link][15]
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Haynes, C. J. E. et al. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. Methods in Supramolecular Chemistry. [Link][5]
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ResearchGate. (n.d.). Sensing Mechanism and spectral behavior of HPTS dye. ResearchGate. [Link][10]
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An In-Depth Technical Guide to D&C Green No. 8 and its Free Acid, Pyranine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of D&C Green No. 8, focusing on its free acid form, pyranine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile fluorescent compound.
Core Chemical Identity and Physicochemical Properties
D&C Green No. 8 is the trisodium salt of 8-hydroxypyrene-1,3,6-trisulfonic acid.[1] Its free acid form, 8-hydroxypyrene-1,3,6-trisulfonic acid, is commonly known as pyranine or HPTS.[2][3][4] This hydrophilic and pH-sensitive fluorescent dye is a member of the arylsulfonate chemical family.[2][5]
Chemical Structure and Formula
The structural integrity of pyranine is fundamental to its function. The pyrene core provides the basis for its fluorescence, while the hydroxyl and sulfonic acid groups impart its characteristic pH sensitivity and high water solubility.
D&C Green No. 8 (Trisodium Salt):
Pyranine (Free Acid):
-
Chemical Formula: C₁₆H₁₀O₁₀S₃
-
Molecular Weight: 458.44 g/mol [6]
Below is the chemical structure of the pyranine free acid:
A diagram of the chemical structure of Pyranine (Free Acid).
IUPAC Nomenclature and Chemical Identifiers
A consistent and accurate identification of chemical compounds is paramount in scientific research.
| Identifier | Value |
| IUPAC Name | Trisodium 8-hydroxypyrene-1,3,6-trisulfonate[2] |
| Synonyms | Pyranine, HPTS, Solvent Green 7[2][4][7] |
| CAS Number | 6358-69-6[2][4][8][9] |
| EC Number | 228-783-6[2] |
Physicochemical Properties
The utility of pyranine in various applications is dictated by its physicochemical properties.
| Property | Value | Source |
| Appearance | Yellow-green crystalline powder | [2][5] |
| Solubility | Soluble in water | [2][5][10] |
| pKa | ~7.2 - 7.4 | [11][12][13] |
| Excitation Maxima | ~403 nm (acidic), ~454 nm (alkaline) | [14] |
| Emission Maximum | ~510 nm | [7][11] |
Synthesis and Purification Overview
The synthesis of D&C Green No. 8 is a well-established process. It is typically synthesized from pyrenetetrasulfonic acid in a sodium hydroxide solution under reflux.[2][15] The resulting trisodium salt, pyranine, crystallizes as yellow needles upon the addition of an aqueous sodium chloride solution.[2][15] For specialized applications, such as intracellular studies, derivatives like 8-O-carboxymethylpyranine (CM-pyranine) can be synthesized by alkylating pyranine with methyl bromoacetate.[3] Purification is often achieved through chromatographic techniques to ensure the removal of starting materials and byproducts.[3]
Key Analytical Methodologies
Accurate characterization and quantification of D&C Green No. 8 are critical for its application in research and development. The following are standard analytical techniques employed for this purpose.
UV-Visible Spectroscopy
Principle: This technique measures the absorbance of light by the molecule at different wavelengths. The protonated and deprotonated forms of pyranine have distinct absorption spectra, allowing for the determination of its concentration and the pH of the surrounding environment.[11][12]
Experimental Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of pyranine in buffers of known pH (e.g., pH 4 and pH 9) at concentrations ranging from 1 to 10 µM.
-
Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength range from 300 to 600 nm.
-
Measurement: Record the absorbance spectra of the standard solutions and the sample solution.
-
Data Analysis: Identify the absorbance maxima for the acidic (~403 nm) and alkaline (~454 nm) forms.[14] The ratio of absorbances at these two wavelengths can be used to determine the pH of the sample.
Fluorescence Spectroscopy
Principle: Pyranine is a highly fluorescent molecule, and its fluorescence intensity is pH-dependent.[13] This property makes it an excellent fluorescent pH indicator.[7][11][12]
Experimental Protocol:
-
Solution Preparation: Prepare a dilute solution of pyranine (e.g., 1 µM) in the buffer or medium of interest.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the isosbestic point (~415 nm) or alternate between the excitation maxima of the acidic and basic forms. Set the emission wavelength scan from 450 to 600 nm.
-
Measurement: Record the fluorescence emission spectrum. The peak emission is typically observed around 510 nm.[11]
-
Data Analysis: The ratio of fluorescence intensity when excited at two different wavelengths (e.g., 405 nm and 450 nm) is used for ratiometric pH measurements, which minimizes the effects of dye concentration and photobleaching.
A simplified workflow for the spectroscopic analysis of pyranine.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For D&C Green No. 8, it is particularly useful for assessing purity and quantifying related substances.[16]
Experimental Protocol (General Guidance):
-
Mobile Phase Preparation: A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Column: A C18 reversed-phase column is commonly used.
-
Instrument Setup: An HPLC system equipped with a UV-Vis or fluorescence detector is required.
-
Injection and Elution: Inject a known amount of the sample onto the column and elute with the mobile phase.
-
Detection and Quantification: Monitor the eluent at a specific wavelength (e.g., the absorbance maximum of pyranine). The peak area is proportional to the concentration of the analyte. A study has shown that closely related polar compounds can be separated in under 4 minutes using a conventional HPLC instrument.[16]
Applications in Research and Drug Development
The unique properties of D&C Green No. 8 make it a valuable tool in a variety of scientific disciplines.
-
pH Indicator: Its pH-dependent fluorescence makes it an ideal probe for measuring intracellular pH and monitoring pH changes in real-time.[5]
-
Fluorescent Tracer: Due to its high water solubility and strong fluorescence, it is used as a tracer in fluid dynamics and cellular permeability studies.[3]
-
Biological Stain: It is also employed as a biological stain in various microscopy applications.[5]
Safety and Regulatory Considerations
D&C Green No. 8 is approved by the U.S. Food and Drug Administration (FDA) for use in externally applied drugs and cosmetics at concentrations not to exceed 0.01% by weight of the finished product.[1][17][18][19] It is not permitted for use in products intended for the eye area or on the lips.[17] The Cosmetic Ingredient Review (CIR) has deferred evaluation of this ingredient as its safety has been assessed by the FDA.[17]
Conclusion
D&C Green No. 8 and its free acid, pyranine, are well-characterized compounds with significant utility in scientific research and drug development. A thorough understanding of their chemical and physical properties, coupled with the appropriate analytical methodologies, is essential for their effective and reliable application. This guide provides a solid foundation for professionals seeking to leverage the unique attributes of this versatile fluorescent probe.
References
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Agmon, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2728–2739. [Link]
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Wikipedia. (n.d.). Pyranine. [Link]
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Sensient Colors LLC. (2015). Safety Data Sheet D&C GREEN NO. 8. Ozark Underground Laboratory. [Link]
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Agmon, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. PubMed. [Link]
-
Han, J., & Burgess, K. (2015). Synthesis and Characterization of 8-O-Carboxymethylpyranine (CM-Pyranine) as a Bright, Violet-Emitting, Fluid-Phase Fluorescent Marker in Cell Biology. PLOS ONE, 10(7), e0133530. [Link]
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bionity.com. (n.d.). Pyranine. [Link]
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PubChem. (n.d.). Pyranine. National Center for Biotechnology Information. [Link]
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Spectra Colors Corp. (2013). D & C GREEN 8. [Link]
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Cosmetics Info. (n.d.). Green 8. [Link]
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UPI. (n.d.). D&C GREEN#8. [Link]
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Wang, Q., & Berglund, K. (2016). Pyranine Fluorescence Quenching for the Characterization of Solutions. American Journal of Analytical Chemistry, 7, 43-56. [Link]
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Electronic Code of Federal Regulations. (n.d.). § 74.2208 D&C Green No. 8. [Link]
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National Center for Biotechnology Information. (2014). Conventional High-Performance Liquid Chromatography Versus Derivative Spectrophotometry for the Determination of 1,3,6-pyrenetrisulfonic Acid Trisodium Salt and 1,3,6,8-pyrenetetrasulfonic Acid Tetrasodium Salt in the Color Additive D&C Green No. 8 (Pyranine). PubMed. [Link]
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ResearchGate. (n.d.). Fluorescence spectra of pyranine (excitation at 390 nm). [Link]
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ResearchGate. (n.d.). Fluorescence spectra of pyranine molecules in water. [Link]
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Koch Color. (n.d.). Pyranine 2759. [Link]
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Kano, K., & Fendler, J. H. (1978). Pyranine (8-hydroxy-1,3,6-pyrenetrisulfonate) as a probe of internal aqueous hydrogen ion concentration in phospholipid vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289–299. [Link]
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ResearchGate. (n.d.). Emission spectra of pyranine dissolved in pure water. [Link]
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U.S. Food and Drug Administration. (n.d.). Regulatory Status of Color Additives. [Link]
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ResearchGate. (n.d.). Synthesis of CM-pyranine. [Link]
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Tran, T. D., et al. (2006). Identification and properties of the L and L states of pyranine. The Journal of Chemical Physics, 125(16), 164506. [Link]
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Han, J., & Burgess, K. (2015). Synthesis and Characterization of 8-O-Carboxymethylpyranine (CM-Pyranine) as a Bright, Violet-Emitting, Fluid-Phase Fluorescent Marker in Cell Biology. PLOS ONE. [Link]
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UL Prospector. (n.d.). D&C Green 8 6.FD.008000. [Link]
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MySkinRecipes. (n.d.). D&C Green No.8 (CI 59040) (Water-Soluble). [Link]
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EWG Skin Deep. (n.d.). D&C Green No. 8 (CI 59040). [Link]
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ResearchGate. (n.d.). A practical method for sensitive determination of the fluorescent water-tracer uranine by reversed phase HPLC under alkaline conditions. [Link]
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The Duality of Light: An In-depth Guide to the Fluorescence Mechanism of HPTS (Pyranine)
Abstract
8-Hydroxypyrene-1,3,6-trisulfonate (HPTS), commonly known as Pyranine, stands as a cornerstone fluorescent probe for researchers in cell biology, biochemistry, and materials science. Its profound utility stems from a unique photophysical process: Excited-State Proton Transfer (ESPT). This guide provides an in-depth exploration of the core mechanisms governing HPTS fluorescence. We will dissect its dual nature, functioning as both a ground-state pH indicator and an excited-state proton transfer probe. This document will furnish researchers, scientists, and drug development professionals with the foundational knowledge to not only understand but also expertly apply HPTS in quantitative biological and chemical sensing, supported by detailed experimental protocols and validated references.
The Photophysical Heart of HPTS: Structure and States
HPTS is a highly water-soluble, photostable, and bright fluorescent dye.[1] Its chemical structure, featuring a pyrene core functionalized with a hydroxyl group and three sulfonate groups, is the key to its pH-sensing capabilities. The sulfonate groups ensure high aqueous solubility and cell impermeability, while the hydroxyl group is the active participant in its acid-base chemistry.[2]
HPTS exists in two ground-state forms depending on the ambient pH: a protonated form (ROH) and a deprotonated form (RO⁻).[1] The transition between these states is governed by a ground-state acidity constant (pKa) of approximately 7.3-7.8, making it exquisitely sensitive to pH changes within the physiological range.[1][3]
A pivotal characteristic of HPTS is the dramatic shift in its acidity upon photoexcitation. The pKa drops from ~7.4 in the ground state to ~0.4 in the excited state.[4][5] This phenomenon, known as photoacidity, means that upon absorbing a photon, HPTS becomes a much stronger acid and is primed to donate its proton to the surrounding environment.[5] This excited-state proton transfer (ESPT) is the central mechanism behind its unique fluorescence properties.[4]
The Core Mechanism: Excited-State Proton Transfer (ESPT)
The fluorescence behavior of HPTS is best understood by examining the transitions between its electronic states, as depicted in a Jablonski diagram. The ESPT process introduces a unique pathway for energy relaxation.
// Transitions S0_ROH -> S1_ROH [label="Abs (405 nm)", style=solid, color="#4285F4", fontcolor="#4285F4"]; S0_RO_minus -> S1_RO_minus [label="Abs (450 nm)", style=solid, color="#EA4335", fontcolor="#EA4335"]; S1_ROH -> S1_RO_minus [label="ESPT (ultrafast, <100 ps)", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; S1_RO_minus -> S0_RO_minus [label="Fluorescence (~510 nm)", style=solid, color="#34A853", fontcolor="#34A853"]; S1_ROH -> S0_ROH [label="Fluorescence (~445 nm)", style=dotted, color="#5F6368", fontcolor="#5F6368"];
// Ground state equilibrium S0_ROH -> S0_RO_minus [label="Ground-State\nEquilibrium (pKa ~7.4)", style=dashed, dir=both, color="#5F6368", fontcolor="#5F6368"]; } }
Caption: Simplified Jablonski diagram illustrating the HPTS ESPT mechanism.
The process unfolds as follows:
-
Excitation: At a pH below its ground-state pKa (~7.4), HPTS exists predominantly in its protonated form (ROH). This form maximally absorbs light at approximately 403-405 nm.[6] Excitation at this wavelength promotes the molecule to its first excited singlet state (ROH*).
-
Excited-State Proton Transfer (ESPT): Due to the massive increase in acidity in the excited state (pKa* ~0.4), the ROH* molecule rapidly and efficiently transfers its proton to a nearby acceptor, typically a water molecule.[3][4] This is an ultrafast process, occurring on a picosecond timescale.[7] This transfer creates the excited deprotonated form (RO⁻*).
-
Emission: The excited deprotonated species, RO⁻*, then relaxes to its ground state (RO⁻) by emitting a photon. This fluorescence occurs at a longer wavelength, peaking around 510-515 nm.[4][8]
-
Direct Excitation of RO⁻: At a pH above its ground-state pKa, HPTS exists mainly as the deprotonated RO⁻ form. This species has a separate absorption maximum around 450-460 nm.[1][4] Direct excitation of RO⁻ at this wavelength also populates the same RO⁻* excited state, leading to the same fluorescence emission at ~510 nm.[1]
Crucially, regardless of whether the initial excitation is of the protonated form at ~405 nm or the deprotonated form at ~450 nm, the final emission is almost exclusively from the deprotonated excited state at ~510 nm.[3] This unique property of dual-wavelength excitation with a single emission wavelength is the foundation of ratiometric pH sensing.
The Power of the Ratio: Quantitative pH Measurement
The dual-excitation property allows for a ratiometric measurement approach, which is a robust method for quantification that minimizes artifacts from variable probe concentration, photobleaching, or instrumentation fluctuations.[1] By measuring the fluorescence intensity at ~510 nm while alternating the excitation wavelength between ~450 nm (exciting the deprotonated form) and ~405 nm (exciting the protonated form), a ratio of intensities (I₄₅₀/I₄₀₅) can be calculated.
This ratio is directly proportional to the relative concentrations of the deprotonated and protonated forms of HPTS, which, according to the Henderson-Hasselbalch equation, is a function of the solution's pH.[9] An increase in pH leads to a higher concentration of the deprotonated form, thus increasing the fluorescence intensity upon 450 nm excitation and raising the I₄₅₀/I₄₀₅ ratio.
Table 1: Key Spectral Properties of HPTS
| Property | Protonated Form (ROH) | Deprotonated Form (RO⁻) | Source(s) |
| Excitation Max (λ_ex) | ~403-405 nm | ~450-460 nm | [1][4][6] |
| Emission Max (λ_em) | ~445 nm (weakly fluorescent) | ~510-515 nm | [4][8] |
| Ground-State pKa | ~7.3 - 7.8 (solvent dependent) | ~7.3 - 7.8 (solvent dependent) | [1][3] |
| Excited-State pKa * | ~0.4 - 1.3 | ~0.4 - 1.3 | [3][4] |
| Isosbestic Point | ~413 nm | ~413 nm | [1][6] |
The isosbestic point is the wavelength at which the molar absorptivity of the protonated and deprotonated forms are equal. Excitation at this wavelength results in fluorescence that is insensitive to pH and can be used as a reference point.[6]
Experimental Protocol: Ratiometric pH Measurement
This protocol provides a self-validating system for creating a pH calibration curve and measuring unknown sample pH using HPTS.
// Nodes A [label="Prepare pH Calibration Buffers\n(e.g., pH 5.0 to 9.0)"]; B [label="Add HPTS Stock to Buffers\n& Unknown Sample (1-10 µM)"]; C [label="Set up Spectrofluorometer:\nSet Emission λ to 510 nm"]; D [label="Measure Intensity at Excitation λ₁\n(e.g., 450 nm)"]; E [label="Measure Intensity at Excitation λ₂\n(e.g., 405 nm)"]; F [label="Calculate Ratio for Each Sample\n(Ratio = I₄₅₀ / I₄₀₅)"]; G [label="Plot Calibration Curve\n(Ratio vs. pH)"]; H [label="Determine Unknown pH\nfrom Calibration Curve"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } }
Caption: Experimental workflow for pH determination using HPTS.
Materials and Reagents
-
HPTS (Pyranine), trisodium salt (CAS 6358-69-6)
-
Series of pH calibration buffers (e.g., MES, HEPES, TAPS) covering the desired range (e.g., pH 5.5 to 8.5)
-
Deionized water
-
Spectrofluorometer with dual excitation capabilities or a filter-based plate reader
Step-by-Step Methodology
Part A: Preparation of Calibration Curve
-
Prepare HPTS Stock: Dissolve HPTS in deionized water to create a concentrated stock solution (e.g., 1 mM). Store protected from light.
-
Prepare Calibration Standards: For each pH buffer in your series, add the HPTS stock solution to a final concentration of 1-10 µM. The optimal concentration should be determined to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the emission wavelength to the maximum of the deprotonated form, typically ~510 nm.
-
Set the excitation wavelengths to the maxima of the deprotonated (~450 nm) and protonated (~405 nm) forms. Optimize slit widths for adequate signal-to-noise.
-
-
Measure Standards: For each pH standard, record the fluorescence intensity at 510 nm resulting from excitation at ~450 nm (I₄₅₀) and ~405 nm (I₄₀₅).
-
Calculate Ratios: For each pH standard, calculate the fluorescence intensity ratio: Ratio = I₄₅₀ / I₄₀₅.
-
Generate Calibration Curve: Plot the calculated Ratio (y-axis) against the known pH of the buffers (x-axis). Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation) to create the calibration curve.[9]
Part B: Measurement of Unknown Sample
-
Sample Preparation: Add HPTS stock solution to your unknown sample to the same final concentration used for the calibration standards.
-
Measure Sample: Using the same instrument settings, measure the I₄₅₀ and I₄₀₅ for the unknown sample.
-
Calculate Ratio: Calculate the ratio for the unknown sample.
-
Determine pH: Interpolate the pH of the unknown sample from its measured ratio using the generated calibration curve.
Critical Considerations and Field Insights
-
Ionic Strength and Cations: The pKa of HPTS is sensitive to the ionic environment.[1] The presence of cations can interact with the negatively charged sulfonate groups, altering the local environment and shifting the pKa.[1] Therefore, it is paramount to perform calibrations in a buffer with an ionic composition as close as possible to that of the experimental sample.[10]
-
Temperature: Fluorescence is a temperature-dependent process. Ensure that both calibration and sample measurements are performed at the same temperature.
-
Cellular Applications: While HPTS is generally cell-impermeant, it can be loaded into cells via methods like microinjection or can be taken up by endosomal/lysosomal pathways through pinocytosis over longer incubation times.[11] This allows for the simultaneous measurement of cytosolic and organellar pH when combined with other probes like SNARF-1.[11]
-
Quenching: At high concentrations, HPTS can exhibit self-quenching, which will compromise the linearity of the fluorescence signal. It is essential to work within a concentration range where fluorescence intensity is linear with probe concentration.[1]
Conclusion
HPTS (Pyranine) is a powerful analytical tool whose utility is derived from a sophisticated and elegant photophysical mechanism. Its dramatic shift in acidity upon photoexcitation enables an ultrafast excited-state proton transfer, which is the key to its function as a ratiometric pH indicator. By understanding the interplay between the protonated and deprotonated states, and by employing the dual-excitation ratiometric method, researchers can perform highly accurate and reproducible pH measurements in a wide variety of chemical and biological systems. The protocols and considerations outlined in this guide provide a robust framework for harnessing the full potential of this exceptional fluorescent probe.
References
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Scarciglia, F., et al. (2022). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. International Journal of Molecular Sciences, 23(19), 11888. Available at: [Link]
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Hao, L., et al. (2015). Accumulation, internalization and therapeutic efficacy of neuropilin-1-targeted liposomes. Theranostics, 5(12), 1333–1348. Available at: [Link]
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Amdursky, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2563–2574. Available at: [Link]
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Boyarsky, G., et al. (1993). Comparison of simultaneous pH measurements made with 8-hydroxypyrene-1,3,6-trisulphonic acid (HPTS) and pH-sensitive microelectrodes in snail neurones. Pflügers Archiv, 424(3-4), 220–226. Available at: [Link]
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Park, S. Y., et al. (2017). Coherent intermolecular proton transfer in the acid–base reaction of excited state pyranine. Physical Chemistry Chemical Physics, 19(44), 29871–29879. Available at: [Link]
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Knorr, J., et al. (2022). Caught in the act: real-time observation of the solvent response that promotes excited-state proton transfer in pyranine. Physical Chemistry Chemical Physics, 24(40), 24654–24661. Available at: [Link]
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Amdursky, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2563–2574. Available at: [Link]
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Saber, R., et al. (2022). Sensing Mechanism and spectral behavior of HPTS dye. ResearchGate. Available at: [Link]
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Casey, J. R., et al. (2010). Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy. Journal of Visualized Experiments, (40), 1941. Available at: [Link]
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Thornell, I. M., et al. (2023). The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. Physiological Reports, 11(17), e15809. Available at: [Link]
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Knorr, J., et al. (2022). Absorption, fluorescence, and excitation anisotropy spectra of HPTS in different solvents. ResearchGate. Available at: [Link]
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Xu, Y., et al. (2024). High-Performance Ratiometric Fluorescence pH Sensor Based on HPTS-IP/TiO2@THHM Sensing Film. Journal of Fluorescence. Available at: [Link]
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Rößling, A., et al. (2023). A workflow for absolute apoplastic pH assessment during live cell imaging in plant roots. bioRxiv. Available at: [Link]
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Gilchrist, A. M., et al. (2022). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv. Available at: [Link]
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Wang, H., et al. (2020). Degradation of fluorescent dye-Solvent Green 7 (HPTS) in wastewater by advanced oxidation process. Water Science & Technology, 82(9), 1845–1855. Available at: [Link]
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Talanta, V., et al. (2020). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. Talanta, 208, 120279. Available at: [Link]
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Scarciglia, F., et al. (2022). Extracted pKa values for HPTS in different media. ResearchGate. Available at: [Link]
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Scarciglia, F., et al. (2022). A 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS) based colorimetric and green turn-on fluorescent sensor. Organic & Biomolecular Chemistry, 20(38), 7626-7633. Available at: [Link]
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Amdursky, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. PubMed. Available at: [Link]
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The Physicochemical Keystone: A Technical Guide to the pKa of D&C Green No. 8 Free Acid (Pyranine)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of D&C Green No. 8 and its Fluorescent Core
D&C Green No. 8, known chemically as the trisodium salt of 8-hydroxypyrene-1,3,6-trisulfonic acid, is a water-soluble fluorescent dye approved by the FDA for use in externally applied drugs and cosmetics.[1][2][3][4] Its free acid form, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), commonly referred to as pyranine, is the active fluorescent agent.[1][5][6] The utility of pyranine extends far beyond its coloring properties; it serves as a valuable fluorescent probe in biochemical and biophysical research, primarily due to its pH-sensitive spectral characteristics.[7][8] Understanding the fundamental physicochemical properties of pyranine, particularly its acid dissociation constant (pKa), is critical for its effective application in research and development. This guide provides an in-depth exploration of the pKa of pyranine, the experimental methodologies for its determination, and the implications of this value for its use as a pH indicator.
The Concept of pKa and its Central Role for Pyranine
The pKa is a quantitative measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated, meaning that the concentrations of the protonated and deprotonated forms are equal. For a fluorescent molecule like pyranine, the pKa of its ionizable hydroxyl group is of paramount importance. The protonation state of this group dictates the electronic configuration of the molecule and, consequently, its absorption and fluorescence properties.[7][9] The significant difference in the fluorescence of the protonated and deprotonated forms allows pyranine to be used as a ratiometric pH indicator, providing a sensitive and quantitative measure of pH in various environments, including within cells and liposomes.[7][9][10][11]
The pKa of D&C Green No. 8 Free Acid (Pyranine)
The free acid of D&C Green No. 8, pyranine, possesses a phenolic hydroxyl group that is responsible for its pH-dependent fluorescence. The ground-state pKa of this hydroxyl group is consistently reported to be in the physiological range, making it an ideal probe for biological applications.[7][9][12]
Numerous studies have determined the pKa of pyranine in aqueous solutions to be approximately 7.2 to 7.4 .[5][8][9][11][12][13] Specific reported values include ~7.4[9][12], 7.3-7.7[7], 7.2[8][11], and ~7.3.[8][14] It is crucial to note that the pKa value can be influenced by the composition of the medium. For instance, the presence of salts can lead to a downward shift in the pKa, while polymers like polyethylene glycol (PEG) can cause an upward shift.[8][15] This sensitivity to the local environment underscores the importance of calibrating the probe in the specific experimental medium.
Here is a summary of the reported pKa values for pyranine:
| Reported pKa Value | Source(s) |
| ~7.4 | Accounts of Chemical Research[9][12] |
| 7.3–7.7 | PMC - NIH[7] |
| 7.2 | ResearchGate, PubMed[8][11] |
| ~7.3 | ResearchGate, Invitrogen, Abcam[8] |
| 7.22 | Koch Color[5] |
| 6.4 | AAT Bioquest[16][17] |
Note: While most sources converge around 7.2-7.4, some suppliers may report slightly different values. The value of 6.4 appears to be an outlier in the context of the broader scientific literature.
Experimental Determination of Pyranine's pKa
The pKa of pyranine is typically determined using fluorescence spectroscopy, leveraging the pH-dependent changes in its excitation or emission spectra. The underlying principle is the differential absorption and emission of the protonated (ROH) and deprotonated (RO⁻) forms of the pyranine molecule.
Ratiometric Fluorescence Spectroscopy Protocol
This method is a robust approach as it relies on the ratio of fluorescence intensities at two different wavelengths, which minimizes the effects of probe concentration, photobleaching, and instrumental fluctuations.
I. Materials and Reagents:
-
Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid)
-
A series of buffers with known pH values spanning the expected pKa (e.g., pH 5.5 to 8.5)
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes
-
Calibrated pH meter
II. Experimental Workflow:
Caption: Experimental workflow for determining the pKa of pyranine.
III. Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of pyranine in deionized water (e.g., 1 mM).
-
Prepare a series of buffers with precisely known pH values, covering a range from approximately pH 5.5 to 8.5. The buffer system should be chosen to have minimal interference with the fluorescence of pyranine.
-
Prepare a set of measurement samples by adding a small, constant volume of the pyranine stock solution to each buffer to achieve a final concentration in the micromolar range (e.g., 1-10 µM).
-
-
Fluorescence Measurements:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the emission wavelength to 510 nm, which is the emission maximum of the deprotonated form.[7][9]
-
For each sample, record the excitation spectrum from approximately 350 nm to 500 nm.
-
The resulting spectra will show two main excitation peaks corresponding to the protonated (~400-405 nm) and deprotonated (~450-460 nm) forms of pyranine. An isosbestic point, where the absorbance is independent of pH, will be observed around 415-420 nm.[8]
-
-
Data Analysis and pKa Determination:
-
For each excitation spectrum, determine the fluorescence intensity at the peak of the deprotonated form (I_deprotonated, ~450-460 nm) and at the isosbestic point (I_isosbestic, ~415-420 nm).
-
Calculate the ratio of these intensities (Ratio = I_deprotonated / I_isosbestic) for each pH value.
-
Plot the calculated ratio as a function of pH. This will yield a sigmoidal curve.
-
The pKa is the pH value at which the ratio is at its half-maximum, corresponding to the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the transition.
-
Chemical Equilibrium of Pyranine
The pH-dependent fluorescence of pyranine is governed by the equilibrium between its protonated (acidic) and deprotonated (basic) forms.
Caption: Chemical equilibrium of pyranine's hydroxyl group.
Conclusion
The pKa of D&C Green No. 8 free acid (pyranine) is a critical parameter that underpins its widespread use as a fluorescent pH indicator in scientific research and drug development. With a pKa typically in the range of 7.2 to 7.4, pyranine is exceptionally well-suited for monitoring pH changes within the physiological range. The robust and reliable methodology of ratiometric fluorescence spectroscopy allows for the precise determination of this value. A thorough understanding of pyranine's pKa and its environmental sensitivities is essential for the accurate interpretation of experimental data and the successful application of this versatile fluorescent probe.
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Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. PMC - NIH. [Link]
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Effect of pH on CM-pyranine fluorescence. ResearchGate. [Link]
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A Technical Guide to the Solubility of Pyranine in Common Research Buffers
Introduction: The Enduring Utility of a Classic Fluorophore
Pyranine, also known as 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), is a hydrophilic, pH-sensitive fluorescent dye that has remained a staple in the researcher's toolkit for decades.[1] Its enduring popularity stems from a unique combination of properties: high water solubility, a pKa within the physiological range (typically around 7.2-7.3), and a distinct pH-dependent fluorescence profile.[2][3][4] These characteristics make it an invaluable tool for a wide array of applications, from measuring intracellular pH to acting as a tracer in biological systems and a component in optical sensors.[1][5]
This guide provides an in-depth exploration of the solubility of pyranine in commonly used research buffers. Moving beyond a simple recitation of data, we will delve into the physicochemical principles that govern its solubility, discuss the factors that can influence it, and provide a robust, field-proven protocol for determining its solubility in your specific experimental context. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, practical understanding of how to effectively work with this versatile fluorophore.
Core Physicochemical Properties of Pyranine
A thorough understanding of pyranine's fundamental properties is essential for its successful application. These properties dictate its behavior in solution and form the basis for interpreting experimental results.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₇Na₃O₁₀S₃ | [1][6] |
| Molecular Weight | 524.37 g/mol | [1][6] |
| Appearance | Yellow-green crystalline powder | [1] |
| pKa | ~7.2 - 7.3 (in aqueous buffers) | [2][3][4] |
| Excitation Wavelength | ~405 nm (protonated), ~450-460 nm (deprotonated) | [7] |
| Emission Wavelength | ~510 nm | [7] |
The Chemistry of Pyranine Solubility
The remarkably high water solubility of pyranine is primarily attributed to its molecular structure. The presence of three sulfonic acid (sulfonate) groups on the pyrene backbone renders the molecule highly polar and hydrophilic.[2] These groups readily interact with water molecules through hydrogen bonding, facilitating its dissolution in aqueous media.
The solubility of pyranine is also intrinsically linked to its pH-dependent equilibrium. The hydroxyl group on the pyrene ring can be protonated or deprotonated, and the relative abundance of these two forms is governed by the pH of the solution and the pKa of the dye.[2] Both the protonated (acidic) and deprotonated (basic) forms of pyranine are water-soluble.
Caption: pH-dependent equilibrium of pyranine in aqueous solution.
Quantitative Solubility Data
While pyranine is generally considered highly soluble, precise quantitative data can vary depending on the solvent and conditions. It is crucial for researchers to be aware of these values to prepare stock solutions and design experiments accurately.
| Solvent/Buffer | Temperature | Solubility | Source(s) |
| Water | 20 °C | 156 g/L | [8] |
| Water | 25 °C | 300 g/L | [1] |
| Phosphate-Buffered Saline (PBS) | Not Specified | 25 mg/mL (47.67 mM) | [7] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | [9] |
| Glacial Acetic Acid | Not Specified | Soluble | [9] |
Note: The exact composition of PBS can vary between labs, which may influence solubility.
At present, specific, peer-reviewed quantitative solubility data for pyranine in TRIS, HEPES, MOPS, and citrate buffers is not widely available in the literature. This is likely due to the dye's high solubility in aqueous systems in general, which for many applications, does not necessitate the determination of a precise saturation point. However, for applications requiring very high concentrations or for understanding potential interactions with buffer components, determining the solubility in the specific buffer system is recommended.
Factors Influencing Pyranine Solubility in Research Buffers
Several factors can modulate the solubility of pyranine in a given research buffer. A careful consideration of these can prevent experimental artifacts and ensure the reproducibility of your results.
-
pH: As the pH of the buffer will determine the ionization state of the pyranine molecule, it can have a subtle effect on its interaction with other solutes. However, given the high water solubility of both the protonated and deprotonated forms, the effect of pH on the absolute solubility limit in common research buffers is generally not a limiting factor.
-
Ionic Strength: The ionic strength of the buffer, determined by the concentration of salts, can impact the solubility of pyranine. High salt concentrations can influence the hydration shell around the pyranine molecule and may lead to "salting out" effects, although this is less common for highly soluble compounds like pyranine. Conversely, electrostatic interactions between the anionic pyranine and cationic species in the buffer can occur.[3][10]
-
Buffer Species: While less common, direct interactions between the pyranine molecule and the buffer components (e.g., TRIS, HEPES) could potentially influence solubility, for instance, through the formation of weak complexes.[11]
-
Temperature: As with most solutes, temperature can affect solubility. For pyranine, solubility in aqueous solutions generally increases with temperature.
-
Presence of Other Solutes: Macromolecules, such as proteins or polymers like polyethylene glycol (PEG), can affect the apparent solubility and the local environment of the pyranine molecule.[3][12]
Experimental Protocol: Determining Pyranine Solubility via the Shake-Flask Method
Given the absence of exhaustive solubility data across all buffer systems, the following protocol provides a reliable method for determining the thermodynamic solubility of pyranine in your specific research buffer. The shake-flask method is a well-established and robust technique for this purpose.[13][14][15][16]
Caption: Workflow for determining pyranine solubility.
Materials:
-
Pyranine (solid powder)
-
Your research buffer of choice (e.g., 100 mM TRIS, pH 7.4)
-
Microcentrifuge tubes or small glass vials
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
UV-Vis spectrophotometer or spectrofluorometer
-
Calibrated pipettes and tips
-
Analytical balance
Methodology:
-
Preparation of Saturated Solution: a. To a series of microcentrifuge tubes or vials, add a fixed volume of your research buffer (e.g., 1 mL). b. Add an excess amount of solid pyranine to each tube. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution. c. Seal the tubes/vials tightly. d. Place the samples on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure thermodynamic equilibrium.[14]
-
Separation of Undissolved Solid: a. After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved pyranine. b. Alternatively, filter the suspension using a syringe filter with a pore size of 0.22 µm or smaller. Be sure to select a filter material that does not bind pyranine.
-
Quantification of Solubilized Pyranine: a. Carefully collect a known volume of the clear supernatant, being cautious not to disturb the pellet. b. Prepare a series of accurate serial dilutions of the supernatant in your research buffer. c. Measure the absorbance or fluorescence of these dilutions using a spectrophotometer or spectrofluorometer. For absorbance, the peak around 450 nm (for pH > 7.4) is typically used. For fluorescence, use an excitation wavelength of ~450 nm and measure the emission at ~510 nm. d. Create a standard curve by plotting absorbance/fluorescence intensity versus the dilution factor. The linear range of this curve is critical for accurate quantification. e. Determine the concentration of the undiluted, saturated supernatant by extrapolating from the linear portion of the standard curve. This value represents the solubility of pyranine in your buffer under the tested conditions.
Safety and Handling
Pyranine is generally considered to be of low toxicity.[6][9][17] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid powder and its solutions. It may cause skin and eye irritation.[9] Consult the Safety Data Sheet (SDS) for detailed safety information.[6][8][17][18]
Conclusion
Pyranine's high intrinsic solubility in aqueous systems is a key feature that underpins its widespread use in biological and chemical research. While specific quantitative solubility data is available for water and PBS, values for other common research buffers such as TRIS, HEPES, MOPS, and citrate are not extensively documented. This guide has illuminated the physicochemical basis for pyranine's solubility and highlighted the key factors that can influence it. By providing a detailed, validated protocol for the experimental determination of solubility, we empower researchers to precisely characterize the behavior of pyranine within their unique experimental systems, ensuring both accuracy and reproducibility in their scientific endeavors.
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D&C Green No. 8 (Pyranine) as a Fluorescent pH Probe: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Fluorophore
In the landscape of fluorescent probes, D&C Green No. 8, scientifically known as 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt and often referred to as pyranine or HPTS, stands out as a uniquely versatile tool for researchers, particularly in the realm of drug development.[1][2] Its utility extends beyond its approved use as a colorant in externally applied drugs and cosmetics.[3][4] The core strength of pyranine lies in its exquisitely sensitive pH-dependent fluorescence, making it an invaluable probe for elucidating pH changes in a variety of biological and chemical systems.[5][6][7]
This technical guide provides an in-depth exploration of the principles and methodologies for utilizing the free acid form of D&C Green No. 8 as a fluorescent pH probe. We will delve into its fundamental photophysical properties, provide detailed experimental protocols for its application, and discuss its significance in advancing drug discovery and development.
The Photophysical Foundation: A Tale of Two States
The efficacy of pyranine as a pH probe is rooted in the distinct spectral properties of its protonated (acidic) and deprotonated (basic) forms.[1][8] This dual-state characteristic allows for ratiometric pH measurements, a technique that provides a robust and reliable readout independent of probe concentration, photobleaching, and instrumental fluctuations.[9][10]
-
Ground State vs. Excited State: Pyranine is a photoacid, meaning it becomes more acidic upon excitation with light.[1][2] Its ground state pKa is approximately 7.4, making it an ideal indicator for physiological pH ranges.[1][2] In its excited state, the pKa drops to around 0.4.[1][2] This significant difference in acidity between the two states is fundamental to its application.
-
Spectral Characteristics: The protonated form of pyranine (ROH) absorbs light maximally at approximately 405 nm, while the deprotonated form (RO⁻) has an absorption maximum around 450 nm.[8][9] Upon excitation, both forms emit fluorescence at a longer wavelength, with the deprotonated form exhibiting a much stronger emission around 510 nm.[1][5]
This pH-dependent shift in the excitation spectrum is the cornerstone of ratiometric pH measurements. By calculating the ratio of fluorescence intensity when excited at the two wavelengths (e.g., 450 nm / 405 nm) while monitoring emission at a single wavelength (e.g., 510 nm), a precise determination of pH can be achieved.[9]
dot graph TD { subgraph "Ground State (pKa ~7.4)" A[ROH(Protonated Pyranine)] -- "Excitation (~405 nm)" --> B{ROH(Excited State)}; C[RO⁻(Deprotonated Pyranine)] -- "Excitation (~450 nm)" --> D{RO⁻(Excited State)}; end
} Pyranine's pH-dependent fluorescence mechanism.
Core Methodologies: From Benchtop to Cellular Systems
The successful application of pyranine as a pH probe hinges on meticulous experimental design and execution. This section provides detailed, field-proven protocols for key applications.
Preparation of Stock Solutions and Handling
Proper preparation and storage of pyranine solutions are critical for reproducible results.
Protocol 2.1.1: Preparation of a Pyranine Stock Solution
-
Weighing: Accurately weigh a desired amount of D&C Green No. 8 (pyranine) powder.
-
Dissolution: Dissolve the powder in high-purity water (e.g., Milli-Q or equivalent). Sonication and gentle warming (up to 60°C) can aid in dissolution.[5] A typical stock solution concentration is 10-20 mg/mL.[5]
-
Storage: Store the stock solution in a light-protected container at 4°C for short-term use. For long-term storage, aliquot and store at -20°C or -80°C.[5]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate buffer for your experiment.
Handling and Stability:
-
Pyranine is stable under normal laboratory conditions.[11]
-
Protect solutions from light to prevent photobleaching.
-
Avoid strong oxidizing agents.[11]
-
The recommended pH range for optimal fluorescence is 7.5 - 12.5.[4]
Ratiometric pH Measurement and Calibration
A crucial step in any quantitative study is the creation of a reliable calibration curve.
Protocol 2.2.1: Generating a pH Calibration Curve
-
Prepare pH Buffers: Prepare a series of buffers with known pH values spanning the expected experimental range (e.g., pH 5.5 to 8.5).
-
Add Pyranine: Add a consistent concentration of pyranine working solution to each buffer.
-
Measure Fluorescence: Using a fluorometer, measure the fluorescence intensity of each sample.
-
Set the emission wavelength to 510 nm.
-
Sequentially excite the sample at ~405 nm and ~450 nm, recording the corresponding emission intensities.
-
-
Calculate Ratio: For each pH value, calculate the ratio of the fluorescence intensities (I₄₅₀ / I₄₀₅).
-
Plot Calibration Curve: Plot the calculated ratio against the known pH values. The resulting sigmoidal curve is your calibration curve.
dot graph TD { A[Start] --> B{Prepare pH Buffers(e.g., pH 5.5 - 8.5)}; B --> C{Add Pyranine to each buffer}; C --> D{Measure FluorescenceEmission at 510 nm}; subgraph "For each pH" D -- "Excite at ~450 nm" --> E[Record Intensity (I₄₅₀)]; D -- "Excite at ~405 nm" --> F[Record Intensity (I₄₀₅)]; end E --> G{Calculate Ratio(I₄₅₀ / I₄₀₅)}; F --> G; G --> H{Plot Ratio vs. pH}; H --> I[Generate Calibration Curve]; I --> J[End];
} Workflow for generating a pyranine pH calibration curve.
Table 1: Typical Spectroscopic Properties of Pyranine for pH Sensing
| Parameter | Protonated Form (ROH) | Deprotonated Form (RO⁻) | Ratiometric Measurement |
| Excitation Max (λex) | ~405 nm | ~450 nm | Excite at both wavelengths |
| Emission Max (λem) | Weak emission | ~510 nm | Monitor emission at ~510 nm |
| Ground State pKa | \multicolumn{2}{c | }{~7.4} | - |
| Excited State pKa * | \multicolumn{2}{c | }{~0.4} | - |
Measuring Intracellular pH
Pyranine's membrane impermeability makes it an excellent probe for measuring the pH of intracellular compartments, such as endosomes and lysosomes, following its uptake via endocytosis.[9][12][13]
Protocol 2.3.1: Intracellular pH Measurement in Live Cells
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Probe Loading: Incubate the cells with a medium containing pyranine. The concentration and incubation time will need to be optimized for the specific cell type.
-
Washing: Gently wash the cells with fresh, pyranine-free medium to remove any extracellular probe.
-
Imaging: Using a fluorescence microscope equipped with appropriate filters for pyranine, acquire images of the cells.
-
Capture images using excitation wavelengths of ~405 nm and ~450 nm, with emission collected around 510 nm.
-
-
Image Analysis:
-
For each cell or intracellular vesicle of interest, measure the fluorescence intensity from both excitation channels.
-
Calculate the ratio of the intensities (I₄₅₀ / I₄₀₅).
-
-
pH Determination: Convert the calculated ratio to a pH value using a pre-determined intracellular calibration curve (see note below).
Critical Consideration for Intracellular Calibration: It is essential to generate an in situ calibration curve by treating the pyranine-loaded cells with buffers of known pH in the presence of ionophores (e.g., nigericin and valinomycin) to equilibrate the intracellular and extracellular pH.[9] Calibration curves generated in solution may not accurately reflect the intracellular environment.[9][14]
Applications in Drug Development: Illuminating the Path to Efficacy
The ability to precisely measure pH in various microenvironments makes pyranine a powerful tool in several stages of drug development.
Probing Drug Delivery Systems
Many modern drug delivery systems, such as liposomes and nanoparticles, are designed to release their therapeutic payload in response to specific environmental cues, including changes in pH. Pyranine can be encapsulated within these carriers to monitor their integrity and the release of their contents.[13][15][16][17][18][19]
-
Liposomal Drug Release: By co-encapsulating pyranine with a drug in liposomes, researchers can study the pH-triggered release of the drug.[15][16] As the liposomes are taken up by cells and trafficked to acidic compartments like endosomes and lysosomes, the drop in pH can trigger the destabilization of the liposome and the release of its contents. This release can be monitored by changes in the fluorescence of pyranine, providing valuable insights into the efficiency of the delivery system.[15][16]
dot graph TD { subgraph "Extracellular Environment (pH ~7.4)" A[Liposome withencapsulated Drug & Pyranine]; end
} Using pyranine to monitor pH-dependent drug release from liposomes.
High-Throughput Screening (HTS)
In the context of HTS for drug discovery, pyranine can be employed in assays where a change in pH is a primary readout of a biological process.[20] For example, it can be used to screen for inhibitors of proton pumps or other transporters that modulate pH gradients across cellular membranes. Its bright fluorescence and ratiometric properties make it well-suited for automated, high-density screening platforms.[20]
Troubleshooting and Considerations
As with any experimental technique, there are potential pitfalls to be aware of when using pyranine.
Table 2: Common Issues and Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| Low Fluorescence Signal | - Low probe concentration- Photobleaching- Quenching | - Increase pyranine concentration- Minimize light exposure- Check for quenching agents in the buffer |
| Inaccurate pH Readings | - Incorrect calibration- Environmental effects on pKa | - Perform in situ calibration for intracellular measurements- Be aware that high ionic strength or the presence of polymers can shift the pKa[7] |
| Spectral Distortion | - Inner filter effect at high concentrations- Instrument settings | - Use a lower concentration of pyranine- Optimize fluorometer settings (e.g., slit widths)[21] |
| High Background Fluorescence | - Autofluorescence from cells or media- Extracellular probe | - Subtract background fluorescence- Ensure thorough washing of cells after loading |
Conclusion: A Bright Future for a Classic Probe
D&C Green No. 8, in its free acid form as pyranine, continues to be a cornerstone fluorescent probe for pH measurement. Its robust photophysical properties, coupled with the power of ratiometric analysis, provide researchers and drug development professionals with a reliable and versatile tool. From fundamental studies of cellular physiology to the optimization of advanced drug delivery systems, pyranine illuminates the critical role of pH in complex biological and chemical processes, paving the way for new discoveries and therapeutic innovations.
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D&C Green No. 8 (a) Identity. (n.d.). Vidhi Food Colors. Retrieved from [Link]
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Pyranine. (2019, July 3). In Sciencemadness Wiki. Retrieved from [Link]
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D & C GREEN 8. (2013, May 10). Spectra Colors Corp. Retrieved from [Link]
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Release of dye and drug from liposome is dependent on low pH of acidic organelles. (2015). ResearchGate. Retrieved from [Link]
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Calibration curve measured for pH-sensitive fluorescent probe pyranine. (n.d.). ResearchGate. Retrieved from [Link]
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Simultaneous pH Measurement In Endocytic & Cytosolic Compartments In Living Cells l Protocol Preview. (2022, July 29). YouTube. Retrieved from [Link]
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Release of dye and drug from liposome is dependent on low pH of acidic organelles. (2015, September 8). ResearchGate. Retrieved from [Link]
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Combined pH and Temperature Measurements Using Pyranine as a Probe. (2018). ResearchGate. Retrieved from [Link]
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Titration curve of pyranine-loaded liposomes. (n.d.). ResearchGate. Retrieved from [Link]
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- Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces. pH gradients across phospholipid vesicles. Biochimica et biophysica acta, 509(2), 289–299.
- Clement, N. R., & Gould, J. M. (1981). Pyranine (8-hydroxy-1,3,6-pyrenetrisulfonate) as a probe of internal aqueous hydrogen ion concentration in phospholipid vesicles. Biochemistry, 20(6), 1534–1538.
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Pyranine Fluorescence Quenching for the Characterization of Solutions. (n.d.). Scirp.org. Retrieved from [Link]
- Ganesan, P., & Sabbasani, V. R. (2015). Synthesis and Characterization of 8-O-Carboxymethylpyranine (CM-Pyranine) as a Bright, Violet-Emitting, Fluid-Phase Fluorescent Marker in Cell Biology. PloS one, 10(7), e0133530.
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C76000 D&C Green #8. (n.d.). Chromatech Incorporated. Retrieved from [Link]
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- Avnir, Y., & Barenholz, Y. (2005). pH determination by pyranine: medium-related artifacts and their correction. Analytical biochemistry, 347(1), 34–41.
- Nandi, R., & Amdursky, N. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of chemical research, 55(18), 2728–2739.
- Teter, K., & Moore, H. P. (1998). Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine.
- Astone, M., D'Autilia, F., Fresta, E., Ruggiero, M. R., & Terreno, E. (2022). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. Molecules (Basel, Switzerland), 27(8), 2490.
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HPTS fluorescent pH properties and use for tracking intracellular. (n.d.). ResearchGate. Retrieved from [Link]
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Troubleshooting Measurements of Fluorescence Spectra. (2018, August 9). Edinburgh Instruments. Retrieved from [Link]
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Fluorescent Intensity of Dye Solutions under Different pH Conditions. (n.d.). ResearchGate. Retrieved from [Link]
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High Throughput Screening. (n.d.). Vipergen. Retrieved from [Link]
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Foreword: From Ground-State Indicator to Excited-State Reporter
An In-Depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of HPTS
For decades, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), also known as Pyranine, has been a cornerstone of biological and chemical sensing, primarily valued as a fluorescent pH indicator.[1] Its utility is rooted in a fascinating dual nature: it operates distinctly based on its ground-state acid-base equilibrium while simultaneously offering a window into dynamic molecular processes through its excited-state properties.[2][3] This guide moves beyond a surface-level description of HPTS as a simple pH-sensitive dye. Instead, we will dissect the core photophysical parameters that define its power as a probe: its fluorescence quantum yield (Φf) and fluorescence lifetime (τ) .
Understanding these two properties is paramount for researchers, scientists, and drug development professionals. The quantum yield dictates the probe's brightness and ultimate sensitivity, while the lifetime provides a temporal dimension, revealing nuanced interactions with the local microenvironment, independent of probe concentration.[4][5] This document serves as a technical manual and a field guide, explaining not just how to measure these parameters but why these measurements are critical for designing robust assays, developing intelligent drug delivery systems, and interpreting complex biological phenomena.
Section 1: The Core Photophysics of HPTS: A Tale of Two States
The versatility of HPTS stems from the significant difference between the acidity of its hydroxyl group in the electronic ground state (S₀) versus the first excited singlet state (S₁). This difference is best described by the Förster cycle and is the foundation of its dual functionality.[2]
-
Ground State (S₀): In the ground state, HPTS has a pKa of approximately 7.3-7.4.[1][6] This means that in physiological pH ranges, both the protonated (ROH) and deprotonated (RO⁻) forms coexist in an equilibrium that is directly dependent on the bulk pH. This property makes it an excellent ratiometric pH indicator, as the two forms have distinct absorption spectra.[7]
-
Excited State (S₁): Upon photoexcitation, the HPTS molecule becomes significantly more acidic, with its pKa dropping to ~0.4.[1][3] This dramatic increase in acidity means that even if the molecule was protonated (ROH) in the ground state, it has a strong thermodynamic driving force to release its proton in the excited state. This phenomenon is known as Excited-State Proton Transfer (ESPT) .[2]
When the protonated form (ROH) is excited (e.g., at ~405 nm), it rapidly undergoes ESPT to a nearby proton acceptor (like water), forming the excited deprotonated species (RO⁻*). It is this deprotonated species that is highly fluorescent, emitting a photon at approximately 510-512 nm to return to the ground state.[2][8] This entire process occurs on a picosecond to nanosecond timescale.
Fundamental Photophysical Pathways
The diagram below illustrates the key transitions for HPTS. Excitation of the ground-state protonated form (ROH) leads to the excited state (ROH), which then undergoes rapid ESPT to form the emissive deprotonated excited state (RO⁻).
Key Photophysical Properties of HPTS
| Property | Value | Significance |
| Ground-State pKa | ~7.3 - 7.4 | Basis for use as a ground-state pH indicator in physiological ranges.[1][6] |
| Excited-State pKa | ~0.4 | Drives the efficient Excited-State Proton Transfer (ESPT) process.[1][3] |
| Absorption Peak (ROH) | ~403 - 405 nm | Allows selective excitation of the protonated form to study ESPT.[2][7] |
| Absorption Peak (RO⁻) | ~450 - 452 nm | Allows selective excitation of the deprotonated form.[8][9] |
| Emission Peak (RO⁻) | ~510 - 512 nm | The primary fluorescence signal observed, regardless of which ground state form is excited.[2][8] |
| Quantum Yield (Φf) | >0.75 in water | Indicates high fluorescence efficiency, making it a bright probe.[10] |
| Fluorescence Lifetime (τ) | ~5.4 ns (ROH* form) | The lifetime of the protonated excited state in environments that hinder ESPT.[2] |
Section 2: Fluorescence Quantum Yield (Φf): Quantifying Photon Efficiency
The fluorescence quantum yield is the most direct measure of a fluorophore's emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11][12]
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A high quantum yield (approaching 1.0) signifies that the excited state is primarily deactivated through the emission of a photon, resulting in a bright fluorescent signal. Conversely, a low quantum yield indicates that non-radiative decay pathways, such as internal conversion (heat loss) or quenching, are dominant.[13][14] HPTS is known for its high quantum yield in aqueous solutions, making it an exceptionally bright probe.[10]
Factors Influencing HPTS Quantum Yield
The quantum yield of HPTS is not an immutable constant; it is highly sensitive to its environment. Understanding these dependencies is crucial for accurate data interpretation.
-
Solvent and Polarity: The solvent environment can significantly impact non-radiative decay rates. While HPTS is highly fluorescent in water, its quantum yield can change in nonpolar solvents or when bound to macromolecules like proteins, which can alter the efficiency of ESPT and other decay pathways.[13]
-
Temperature: Increasing temperature generally leads to a lower quantum yield.[15] This is because higher thermal energy increases the rate of non-radiative decay processes as molecular vibrations and collisions become more frequent.[16]
-
Presence of Quenchers: Molecular oxygen, heavy atoms (like iodide ions), and certain metal ions can deactivate the excited state of HPTS through collisional quenching, leading to a dramatic reduction in quantum yield.[16] This property can be harnessed to use HPTS as a sensor for these quenching species.
-
pH: While the primary emission wavelength of HPTS is largely pH-independent (due to ESPT), the overall quantum yield of the system can be affected by the ground-state equilibrium, which dictates the initial population of molecules available for a given excitation wavelength.
Methodology: Measuring Quantum Yield
Two primary methods exist for determining fluorescence quantum yield: the absolute method and the relative (or comparative) method.[12][17]
-
Absolute Method: This technique uses an integrating sphere to capture all photons emitted by the sample in all directions.[17] By comparing the total emitted photons to the number of photons absorbed by the sample, a direct calculation of Φf is possible. While highly accurate, it requires specialized and carefully calibrated equipment.[12]
-
Relative Method: This is the more accessible and widely used approach.[11] It involves comparing the fluorescence of the unknown sample (HPTS) to a well-characterized fluorescence standard with a known quantum yield. The logic is that if the standard and sample solutions have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[11]
Experimental Protocol: Relative Quantum Yield Determination
This protocol outlines the comparative method, which provides a robust and reliable means of determining the quantum yield of HPTS.
1. Selection of a Suitable Standard:
-
Causality: The chosen standard must have an absorption spectrum that overlaps with the excitation wavelength used for HPTS (~400-450 nm) and an emission spectrum that falls within the calibrated range of the spectrometer. Its quantum yield should be accurately known and stable in the chosen solvent. Common standards include Quinine Sulfate (in 0.1 M H₂SO₄) or Fluorescein (in 0.1 M NaOH).
2. Preparation of Solutions:
-
Prepare a stock solution of HPTS and the chosen standard in the desired solvent (e.g., ultrapure water or a specific buffer).
-
Create a series of dilutions for both the HPTS and the standard, ensuring that the absorbance values at the chosen excitation wavelength are within the range of 0.02 to 0.1.
-
Causality: Keeping absorbance below 0.1 is critical to minimize inner-filter effects, where emitted light is re-absorbed by other fluorophore molecules in the solution, which would artificially lower the measured fluorescence intensity.[11] A blank sample containing only the solvent is also required.
3. Spectroscopic Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Using a calibrated spectrofluorometer, record the fluorescence emission spectrum for each solution. It is imperative that the excitation wavelength, slit widths, and all other instrument settings are identical for both the HPTS and standard samples.[11]
4. Data Analysis:
-
Integrate the area under the emission curve for each recorded fluorescence spectrum.
-
For both the HPTS and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for both data sets. The resulting plot should be linear, and the slope (Gradient) is the key parameter.
-
Causality: Plotting a series of concentrations and using the slope of the line, rather than a single point, is a self-validating step. It confirms that the relationship between absorbance and emission is linear in the tested range and provides a more statistically robust value than a single-point measurement.[18]
5. Calculation: The quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)
Where:
-
Φₛₜ is the known quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
nₓ and nₛₜ are the refractive indices of the sample and standard solvents, respectively. (This term is 1 if the same solvent is used for both).[11][12]
Workflow for Relative Quantum Yield Measurement
Section 3: Fluorescence Lifetime (τ): The Timescale of Excitation
The fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state.[5] This parameter, typically on the order of nanoseconds for HPTS, is an intrinsic property of the molecule in a specific environment. Unlike fluorescence intensity, lifetime is generally independent of probe concentration, making it a more robust parameter for quantitative sensing.[5]
The lifetime is defined by the rates of both radiative (kᵣ, fluorescence) and non-radiative (kₙᵣ) decay pathways:
τ = 1 / (kᵣ + kₙᵣ)
The quantum yield and lifetime are intrinsically linked. A change in any process that affects the rate of non-radiative decay (e.g., quenching) will affect both the quantum yield and the lifetime.[19] Specifically, the quantum yield can also be expressed as:
Φf = kᵣ * τ
This relationship underscores why lifetime measurements are so powerful. They provide direct insight into the kinetics of the excited state and can reveal dynamic processes like quenching, energy transfer (FRET), and changes in the local environment (e.g., viscosity, ion concentration) that affect kₙᵣ.[5][14]
Methodology: Time-Correlated Single Photon Counting (TCSPC)
The gold standard for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC) .[20][21] This is a digital photon counting technique that measures the time delay between the excitation of the sample and the detection of the emitted fluorescent photon.[22][23]
Principle of TCSPC: The core principle is to build a probability distribution histogram of photon arrival times.[24] The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED).[25] For each excitation pulse, there is a very low probability of detecting a single emitted photon. A "stopwatch" is started by the excitation pulse (the SYNC signal) and stopped by the arrival of the photon at a highly sensitive detector.[26] This time difference is measured with picosecond precision. By repeating this process millions of times, a histogram of photon counts versus time is constructed, which accurately represents the fluorescence decay profile of the sample.[27] This decay curve is then fitted with an exponential function to extract the lifetime (τ).
Experimental Workflow: TCSPC Measurement
1. Instrument Setup and Calibration:
-
A pulsed light source (e.g., a picosecond diode laser at ~405 nm) is used to excite the HPTS sample.
-
A high-speed, single-photon-sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode) is positioned to collect the fluorescence emission, typically at a 90° angle and through an emission filter to isolate the HPTS fluorescence (~510 nm).
-
The timing electronics (Time-to-Amplitude Converter or Time-to-Digital Converter) are synchronized with the laser pulse and the detector signal.
-
Causality: Before measuring the sample, the Instrument Response Function (IRF) must be recorded. This is done by measuring a light-scattering solution (e.g., a dilute colloidal silica suspension) at the excitation wavelength. The IRF represents the temporal profile of the excitation pulse combined with the response of the detection system. It is a critical self-validating step, as the IRF must be mathematically convoluted with the exponential decay model during data analysis to extract the true fluorescence lifetime of the sample, separating it from instrumental artifacts.
2. Sample Measurement:
-
The HPTS solution is placed in the sample holder.
-
The photon detection rate is adjusted to be low (typically <5% of the laser repetition rate).
-
Causality: This low detection rate is crucial to avoid "photon pile-up," a bias where faster-arriving photons are preferentially detected, which would artificially shorten the measured lifetime. The principle of TCSPC relies on detecting, at most, one photon per excitation cycle.[4]
-
Data is acquired until a sufficient number of photons (e.g., 10,000 counts in the peak channel) are collected in the decay histogram to ensure good statistical accuracy for fitting.
3. Data Analysis:
-
The acquired fluorescence decay data is loaded into analysis software along with the measured IRF.
-
The data is fitted to a decay model, typically a sum of exponential components: I(t) = Σ αᵢ * exp(-t/τᵢ), where α is the amplitude and τ is the lifetime of each component. For a pure substance like HPTS in a simple solvent, a single exponential decay is often sufficient.
-
The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.0.
Workflow for TCSPC Lifetime Measurement
Section 4: Applications in Research and Drug Development
The precise measurement of HPTS quantum yield and lifetime is not merely an academic exercise; it is the foundation for its use in cutting-edge applications.
-
High-Fidelity pH Sensing: Because HPTS is a ratiometric dye, its use as a pH sensor is robust.[7][10] By taking the ratio of fluorescence intensity when exciting at two different wavelengths (e.g., 450 nm and 405 nm), one can determine the pH independent of the probe's concentration.[7] This is invaluable for measuring pH within cellular compartments or monitoring pH gradients in real-time.
-
Probing Biological Membranes: When chemically modified with lipophilic tails, HPTS can be anchored into lipid membranes.[1] Its ESPT dynamics then become sensitive to the unique hydration layer and electrostatic environment at the membrane surface. Time-resolved fluorescence measurements in these systems provide unparalleled insight into proton diffusion along the membrane surface, a process fundamental to bioenergetics.[1]
-
Intelligent Drug Delivery Systems: HPTS is an ideal candidate for incorporation into pH-responsive drug delivery nanoparticles.[28] Many drug delivery systems are designed to release their therapeutic payload in the acidic environment of a tumor or within the endosomes of a cell after uptake.[29] By co-encapsulating HPTS, the fluorescence lifetime and/or quantum yield can serve as a real-time reporter of the internal nanoparticle environment. A change in these parameters can signal the successful delivery to the target acidic compartment and the subsequent release of the drug, allowing for non-invasive monitoring of drug delivery efficacy.[30]
Conclusion
HPTS is far more than a simple fluorescent dye. Its sophisticated photophysics, characterized by an efficient excited-state proton transfer, gives rise to a high quantum yield and an environmentally sensitive fluorescence lifetime. The ability to precisely quantify these parameters through established techniques like comparative fluorometry and time-correlated single photon counting transforms HPTS into a powerful analytical tool. For researchers in biology, chemistry, and pharmaceutical sciences, mastering the principles and protocols outlined in this guide is essential for leveraging the full potential of HPTS to probe complex systems, develop novel sensors, and engineer the next generation of smart therapeutics.
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Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of D&C Green No. 8 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of scientific research and development, precise communication is paramount. The nomenclature of chemical compounds is a cornerstone of this clarity, yet it can often be a source of confusion. A single compound may be known by a variety of names across different disciplines, regulatory bodies, and historical contexts. This guide provides an in-depth exploration of the synonyms for D&C Green No. 8 free acid, a compound of significant interest in various scientific fields. Understanding its diverse nomenclature is crucial for accurate literature review, unambiguous experimental design, and seamless regulatory compliance.
D&C Green No. 8 is a fluorescent dye that belongs to the pyrene family of aromatic hydrocarbons.[1][2] It is widely utilized as a pH-sensitive fluorescent indicator, a biological stain, and a coloring agent in externally applied drugs and cosmetics.[3][4] The "free acid" form refers to the molecule before the substitution of acidic protons with salt-forming cations, such as sodium. This guide will delve into the various synonyms and identifiers for this compound, providing a clear and comprehensive reference for researchers.
The Multifaceted Identity of a Fluorescent Probe: Unraveling the Synonyms
The compound known as D&C Green No. 8 free acid is identified in scientific literature and commercial products under several different names. This multiplicity of names arises from its chemical structure, historical usage, and regulatory classifications. Below, we dissect the most common synonyms, providing context for their origins and applications.
Chemical and Systematic Names
The most precise and unambiguous name for a compound is its systematic name, derived from its molecular structure according to the rules of chemical nomenclature. The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the trisodium salt of D&C Green No. 8 is Trisodium 8-hydroxypyrene-1,3,6-trisulfonate .[5] The "free acid" form is therefore 8-Hydroxypyrene-1,3,6-trisulfonic acid .[6] This name explicitly describes the core pyrene structure with a hydroxyl group at the 8th position and sulfonic acid groups at the 1st, 3rd, and 6th positions.
Common and Trivial Names
In addition to its systematic name, D&C Green No. 8 is widely known by several common or trivial names that are often used for convenience in scientific and industrial settings.
-
Pyranine : This is arguably the most common synonym for D&C Green No. 8.[3][5] It is frequently used in the context of its application as a fluorescent pH indicator.[3][6]
-
HPTS : This is an abbreviation for 8-Hydroxypyrene-1,3,6-trisulfonic acid , and is another widely used synonym, particularly in biochemical and biophysical literature.[3][7][8]
Regulatory and Commercial Identifiers
Regulatory bodies and commercial suppliers often use specific identifiers for this compound, which are essential to recognize for compliance and procurement purposes.
-
D&C Green No. 8 : This is the designation assigned by the U.S. Food and Drug Administration (FDA) for its use in drugs and cosmetics.[9][10] The "D&C" indicates that it is approved for use in drugs and cosmetics.
-
Solvent Green 7 : This name is used in the Colour Index International, a reference database of pigments and dyes.[2][9]
-
CI 59040 : This is the Colour Index number for Solvent Green 7.[1][9]
-
CAS Number: 6358-69-6 : This is the unique identifier assigned by the Chemical Abstracts Service to the trisodium salt form of the compound.[2][9]
Summary of Synonyms and Identifiers
For ease of reference, the following table summarizes the key synonyms and identifiers for D&C Green No. 8.
| Category | Name/Identifier | Primary Context of Use |
| Systematic Name (Free Acid) | 8-Hydroxypyrene-1,3,6-trisulfonic acid | Chemical literature, formal publications |
| Systematic Name (Trisodium Salt) | Trisodium 8-hydroxypyrene-1,3,6-trisulfonate | Chemical literature, regulatory documents |
| Common Name | Pyranine | General scientific literature, fluorescence studies[3][5] |
| Common Abbreviation | HPTS | Biochemical and biophysical research[7][8] |
| Regulatory Name (US) | D&C Green No. 8 | Drugs and cosmetics industry[9][10] |
| Colour Index Name | Solvent Green 7 | Dye and pigment industry[2][9] |
| Colour Index Number | CI 59040 | Dye and pigment industry[1] |
| CAS Number (Trisodium Salt) | 6358-69-6 | Chemical databases, regulatory submissions[2][9] |
Visualizing the Nomenclature Landscape
To illustrate the relationships between the various synonyms and the core chemical entity, the following diagram provides a visual representation.
Caption: Interconnectivity of synonyms for D&C Green No. 8 free acid.
Experimental Protocols: pH Measurement Using Pyranine
The utility of D&C Green No. 8, often under the name Pyranine or HPTS, as a fluorescent pH indicator is a cornerstone of its application in research.[3][6][8] Its fluorescence emission is sensitive to the pH of the surrounding environment, making it an invaluable tool for measuring pH in various biological and chemical systems.
Principle: Pyranine exhibits pH-dependent dual excitation and single emission characteristics. The ratio of fluorescence intensity when excited at two different wavelengths (e.g., 450 nm and 405 nm) is used to determine the pH, providing a ratiometric measurement that is less susceptible to variations in dye concentration or instrument sensitivity.[6]
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Dissolve Pyranine (Trisodium 8-hydroxypyrene-1,3,6-trisulfonate) in deionized water or a suitable buffer (e.g., PBS) to a stock concentration of 1-10 mM.
-
Store the stock solution protected from light at 4°C.
-
-
Preparation of Calibration Buffers:
-
Prepare a series of buffers with known pH values spanning the expected experimental range (e.g., pH 5.5 to 8.5).
-
The buffer composition should be consistent with the experimental system to minimize matrix effects.
-
-
Calibration Curve Generation:
-
Add a small aliquot of the Pyranine stock solution to each calibration buffer to a final concentration of 1-10 µM.
-
Using a fluorescence spectrophotometer or plate reader, measure the fluorescence intensity at the emission maximum (typically around 510 nm) for each pH standard, with excitation at two different wavelengths (e.g., 450 nm and 405 nm).[6]
-
Calculate the ratio of the fluorescence intensities (Intensity at 450 nm / Intensity at 405 nm) for each pH standard.
-
Plot the fluorescence intensity ratio against the corresponding pH values to generate a calibration curve.
-
-
Measurement of Unknown Sample pH:
-
Add Pyranine to the experimental sample at the same final concentration used for the calibration curve.
-
Measure the fluorescence intensities at the two excitation wavelengths and the emission wavelength.
-
Calculate the fluorescence intensity ratio for the unknown sample.
-
Determine the pH of the sample by interpolating the ratio on the calibration curve.
-
Conclusion
A thorough understanding of the various synonyms for D&C Green No. 8 free acid is indispensable for researchers and professionals in the fields of chemistry, biology, and drug development. This guide has provided a comprehensive overview of its nomenclature, from systematic chemical names to common and regulatory identifiers. By recognizing names such as Pyranine, HPTS, and Solvent Green 7, scientists can navigate the vast body of scientific literature with greater accuracy and confidence. The provided experimental protocol for pH measurement highlights one of the key applications of this versatile fluorescent molecule, underscoring the importance of its correct identification in experimental design and data interpretation.
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- 8. Pyranine | TargetMol [targetmol.com]
- 9. vidhifoodcolors.com [vidhifoodcolors.com]
- 10. eCFR :: 21 CFR 74.1208 -- D&C Green No. 8. [ecfr.gov]
Methodological & Application
Application Notes and Protocols: HPTS Assay for Liposome pH Monitoring
Introduction
Liposomes, spherical vesicles composed of one or more phospholipid bilayers, are fundamental tools in drug delivery and biomedical research.[1][2] Their ability to encapsulate both hydrophilic and lipophilic compounds makes them ideal carriers for therapeutic agents, protecting the payload from degradation and enabling targeted delivery.[][4] A critical parameter influencing the stability, cargo release, and biological interaction of liposomes is the pH of their internal aqueous core.[5][6] For instance, pH-sensitive liposomes are engineered to release their contents in the acidic microenvironments of tumors or within endosomes following cellular uptake.[5][7] Therefore, accurately monitoring the intraliposomal pH is essential for developing and characterizing these advanced drug delivery systems.
This guide provides a comprehensive overview and a detailed protocol for using the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) assay to monitor the internal pH of liposomes. HPTS, also known as pyranine, is a highly water-soluble, membrane-impermeant fluorescent dye that serves as a robust and reliable pH indicator for this application.[8]
Principle of the HPTS Ratiometric Assay
The power of HPTS as a pH probe lies in its pH-dependent fluorescence excitation spectrum.[9] The molecule exists in two forms: a protonated (acidic) form and a deprotonated (basic) form, with a pKa of approximately 7.2-7.3, making it exceptionally sensitive to pH changes around the physiological range.[8][10]
Crucially, these two forms have distinct excitation maxima but share a common emission maximum at ~510 nm.[9][11]
-
The protonated form (ROH) is maximally excited at ~405 nm.
-
The deprotonated form (RO⁻) is maximally excited at ~450 nm.
As the pH of the environment increases, the equilibrium shifts towards the deprotonated form. This results in a decrease in fluorescence intensity when excited at 405 nm and a corresponding increase in intensity when excited at 450 nm.[9][12] The fluorescence emission at 510 nm, however, remains constant in wavelength.[8]
By calculating the ratio of the fluorescence intensities emitted at 510 nm when excited at the two wavelengths (e.g., 450 nm / 405 nm), a quantitative measure of pH can be obtained that is independent of the probe's concentration.[8][13] This "ratiometric" approach is a self-validating system that corrects for variations in probe concentration, liposome quantity, and instrument fluctuations, providing highly accurate and reproducible pH measurements.[10]
HPTS Ratiometric Sensing Mechanism
Caption: Ratiometric pH sensing mechanism of HPTS.
Key Characteristics of HPTS
| Property | Value | Source |
| Molecular Weight | ~524.4 g/mol | [14] |
| Excitation Maxima | ~403-405 nm (protonated), ~450-457 nm (deprotonated) | [9][13] |
| Emission Maximum | ~510-512 nm | [9][15] |
| pKa | ~7.2 - 7.3 | [10] |
| Solubility | High in aqueous buffers | |
| Membrane Permeability | Impermeant due to three sulfonate groups | [8] |
Experimental Guide
This section provides a step-by-step methodology for preparing HPTS-loaded liposomes, establishing a pH calibration curve, and measuring intraliposomal pH.
Overall Experimental Workflow
Sources
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- 2. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
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- 6. Determination of Intraliposomal pH and its Effect on Membrane Partitioning and Passive Loading of a Hydrophobic Camptothecin, DB-67 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pH-responsive prodrug delivery system of 10-HCPT for controlled release and tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. arxiv.org [arxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20050090014A1 - Ratiometric fluorescent pH sensor for non-invasive monitoring - Google Patents [patents.google.com]
- 14. 8-ヒドロキシピレン-1,3,6-トリスルホン酸 三ナトリウム塩 ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Spectrum [HPTS] | AAT Bioquest [aatbio.com]
Anion Transport Assay Using 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS): Application Notes and Protocols
Introduction: Illuminating the Role of Anion Transport
The transport of anions across cellular membranes is a fundamental biological process, integral to maintaining cellular homeostasis, signal transduction, and numerous physiological functions.[1] Dysregulation of anion transport is implicated in a variety of diseases, including cystic fibrosis and certain types of cancer, making the study of anion transporters a critical area of research and drug development.[2] To facilitate these investigations, robust and reliable methods for quantifying anion transport are essential.
This guide provides a comprehensive overview and detailed protocols for the 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) assay, a widely utilized, fluorescence-based method for monitoring anion transport across lipid bilayers.[1][3][4][5][6] HPTS, also known as pyranine, is a pH-sensitive fluorescent dye that can be encapsulated within synthetic lipid vesicles (liposomes) to report on changes in the intravesicular pH resulting from anion transport.[1][5][7] The versatility and sensitivity of the HPTS assay make it an invaluable tool for characterizing the activity of both natural and synthetic anion transporters, as well as for high-throughput screening of potential therapeutic agents.[2][8][9]
Principle of the HPTS Assay: A Ratiometric Approach to pH Sensing
The core of the HPTS assay lies in the pH-dependent fluorescence properties of the HPTS molecule.[7][10] HPTS exhibits two excitation maxima at approximately 405 nm and 460 nm, corresponding to its protonated and deprotonated forms, respectively, while emitting at a single wavelength of around 510 nm.[7][10] The ratio of the fluorescence intensity at these two excitation wavelengths is directly proportional to the pH of the surrounding environment, allowing for a ratiometric and thus more accurate measurement that is independent of the probe's concentration.[7][10][11]
In a typical HPTS assay, liposomes are prepared with HPTS encapsulated in their aqueous interior.[1][12] A pH gradient is then established across the liposome membrane. The movement of anions, facilitated by a transporter, is coupled to the co-transport of protons (H⁺ symport) or the counter-transport of hydroxide ions (OH⁻ antiport), leading to a change in the intravesicular pH.[1][13] This pH change is detected by monitoring the ratiometric fluorescence of the encapsulated HPTS, providing a real-time measurement of anion transport activity.[14][15]
Visualizing the Workflow: The HPTS Anion Transport Assay
Figure 1. A schematic overview of the key steps involved in the HPTS-based anion transport assay.
Detailed Protocols
Part 1: Preparation of HPTS-Loaded Large Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a commonly used phospholipid for these assays.[1]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Chloroform
-
8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt (HPTS)
-
HEPES buffer
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH)
-
Triton X-100
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 200 nm pore size)
-
Fluorometer with dual excitation capabilities
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of POPC in chloroform in a round-bottom flask.[1][16]
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[1][16]
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[14]
-
-
Hydration:
-
Prepare the internal buffer solution containing 1 mM HPTS, 100 mM NaCl, and 10 mM HEPES, adjusted to pH 7.0.[1][17]
-
Add the internal buffer to the flask containing the dried lipid film.[14]
-
Hydrate the lipid film by vortexing the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[14] The temperature of the hydrating buffer should be above the phase transition temperature of the lipid.[16]
-
-
Freeze-Thaw Cycles:
-
Extrusion:
-
Purification:
-
Remove the unencapsulated HPTS from the LUV suspension by passing it through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the external buffer (100 mM NaCl, 10 mM HEPES, pH 7.0).[14] The LUVs will elute in the void volume, while the smaller HPTS molecules will be retained.
-
Part 2: Anion Transport Assay
Procedure:
-
Sample Preparation:
-
Dilute the purified HPTS-loaded LUVs in the external buffer to the desired final lipid concentration in a fluorometer cuvette.
-
Place the cuvette in the fluorometer and allow the temperature to equilibrate.
-
-
Establishing a pH Gradient:
-
Data Acquisition:
-
Record the baseline fluorescence by alternating the excitation wavelengths between 405 nm and 460 nm and measuring the emission at 510 nm.
-
Add the test compound (potential anion transporter) dissolved in a suitable solvent (e.g., DMSO) to the cuvette and continue recording the fluorescence.[8]
-
Monitor the change in the fluorescence ratio (I₄₆₀/I₄₀₅) over time. An increase in the ratio indicates an increase in the intravesicular pH due to anion transport.[14]
-
-
Calibration:
-
At the end of the experiment, add a small amount of Triton X-100 to lyse the vesicles and dissipate the pH gradient.[1] This allows for the determination of the final fluorescence ratio at the equilibrated pH.
-
To convert the fluorescence ratio to pH values, a calibration curve must be generated by measuring the fluorescence ratio of HPTS-loaded vesicles suspended in buffers of known pH values in the presence of a protonophore to equilibrate the internal and external pH.[14][19]
-
Data Analysis and Interpretation
The primary data obtained from the HPTS assay is the change in the fluorescence ratio over time. This can be used to determine the rate of anion transport.
-
Initial Rate Calculation: The initial rate of transport can be determined from the initial slope of the curve plotting the fluorescence ratio versus time after the addition of the transporter.
-
Dose-Response Analysis: To determine the efficacy of a transporter, the assay is performed with varying concentrations of the compound. The initial rates are then plotted against the transporter concentration, and the data is fitted to the Hill equation to determine the EC₅₀ value (the concentration of the transporter that produces 50% of the maximal response).[8]
| Parameter | Description | Typical Value/Range |
| Lipid | Phospholipid used for vesicle formation. | POPC, EYPC |
| Vesicle Size | Diameter of the unilamellar vesicles. | 100 - 200 nm |
| HPTS Concentration | Concentration of the fluorescent dye encapsulated in the vesicles. | 1 mM |
| Internal/External Buffer | Buffer system used inside and outside the vesicles. | 10 mM HEPES |
| Anion Concentration | Concentration of the anion being transported. | 100 mM NaCl |
| pH Gradient | The difference in pH between the inside and outside of the vesicles. | Typically 1 pH unit |
| Transporter Conc. | The concentration range of the test compound. | Varies depending on potency |
Table 1. Key experimental parameters for the HPTS anion transport assay.
Investigating Transport Mechanisms
The HPTS assay can be adapted to investigate the specific mechanism of anion transport.
-
Anion Selectivity: By varying the anions present in the internal and external buffers, the selectivity of a transporter for different anions can be determined.[1][20]
-
Coupled Ionophores: The use of protonophores like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) or cationophores like valinomycin can help to distinguish between different transport mechanisms, such as electrogenic uniport, electroneutral symport, or antiport.[1][13][21][22] For instance, if a transporter facilitates anion uniport, the addition of a protonophore will enhance the transport rate by dissipating the membrane potential.[1]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | - Insufficient HPTS encapsulation.- Low transporter activity. | - Optimize vesicle preparation to increase encapsulation efficiency.- Increase the concentration of the transporter. |
| Vesicle Instability/Leakage | - Improper vesicle preparation.- High concentration of solvent (e.g., DMSO). | - Ensure proper extrusion and purification of vesicles.- Minimize the final concentration of the solvent in the assay. |
| Inconsistent Results | - Variability in vesicle preparations.- Inaccurate concentration of reagents. | - Prepare a large batch of vesicles for a series of experiments.- Carefully prepare and verify the concentration of all solutions. |
| Artifactual Fluorescence Changes | - Interaction of the test compound with HPTS or the lipid membrane. | - Run control experiments with the compound in the absence of a pH gradient or with empty vesicles. |
Table 2. Common troubleshooting tips for the HPTS assay.
Conclusion and Future Perspectives
The HPTS-based anion transport assay is a powerful and adaptable method for studying the function of anion transporters.[1][3][12] Its ratiometric nature provides reliable and quantitative data, making it suitable for a wide range of applications, from basic research into transport mechanisms to high-throughput screening in drug discovery.[2][8] As the importance of anion transport in health and disease continues to be recognized, the HPTS assay will undoubtedly remain a cornerstone technique in the field, enabling the discovery and characterization of novel transporters and therapeutic agents.
References
-
Busschaert, N., et al. (2017). High-Throughput and Automated Anion Transport Assays. Chemistry – A European Journal, 23(72), 18233-18237. [Link]
-
Gilchrist, A. M., & Wang, P., et al. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Schematic of the HPTS assay employed for anion transport studies in... [Image]. Retrieved from [Link]
-
Galietta, L. J., et al. (2001). Cell-based Assay for High-Throughput Quantitative Screening of CFTR Chloride Transport Agonists. American Journal of Physiology-Cell Physiology, 281(5), C1734-C1743. [Link]
-
Gilchrist, A. M., et al. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ResearchGate. [Link]
-
Gilchrist, A. M., et al. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ResearchGate. [Link]
-
Bandyopadhyay, A., et al. (2022). Responsive anion transport with a Hamilton receptor-based anionophore controlled by photo-activation and host–guest competitive inhibition. Chemical Science, 13(28), 8263-8271. [Link]
-
Gilchrist, A. M., et al. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ResearchGate. [Link]
-
Li, H., et al. (2022). Synthetic anion channels: achieving precise mimicry of the ion permeation pathway of CFTR in an artificial system. Chemical Science, 13(20), 5897-5904. [Link]
-
Gilchrist, A., et al. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv. [Link]
-
ResearchGate. (n.d.). PoSo-HPTS calibration curves and assay performance for varying φ and pH... [Image]. Retrieved from [Link]
-
Bartoli, M., et al. (2021). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. Molecules, 26(11), 3183. [Link]
-
Gilchrist, A. M., et al. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. Supramolecular Chemistry, 33(7), 347-366. [Link]
-
ResearchGate. (n.d.). The recommended HPTS selectivity assay a) utilising an 'anion gradient'... [Image]. Retrieved from [Link]
-
Van der Verren, E., et al. (2023). Development of synthetic chloride transporters using high-throughput screening and machine learning. Digital Discovery, 2(6), 1894-1906. [Link]
-
Agmon, N. (2020). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. The Journal of Physical Chemistry B, 124(41), 9035-9043. [Link]
-
ResearchGate. (n.d.). (a,b) Cartoon representations of the HPTS assay to examine chloride... [Image]. Retrieved from [Link]
-
Patalag, L. J., et al. (2024). Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering. Catalysis Science & Technology, 14(15), 4165-4174. [Link]
-
Bakos, E., et al. (2021). 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1. The FASEB Journal, 35(9), e21863. [Link]
-
Wu, X., & Gale, P. A. (2018). Measuring anion transport selectivity: a cautionary tale. Chemical Communications, 54(76), 10736-10739. [Link]
-
ResearchGate. (n.d.). Anion transport in the HPTS assay with and without FCCP. (a) Change in... [Image]. Retrieved from [Link]
-
University of British Columbia. (n.d.). Laboratory 4 – Liposomes. [Link]
-
Avanti Polar Lipids. (n.d.). Preparation of Cationic Liposomes & Transfection of Cells. [Link]
-
ResearchGate. (n.d.). Anion transport in the HPTS assay. Data for 1 ⋅ ChB is shown in (A) and... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Anion transport in the HPTS assay. Data for 2·Te 2CF3 is shown. Change... [Image]. Retrieved from [Link]
Sources
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- 2. Development of synthetic chloride transporters using high-throughput screening and machine learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic anion channels: achieving precise mimicry of the ion permeation pathway of CFTR in an artificial system - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Note: Intracellular pH Measurement in Live Cells Using the Ratiometric Fluorescent Indicator Pyranine
Introduction: The Critical Role of Intracellular pH and the Advantages of Pyranine
Intracellular pH (pHi) is a tightly regulated physiological parameter that governs a multitude of cellular processes, including enzyme activity, cell proliferation, ion transport, and apoptosis.[1] Dysregulation of pHi is implicated in various pathological conditions, making its accurate measurement crucial for researchers in cell biology and drug development. Among the available tools, the fluorescent dye 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), commonly known as pyranine, has emerged as a powerful probe for monitoring pHi in live cells.[2][3][4]
Pyranine offers several distinct advantages over other fluorescent pH indicators.[3][5] It is a ratiometric indicator, meaning the ratio of its fluorescence intensity at two different excitation wavelengths is used to determine pH.[6][7] This ratiometric measurement is independent of dye concentration, path length, and photobleaching, leading to more accurate and quantitative results.[7] Pyranine exhibits a pKa of approximately 7.2-7.4, which is well-suited for measuring pH within the physiological range of the cytosol.[2][3][4][8] Furthermore, it is highly water-soluble and generally considered to have low toxicity.[9][10]
This application note provides a comprehensive guide to loading pyranine into live cells for the purpose of intracellular pH sensing. We will delve into the principles of pyranine fluorescence, explore various loading methodologies with their respective pros and cons, and provide detailed, step-by-step protocols for practical implementation.
Principle of Ratiometric pH Sensing with Pyranine
Pyranine's utility as a pH indicator stems from the pH-dependent equilibrium between its protonated (ROH) and deprotonated (RO⁻) forms.[2][3] These two forms exhibit distinct excitation spectra, while both emit at the same wavelength (~510 nm).[2][11]
-
Protonated form (ROH): Excitation maximum around 405 nm.
-
Deprotonated form (RO⁻): Excitation maximum around 450-465 nm.[6][11]
As the intracellular pH increases, the equilibrium shifts towards the deprotonated form, leading to an increase in fluorescence intensity when excited at ~460 nm and a decrease when excited at ~405 nm. The ratio of the fluorescence intensities at these two wavelengths (e.g., 460nm/405nm) provides a quantitative measure of the intracellular pH.[6] An important feature of pyranine's excitation spectrum is the isosbestic point around 415 nm, where the fluorescence intensity is independent of pH.[6] Monitoring fluorescence at this wavelength can be used to correct for variations in dye concentration.
Methods for Loading Pyranine into Live Cells
The highly hydrophilic nature of pyranine, due to its three sulfonate groups, prevents it from passively crossing the cell membrane.[3][5][10] Therefore, specific loading techniques are required to introduce the dye into the cytosol. The choice of method depends on the cell type, experimental setup, and available equipment.
| Loading Method | Principle | Advantages | Disadvantages | Suitable Cell Types |
| Microinjection | Direct physical injection of pyranine solution into the cytoplasm using a fine glass needle.[12] | Precise control over the amount of dye injected into a single cell; suitable for sensitive cells.[13] | Technically demanding; low throughput; can cause cell damage if not performed correctly.[12][13] | Adherent cells, oocytes, large cells. |
| Electroporation | Application of an electrical field to transiently increase the permeability of the cell membrane, allowing pyranine to enter. | High loading efficiency for a large population of cells; applicable to a wide range of cell types. | Can induce significant cell stress and mortality; requires specialized equipment. | Suspension cells, primary cells, and various cell lines. |
| Purinergic Receptor (P2X7) Activation | Activation of P2X7 receptors with ATP creates transient pores in the cell membrane, allowing pyranine uptake.[5][14] | Relatively gentle loading method for specific cell types; results in cytosolic localization of the dye.[5][14] | Limited to cells expressing P2X7 receptors (e.g., macrophages, monocytes).[5][14] | Macrophages (e.g., J774, RAW), monocytes, and other immune cells. |
| Hypotonic Shock | Brief exposure of cells to a hypotonic solution causes cell swelling and transient membrane pore formation, facilitating pyranine entry.[5] | Simple and inexpensive method; does not require specialized equipment. | Can cause cell stress and volume changes; loading efficiency can be variable. | A variety of cell types, particularly those resistant to osmotic stress. |
| Scrape Loading | Cells are gently scraped from the culture dish in the presence of pyranine, causing transient membrane disruptions that allow dye entry.[6] | Simple and quick method for adherent cells. | Can cause significant cell damage and loss; not suitable for all adherent cell lines. | Adherent cells, such as BALB/c-3T3 fibroblasts.[6] |
Experimental Protocols
Protocol 1: Loading Pyranine via P2X7 Receptor Activation
This protocol is adapted for macrophage-like cell lines (e.g., J774, RAW 264.7) that endogenously express P2X7 receptors.[5][14]
Materials:
-
Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt)
-
ATP (adenosine 5'-triphosphate), disodium salt hydrate
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4
-
Cell culture medium
-
Adherent or suspension cells expressing P2X7 receptors
Procedure:
-
Cell Preparation:
-
For adherent cells, plate them on glass-bottom dishes or coverslips to allow for imaging.
-
For suspension cells, wash and resuspend them in HBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Loading Solution Preparation:
-
Prepare a 10 mM stock solution of pyranine in distilled water.
-
Prepare a 100 mM stock solution of ATP in distilled water and adjust the pH to 7.4 with NaOH.
-
Prepare the loading buffer by adding pyranine and ATP to HBS to final concentrations of 1 mM and 5 mM, respectively.
-
-
Cell Loading:
-
For adherent cells, remove the culture medium and wash once with HBS.
-
Add the loading buffer to the cells and incubate for 5-10 minutes at 37°C.
-
For suspension cells, add the loading buffer to the cell suspension and incubate for 5-10 minutes at 37°C.
-
-
Washing:
-
Remove the loading buffer and wash the cells 3-4 times with HBS to remove extracellular pyranine.
-
-
Imaging:
-
The cells are now ready for imaging. Proceed with ratiometric fluorescence microscopy or fluorometry.
-
Workflow for P2X7 Receptor-Mediated Pyranine Loading
Caption: Workflow for loading pyranine into live cells via P2X7 receptor activation.
Protocol 2: Loading Pyranine via Hypotonic Shock
This protocol is a more general method applicable to a wider range of cell types, including those that do not express P2X7 receptors.[5]
Materials:
-
Pyranine
-
Hypotonic Buffer: Dilute HBS 1:1 with distilled water.
-
Isotonic Buffer (HBS)
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Plate adherent cells on glass-bottom dishes or coverslips.
-
Wash and resuspend suspension cells in HBS.
-
-
Loading Solution Preparation:
-
Prepare a 10 mM stock solution of pyranine in distilled water.
-
Prepare the hypotonic loading buffer by adding pyranine to the hypotonic buffer to a final concentration of 1-5 mM.
-
-
Cell Loading:
-
Remove the isotonic buffer from the cells.
-
Add the hypotonic loading buffer and incubate for 1-2 minutes at room temperature. The incubation time is critical and may need to be optimized for your specific cell type to maximize loading while minimizing cell death.
-
-
Restoration of Isotonicity:
-
Gently add an equal volume of 2x concentrated HBS to the cells to restore isotonic conditions.
-
-
Washing:
-
Incubate for 5-10 minutes to allow cells to recover.
-
Wash the cells 3-4 times with isotonic HBS to remove extracellular pyranine.
-
-
Imaging:
-
The cells are now ready for imaging.
-
Workflow for Hypotonic Shock Pyranine Loading
Caption: Workflow for loading pyranine into live cells using hypotonic shock.
In Situ Calibration of Intracellular Pyranine
For accurate pHi measurements, it is crucial to perform an in situ calibration of the pyranine fluorescence ratio.[6][7][15] This is because the fluorescence properties of pyranine can be influenced by the intracellular environment.[2][3] The calibration is typically performed using a high-potassium buffer containing the protonophore nigericin, which equilibrates the intracellular and extracellular pH.
Materials:
-
High-Potassium Calibration Buffers: Prepare a series of buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0) containing 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, and 10 µM nigericin.
-
Pyranine-loaded cells
Procedure:
-
Load the cells with pyranine using one of the protocols described above.
-
Replace the imaging medium with the high-potassium calibration buffer at a specific pH.
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
Measure the fluorescence ratio (e.g., F460/F405) for a population of cells.
-
Repeat steps 2-4 for each calibration buffer with a different pH.
-
Plot the measured fluorescence ratios against the corresponding pH values to generate a calibration curve.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa of pyranine in your specific cellular context.
-
Use this calibration curve to convert the fluorescence ratios of your experimental samples into pHi values.
Troubleshooting and Considerations
-
Cytotoxicity: While generally considered to have low toxicity, high concentrations of pyranine or prolonged loading times can be detrimental to cells.[5][9] It is important to optimize the loading conditions to use the lowest effective concentration of the dye.
-
Dye Leakage: Over time, pyranine can be extruded from the cells.[6] Experiments should ideally be performed within a few hours of loading.
-
Compartmentalization: In some cell types, pyranine may accumulate in intracellular organelles.[5] It is important to verify the cytosolic localization of the dye using fluorescence microscopy.
-
Autofluorescence: Cellular autofluorescence can interfere with pyranine signals. It is essential to measure the background fluorescence of unloaded cells and subtract it from the measurements of pyranine-loaded cells.
-
Phototoxicity: High-intensity excitation light can cause phototoxicity.[5] Use the lowest possible excitation intensity and exposure times to minimize cell damage.
Conclusion
Pyranine is a valuable tool for the quantitative measurement of intracellular pH in live cells. By selecting the appropriate loading method and performing a careful in situ calibration, researchers can obtain accurate and reliable data on pHi dynamics. This application note provides a framework for the successful implementation of pyranine-based pHi sensing in a variety of research applications.
References
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The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research. [Link]
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Loading pyranine via purinergic receptors or hypotonic stress for measurement of cytosolic pH by imaging. PubMed. [Link]
-
Pyranine. Sciencemadness Wiki. [Link]
-
Determination of intracellular pH of BALB/c-3T3 cells using the fluorescence of pyranine. PubMed. [Link]
-
The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. PMC - NIH. [Link]
-
The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. PubMed. [Link]
-
Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. PNAS. [Link]
-
pH determination by pyranine: Medium-related artifacts and their correction. ResearchGate. [Link]
-
Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. PMC - NIH. [Link]
-
Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. ResearchGate. [Link]
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Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. MDPI. [Link]
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Determination of intracellular pH of BALB/c-3T3 cells using the fluorescence of pyranine. Semantic Scholar. [Link]
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Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. PMC - NIH. [Link]
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Pyranine (8-hydroxy-1,3,6-pyrenetrisulfonate) as a probe of internal aqueous hydrogen ion concentration in phospholipid vesicles. Biochemistry - ACS Publications. [Link]
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Effect of Pyran Copolymer on Activation of Murine Macrophages: Evidence for Incomplete Activation by Use of Functional Markers. PubMed. [Link]
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Loading pyranine via purinergic receptors or hypotonic stress for measurement of cytosolic pH by imaging. American Physiological Society Journal. [Link]
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(PDF) Measurement of Intracellular pH. ResearchGate. [Link]
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Intracellular pH. Stratech. [Link]
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Performance of an automated system for capillary microinjection into living cells. PubMed. [Link]
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Probing and manipulating intracellular membrane traffic by microinjection of artificial vesicles. PMC - NIH. [Link]
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Microinjection of Live Mammalian Cells: A Delivery Method that Provides Added Versatility to the Study of Cellular Function. PubMed. [Link]
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Improving AM ester calcium dye loading efficiency. Request PDF - ResearchGate. [Link]
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Electroporation of Edit-R™ Cas9 Nuclease mRNA and synthetic guide RNA. Horizon Discovery. [Link]
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Pyranine (8-hydroxy-1,3,6-pyrenetrisulfonate) as a probe of internal aqueous hydrogen ion concentration in phospholipid vesicles. PubMed. [Link]
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Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
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Application Note: Precision pH Determination Using HPTS Ratiometric Fluorescence
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and application of 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), also known as Pyranine, for ratiometric pH measurements. We delve into the photophysical basis of its dual-excitation properties, present a detailed, field-proven protocol for accurate pH calibration and measurement, and offer insights into data analysis and potential experimental variables.
Introduction: The Power of Ratiometric pH Sensing with HPTS
Accurate measurement of pH is critical across a vast spectrum of research, from fundamental cell biology to the development of drug delivery systems. While numerous methods exist, fluorescent probes offer high sensitivity and spatial resolution. Among these, HPTS stands out as a premier indicator for aqueous environments within the physiological range (pH 5.5–8.5).[1][2]
The primary advantage of HPTS lies in its capacity for ratiometric measurement .[3][4] Unlike single-wavelength probes where fluorescence intensity can be skewed by factors like probe concentration, photobleaching, or instrument fluctuations, ratiometric probes utilize the ratio of fluorescence intensities at two different wavelengths.[5] This intrinsic self-calibration provides a robust and quantitative output that is largely independent of the aforementioned artifacts, ensuring high precision and reproducibility.[2][5] HPTS is particularly well-suited for this approach due to its pH-dependent shift in its excitation spectrum, while maintaining a single emission peak.[6]
Core Principles: The Photophysics of HPTS
HPTS is a photoacid, meaning its acidity changes upon photoexcitation.[1][7] In its ground state, HPTS exists in equilibrium between a protonated form (ROH) and a deprotonated form (RO⁻), with a pKa of approximately 7.3–7.7, depending on the ionic strength and composition of the medium.[3][7]
The key to its ratiometric capability is that these two forms have distinct absorption (excitation) spectra but share a common emission pathway.[1][2]
-
Protonated HPTS (ROH): Predominant at acidic pH, it maximally absorbs light around ~405 nm .[6][8][9]
-
Deprotonated HPTS (RO⁻): Predominant at alkaline pH, it maximally absorbs light around ~450-460 nm .[1][2][5]
Critically, regardless of which form is initially excited, the molecule undergoes an excited-state proton transfer (ESPT), causing fluorescence emission to occur almost exclusively from the deprotonated state (RO⁻*).[1][2] This results in a single, strong emission peak centered at approximately 510-511 nm .[1][3][5]
Therefore, by exciting the sample at both ~405 nm and ~450 nm and measuring the resulting emission intensity at ~510 nm for each, we can calculate a ratio (Intensity at 450nm Ex / Intensity at 405nm Ex). This ratio is directly and predictably correlated with the pH of the solution.[2]
Key Spectral Characteristics & Isosbestic Point
A crucial feature of the HPTS excitation spectrum is the presence of an isosbestic point . This is a specific wavelength where the molar absorptivity of the protonated and deprotonated forms are identical.[10][11] For HPTS, this point is typically observed around 413-415 nm .[2][8] At the isosbestic wavelength, the fluorescence intensity is independent of pH and directly proportional to the total dye concentration. This can be used as a valuable internal reference to confirm dye concentration or to correct for path length variations.[2][12]
| Parameter | Wavelength (nm) | Description |
| Excitation Max (Protonated) | ~405 nm | Peak excitation for the acidic (ROH) form of HPTS.[6][8][9] |
| Excitation Max (Deprotonated) | ~450 nm | Peak excitation for the basic (RO⁻) form of HPTS.[3][5][8] |
| Isosbestic Point | ~413-415 nm | Excitation wavelength where fluorescence is pH-independent.[2][8] |
| Emission Maximum | ~510-511 nm | The single emission wavelength for both excited forms.[1][3][5] |
Experimental Protocol: Ratiometric pH Measurement
This protocol outlines the steps for creating a pH calibration curve and measuring the pH of an unknown sample using a fluorescence spectrophotometer or plate reader.
Materials and Reagents
-
HPTS (Pyranine): 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt (CAS 6358-69-6).
-
Stock Solution (1 mM): Prepare a 1 mM HPTS stock solution in deionized water. Protect from light and store at 4°C. The working concentration is typically in the low micromolar to nanomolar range (e.g., 100 nM to 10 µM), which should be optimized to avoid fluorescence quenching effects at high concentrations.[3]
-
pH Calibration Buffers: A series of stable buffers spanning the desired pH range (e.g., pH 5.5 to 8.5). It is critical that these buffers have low intrinsic fluorescence. A common choice is a combination of MES, HEPES, and Trizma buffers, adjusted to the final pH values with HCl or NaOH.
-
Instrumentation: A fluorescence spectrophotometer or multi-well plate reader capable of dual-excitation measurements.
Experimental Workflow
Step-by-Step Procedure
Part A: Generating the pH Calibration Curve
-
Prepare Standards: In a set of appropriate vials or a microplate, add a fixed volume of each pH calibration buffer.
-
Add HPTS: To each buffer, add a precise amount of HPTS stock solution to reach the desired final working concentration. Ensure the final concentration is identical across all standards.
-
Instrument Setup:
-
Set the emission wavelength to 510 nm .[3]
-
Set the first excitation wavelength (Ex1) to 405 nm .
-
Set the second excitation wavelength (Ex2) to 450 nm .
-
Optional: Set a third excitation wavelength to the isosbestic point (~413 nm ) as a quality control check.
-
Optimize instrument settings (e.g., slit widths, gain/sensitivity) using a mid-range pH standard (e.g., pH 7.0) to ensure the signal is strong but not saturated at either excitation wavelength. Use these same settings for all subsequent measurements.
-
-
Measure Fluorescence: For each pH standard, record the fluorescence emission intensity at 510 nm resulting from excitation at 405 nm (I₄₀₅) and 450 nm (I₄₅₀).
-
Calculate Ratio: For each pH standard, calculate the fluorescence ratio: Ratio = I₄₅₀ / I₄₀₅ .
-
Plot Data: Create a graph with the known pH of the standards on the x-axis and the calculated fluorescence ratio on the y-axis.
-
Fit Curve: Apply a sigmoidal (four-parameter logistic) fit to the data points.[13][14] This curve is your calibration standard. It is crucial to perform this calibration for each new experiment and under the specific buffer conditions of your sample, as ionic strength can influence the pKa of HPTS.[1][9]
Part B: Measuring the pH of an Unknown Sample
-
Prepare Sample: Add HPTS to your unknown sample, ensuring the final concentration is the same as that used for the calibration curve.
-
Measure Fluorescence: Using the identical instrument settings from the calibration, measure the fluorescence intensities I₄₀₅ and I₄₅₀ for your unknown sample.
-
Calculate Ratio: Calculate the ratio for your unknown sample (Ratio = I₄₅₀ / I₄₀₅).
-
Determine pH: Interpolate the pH of your sample by finding the corresponding pH value for your calculated ratio on the standard calibration curve generated in Part A.
Data Analysis and Interpretation
The relationship between the fluorescence ratio and pH follows a sigmoidal curve, which can be described by the following equation:
Ratio = R_min + (R_max - R_min) / (1 + 10^(pKa - pH))
Where:
-
R_min is the minimum ratio at very acidic pH.
-
R_max is the maximum ratio at very alkaline pH.
-
pKa is the apparent dissociation constant under the experimental conditions.
This equation is the basis of the sigmoidal fit and allows for precise determination of pH from the measured ratio.
Important Considerations and Troubleshooting
-
In Situ Calibration: For cellular applications (e.g., measuring endosomal pH), in situ calibration is critical.[9] After loading cells with HPTS, they must be exposed to buffers of known pH containing ionophores (like nigericin and valinomycin) to equilibrate the intracellular and extracellular pH. An in vitro curve may not accurately reflect the intracellular environment.[9]
-
Ionic Strength and Cations: The pKa and fluorescence properties of HPTS can be influenced by the ionic environment, including the presence of different cations.[1][3] Always prepare your calibration standards in a buffer that closely mimics the matrix of your unknown sample.
-
Temperature: Fluorescence is temperature-dependent. Ensure all measurements, for both calibration and unknowns, are performed at the same temperature.
-
Photobleaching: While ratiometric measurements inherently correct for minor photobleaching, it is good practice to minimize light exposure to the sample to preserve signal integrity throughout the experiment.
Conclusion
HPTS is a powerful and reliable fluorescent probe for the ratiometric determination of pH in the physiological range. Its dual-excitation, single-emission properties allow for robust measurements that are insensitive to many common experimental artifacts. By following a rigorous protocol that includes a carefully prepared calibration curve under matched experimental conditions, researchers can achieve highly accurate and reproducible pH measurements, enabling deeper insights in a wide array of scientific applications.
References
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Amdursky, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research. Available at: [Link]
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Spry, D. B., et al. (2006). Identification and properties of the L a and L b states of pyranine. The Journal of Chemical Physics. Available at: [Link]
-
Amdursky, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC. National Institutes of Health. Available at: [Link]
-
Bui, T., et al. (2018). HPTS fluorescent pH properties and use for tracking intracellular kinetics. ResearchGate. Available at: [Link]
-
Rizzi, A., et al. (2021). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC. National Institutes of Health. Available at: [Link]
-
Barbero, N., et al. (2012). Fluorescence spectra of HPTS in RTIL-I. in the pH range 3.52–11.6... ResearchGate. Available at: [Link]
-
Kay, M. W., & Kmon, P. (2013). Isosbestic Point in Optical Mapping; Theoretical and Experimental Determination With Di-4-ANBDQPQ Transmembrane Voltage Sensitive Dye. National Institutes of Health. Available at: [Link]
-
Holm, J. (2014). Molecular model and principles of fluorescence for the ratiometric pH indicator 8-hydroxypyrene-1,3,6-trisulfonate (HPTS). ResearchGate. Available at: [Link]
- Edwards, B., & Sirkar, K. (2005). Ratiometric fluorescent pH sensor for non-invasive monitoring. Google Patents.
-
Dunn, K. W., et al. (2002). Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. PNAS. Available at: [Link]
-
Gilchrist, A. M., & Gale, P. A. (2022). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv. Available at: [Link]
-
Mittal, S., et al. (2020). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. arXiv. Available at: [Link]
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Blaszczak, K. A., et al. (2022). The calibration curve for the HPTS ratio (Ch2/Ch1) in normoxic and hypoxic conditions. ResearchGate. Available at: [Link]
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Weber, C. A., et al. (2019). PH imaging a Calibration curve for the pH measurements using HPTS. ResearchGate. Available at: [Link]
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Lussi, J. W., et al. (2023). PoSo-HPTS calibration curves and assay performance for varying φ and pH out. ResearchGate. Available at: [Link]
-
Yan, L., et al. (2025). High-Performance Ratiometric Fluorescence pH Sensor Based on HPTS-IP/TiO2@THHM Sensing Film. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Isosbestic point. Wikipedia. Available at: [Link]
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Zhang, X., et al. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. National Institutes of Health. Available at: [Link]
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Gsponer, J. E., et al. (2007). Use of Isosbestic Points for Determination of Quantum Efficiency in Transient Absorption Spectroscopy. ResearchGate. Available at: [Link]
-
Chemeurope.com. (n.d.). Isosbestic point. chemeurope.com. Available at: [Link]
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Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SciRP.org. Available at: [Link]
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D&C Green No. 8 free acid for monitoring endosomal acidification
Application Note & Protocol
Quantitative Monitoring of Endosomal Acidification Using the Ratiometric pH-Sensitive Probe Pyranine (D&C Green No. 8)
Abstract
The progressive acidification of endosomes is a fundamental cellular process critical for receptor-ligand dissociation, protein sorting, and the activation of lysosomal enzymes. Dysregulation of this pH gradient is implicated in numerous diseases, including neurodegenerative disorders and cancer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Pyranine, also known as 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) or D&C Green No. 8, for the quantitative, real-time measurement of intraorganelle pH within the endosomal-lysosomal pathway. We detail the photophysical principles of Pyranine as a ratiometric probe, its advantages for live-cell imaging, and a validated, step-by-step protocol for dye loading, in situ calibration, and data analysis.
Introduction: The Importance of Endosomal pH
The endocytic pathway is a highly dynamic system responsible for the uptake of extracellular material and the sorting of cellular components. A key feature of this pathway is a progressively acidic environment, with the pH dropping from approximately 6.5 in early endosomes to below 5.5 in lysosomes. This acidification is actively maintained by the vacuolar-type H+-ATPase (V-ATPase) proton pump and is essential for a multitude of cellular functions.
Accurately measuring the luminal pH of these organelles in living cells is crucial for understanding both normal physiology and pathological states. Pyranine (HPTS) has emerged as a superior fluorescent probe for this application due to its unique chemical and spectral properties.
The Principle of Ratiometric pH Sensing with Pyranine
Pyranine is a highly water-soluble, membrane-impermeant fluorescent dye, making it an ideal tool for tracking the aqueous lumen of endocytic vesicles following uptake from the extracellular medium.[1][2] Its utility as a pH sensor stems from the pH-dependent equilibrium between its protonated (ROH) and deprotonated (RO⁻) forms.[3]
The key to its power lies in its excitation spectrum. The protonated form has an absorption (excitation) maximum around 405 nm, while the deprotonated form's maximum is near 450 nm.[4] Crucially, regardless of which form is excited, fluorescence emission always occurs from the excited deprotonated state (RO⁻*) at approximately 510 nm.[3][4]
This behavior allows for ratiometric analysis . By alternately exciting the dye at ~450 nm and ~405 nm and measuring the resulting emission at ~510 nm, a ratio of the two fluorescence intensities (F₄₅₀/F₄₀₅) can be calculated. This ratio is directly proportional to the pH of the environment but is independent of confounding variables like dye concentration, organelle path length, or excitation light intensity.[5][6] This ratiometric approach provides a robust and quantitative measure of pH.
Key Advantages of Pyranine (HPTS):
-
Ratiometric Measurement: Provides quantitative pH data, minimizing artifacts from variations in dye loading or focus.[5]
-
High Water Solubility & Membrane Impermeability: Ensures the dye is retained within the lumen of the endosomal-lysosomal pathway after internalization.[1][7]
-
pKa in the Physiological Range: With a pKa of ~7.3 (which can be influenced by the local environment), it is highly sensitive to the pH changes that occur during endosome maturation.[1][4]
-
Large Stokes Shift: The significant separation between the excitation (~405/450 nm) and emission (~510 nm) wavelengths minimizes spectral overlap and simplifies detection.[3][4]
-
High Quantum Yield: Pyranine is a bright fluorophore, providing a strong signal for imaging.[7][8]
Chemical and Spectral Properties
A summary of the key properties of Pyranine is provided in Table 1 for easy reference.
| Property | Value | Source(s) |
| Synonyms | HPTS, D&C Green No. 8, Solvent Green 7 | [9][10][11] |
| Chemical Name | 8-Hydroxypyrene-1,3,6-trisulfonic acid | [1] |
| CAS Number | 6358-69-6 | [10] |
| Molecular Weight | 524.39 g/mol (Trisodium salt) | [12] |
| Excitation (Protonated) | ~405 nm | [4] |
| Excitation (Deprotonated) | ~450 nm | [4][5][9] |
| Emission Maximum | ~510 nm | [4][9] |
| pKa (in solution) | ~7.2 - 7.3 | [1][13] |
Conceptual Workflow: From Uptake to Measurement
The overall process involves introducing Pyranine to the cell culture medium, where it is taken up non-specifically into endosomes via pinocytosis. As these vesicles mature and traffic through the cell, their internal environment acidifies, causing a predictable shift in the Pyranine fluorescence ratio, which can be captured and quantified using fluorescence microscopy.
Figure 1: Conceptual diagram of Pyranine uptake and trafficking through the endosomal-lysosomal pathway.
Detailed Protocol for Measuring Endosomal pH
This protocol is designed for live-cell imaging using fluorescence confocal or widefield microscopy.
Materials and Reagents
-
Cells: Adherent cells of choice (e.g., HT-1080, HeLa, primary neurons) cultured on glass-bottom dishes or coverslips suitable for microscopy.
-
Pyranine (HPTS): 1 M stock solution in ddH₂O. Store protected from light at room temperature.[14]
-
Culture Medium: Complete growth medium with serum (serum is required for efficient pinocytic uptake).[14]
-
Imaging Medium: Serum-free medium or a buffered salt solution (e.g., HBSS).
-
pH Calibration Buffers: A series of buffers with known pH values (e.g., ranging from pH 5.5 to 7.5). A common formulation is a high K⁺ buffer: 120 mM KCl, 20 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 20 mM MES/HEPES/Tris (depending on desired pH range).
-
Nigericin: 10 mM stock solution in absolute ethanol. Caution: Nigericin is highly toxic and must be handled with appropriate personal protective equipment.[14]
Experimental Procedure
The workflow involves three main stages: loading the cells with the dye, performing an essential in situ pH calibration, and acquiring experimental data.
Figure 2: Step-by-step experimental workflow for measuring endosomal pH using Pyranine.
Step 1: Cell Seeding
-
Seed cells onto imaging-grade glass-bottom dishes or coverslips to achieve ~50-70% confluency on the day of the experiment. Allow cells to adhere for at least 24 hours.
Step 2: Dye Loading via Pinocytosis
-
Prepare a working solution of Pyranine in complete, serum-supplemented culture medium. A final concentration of 1 mM is a good starting point, but this may require optimization.
-
Aspirate the old medium from the cells and replace it with the Pyranine-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours. This allows for the uptake of the dye into endosomes.[14]
Step 3: Wash and Recovery
-
Remove the Pyranine-containing medium and wash the cells thoroughly (2-3 times) with sterile PBS or serum-free medium to remove extracellular dye.
-
Add fresh, pre-warmed serum-free medium to the cells and return them to the incubator for at least 2 hours. This "chase" period allows the dye to be internalized further into the endosomal pathway.[14]
Step 4: In Situ pH Calibration (CRITICAL STEP) Causality: The spectral properties and pKa of Pyranine are sensitive to the local ionic environment.[1] Therefore, a calibration curve generated in a simple buffer (in vitro) will not accurately reflect the dye's behavior inside an organelle. An in situ calibration is mandatory for accurate pH quantification.[5][15] This is performed on parallel dishes of dye-loaded cells.
-
For each pH point (e.g., 5.5, 6.0, 6.5, 7.0, 7.5), add the corresponding high K⁺ calibration buffer containing 10 µM nigericin to a dish of dye-loaded cells.
-
Incubate for 5-10 minutes. Nigericin is a K⁺/H⁺ ionophore that will equilibrate the intra-organellar pH with the external buffer pH.[14]
-
Proceed immediately to imaging (Step 6).
Step 5: Experimental Treatment
-
For the experimental dishes, replace the medium with pre-warmed imaging medium (e.g., HBSS).
-
Mount the dish on the microscope stage, allowing temperature and CO₂ (if applicable) to equilibrate.
-
Acquire baseline images before adding your experimental compound(s).
Step 6: Image Acquisition
-
Use a fluorescence microscope equipped with two excitation filters (or a monochromator/laser) for ~405 nm and ~450 nm, and an emission filter for ~510 nm (e.g., a 510-550 nm bandpass).
-
For each time point and field of view, sequentially acquire two images: one using 405 nm excitation and one using 450 nm excitation. Minimize the time between the two acquisitions to avoid motion artifacts.
-
Ensure illumination intensity and exposure times are set to avoid saturation while maintaining a good signal-to-noise ratio. Keep these settings identical for all calibration and experimental images.
Step 7: Data Analysis
-
Generate Calibration Curve:
-
Using image analysis software, identify the fluorescent puncta (endosomes) in the calibration images.
-
For each pH point, measure the average fluorescence intensity within these puncta for both the 450 nm (F₄₅₀) and 405 nm (F₄₀₅) channels after subtracting the background fluorescence.
-
Calculate the F₄₅₀/F₄₀₅ ratio for each pH point.
-
Plot the mean ratio as a function of pH and fit the data to a sigmoidal curve. This is your standard curve.[16]
-
-
Determine Experimental pH:
-
For your experimental images, define regions of interest (ROIs) around individual endosomes.
-
For each ROI at each time point, calculate the background-subtracted F₄₅₀/F₄₀₅ ratio.
-
Use the equation from your fitted calibration curve to convert the measured intensity ratios into absolute pH values.[5][16]
-
Technical Considerations and Troubleshooting
-
Phototoxicity: Pyranine is generally less phototoxic than fluorescein-based dyes.[17] However, always use the lowest possible excitation light intensity and exposure time to minimize cell stress, especially during long time-lapse experiments.
-
Signal-to-Noise: If the signal is weak, consider increasing the loading concentration of Pyranine or the incubation time.
-
Dye Leakage: As a highly charged molecule, Pyranine is well-retained in intact vesicles. If diffuse cytosolic fluorescence is observed, it may indicate membrane damage or cell death. Exclude such cells from analysis.
-
Calibration Curve Variability: The in situ calibration can vary slightly between cell types and experimental days. It is best practice to generate a new calibration curve for each experiment to ensure the highest accuracy.[15]
Conclusion
Pyranine (HPTS/D&C Green No. 8) is a powerful and reliable tool for the quantitative analysis of endosomal pH in living cells. Its ratiometric properties overcome many limitations associated with single-wavelength dyes, providing a robust method for researchers investigating the dynamics of the endocytic pathway in health and disease. By following the detailed protocol and understanding the critical importance of in situ calibration, investigators can achieve accurate and reproducible measurements of this vital cellular parameter.
References
-
RawSource. (n.d.). D&C GREEN#8. Retrieved from [Link]
-
Amdursky, N., Yildiz, I., & Huppert, D. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2563–2575. Available from: [Link]
-
ResearchGate. (n.d.). Effect of pH on CM-pyranine fluorescence. Retrieved from [Link]
-
Avnir, Y., & Barenholz, Y. (2005). pH determination by pyranine: medium-related artifacts and their correction. Analytical Biochemistry, 347(1), 34–41. Available from: [Link]
-
Overly, C. C., Lee, K. D., Berthiaume, E., & Hollenbeck, P. J. (1995). Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. Proceedings of the National Academy of Sciences, 92(8), 3156-3160. Available from: [Link]
-
ResearchGate. (n.d.). Optical properties of pyranine and substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). Calibration of BCECF and pyranine fluorescence with pH. Retrieved from [Link]
-
Launay, M., Tripier, M., Guizerix, J., & Viriot, M. L. (1980). Pyranine used as a fluorescent tracer in hydrology: pH effects in determination of its concentration. Journal of Hydrology, 46(3-4), 367-373. Available from: [Link]
-
ResearchGate. (n.d.). Emission spectra of pyranine dissolved in pure water. Retrieved from [Link]
-
MySkinRecipes. (n.d.). D&C Green No.8 (CI 59040) (Water-Soluble). Retrieved from [Link]
-
Spectra Colors Corp. (2013). D & C GREEN 8. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is D&C Green No. 8 (CI 59040). Retrieved from [Link]
-
ResearchGate. (n.d.). Calibration curve measured for pH-sensitive fluorescent probe pyranine. Retrieved from [Link]
-
Chromatech Incorporated. (n.d.). C76000 D&C Green #8. Retrieved from [Link]
-
PNAS. (1995). Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence intensity of Pyranine as a function of pH. Retrieved from [Link]
-
Amdursky, N., Yildiz, I., & Huppert, D. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2563–2575. Available from: [Link]
-
PNAS. (1995). Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. Retrieved from [Link]
-
Tran, N. Q., Limesand, S. W., & Falzone, A. (2006). Identification and properties of the 1La and 1Lb states of pyranine. The Journal of Chemical Physics, 125(16), 164503. Available from: [Link]
-
Steinberg, T. H., Swanson, J. A., & Silverstein, S. C. (1998). Loading pyranine via purinergic receptors or hypotonic stress for measurement of cytosolic pH by imaging. American Journal of Physiology-Cell Physiology, 275(4), C1158-C1167. Available from: [Link]
-
Han, J., & Burgess, K. (2015). Synthesis and Characterization of 8-O-Carboxymethylpyranine (CM-Pyranine) as a Bright, Violet-Emitting, Fluid-Phase Fluorescent Marker in Cell Biology. Bioconjugate Chemistry, 26(8), 1726-1733. Available from: [Link]
-
Straubinger, R. M., Hong, K., Friend, D. S., & Papahadjopoulos, D. (1983). Endocytosis and intracellular fate of liposomes using pyranine as a probe. Cell, 32(4), 1069-1079. Available from: [Link]
-
Thomas, J. V., Brimijoin, M. R., Neault, T. R., & Brubaker, R. F. (1990). The fluorescent indicator pyranine is suitable for measuring stromal and cameral pH in vivo. Experimental Eye Research, 50(3), 241-249. Available from: [Link]
-
Overly, C. C., Lee, K. D., Berthiaume, E., & Hollenbeck, P. J. (1995). Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. Proceedings of the National Academy of Sciences, 92(8), 3156-3160. Available from: [Link]
-
ResearchGate. (n.d.). pH determination by pyranine: Medium-related artifacts and their correction. Retrieved from [Link]
-
DePedro, S., & Uribe, R. (2013). Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy. Journal of Visualized Experiments, (78), e50533. Available from: [Link]
-
Han, J., & Burgess, K. (2021). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. Chemistry – A European Journal, 27(45), 11586-11592. Available from: [Link]
-
Terreno, E., Delli Castelli, D., & Aime, S. (2017). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. International Journal of Molecular Sciences, 18(12), 2743. Available from: [Link]
-
Chambers, K. M., & Ratto, G. M. (2017). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Frontiers in Cellular Neuroscience, 11, 343. Available from: [Link]
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- 1. pH determination by pyranine: medium-related artifacts and their correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocytosis and intracellular fate of liposomes using pyranine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fluorescent indicator pyranine is suitable for measuring stromal and cameral pH in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pnas.org [pnas.org]
- 16. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 17. Loading pyranine via purinergic receptors or hypotonic stress for measurement of cytosolic pH by imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Leveraging HPTS-Loaded Vesicles for High-Fidelity Membrane Transport Studies
Abstract
This comprehensive guide details the principles and methodologies for utilizing the pH-sensitive fluorescent probe, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), encapsulated within lipid vesicles to quantitatively assess membrane transport phenomena. HPTS, also known as pyranine, serves as a robust internal sensor, allowing for real-time monitoring of intravesicular pH changes that result from the flux of ions, such as protons or anions, across the vesicle's lipid bilayer. This technique is invaluable for researchers in pharmacology, drug development, and membrane biophysics for characterizing the activity of ionophores, transport proteins, and the intrinsic permeability of lipid membranes. We provide a foundational understanding of the HPTS ratiometric response, detailed, field-tested protocols for vesicle preparation and purification, and a step-by-step guide to conducting and analyzing a proton permeability assay.
Scientific Foundation: The Power of Ratiometric pH Sensing with HPTS
The utility of HPTS in transport studies stems from its unique photophysical properties. HPTS is a highly water-soluble and membrane-impermeable fluorophore, ensuring its localization within the aqueous core of the vesicle once encapsulated.[1][2] Its fluorescence emission is strongly dependent on the pH of its microenvironment, a characteristic that is exploited for sensing applications.[3][4]
HPTS exhibits two primary excitation peaks, one corresponding to the protonated form of the molecule (ROH, ~403-405 nm) and the other to the deprotonated or anionic form (RO⁻, ~450-460 nm).[2][5][6] Crucially, both species emit at the same wavelength (~510 nm).[4][7] As the pH of the intravesicular solution changes, the equilibrium between the protonated and deprotonated forms of HPTS shifts. This results in a corresponding change in the fluorescence intensity when excited at these two wavelengths. Specifically, as the pH decreases (becomes more acidic), the fluorescence intensity at the ~405 nm excitation wavelength increases, while the intensity at the ~450 nm excitation wavelength decreases.[2]
The key advantage of HPTS is its ratiometric nature.[2] By calculating the ratio of the fluorescence intensities emitted upon excitation at the two wavelengths (e.g., I₄₅₀/I₄₀₅), a quantitative measure of pH can be obtained that is largely independent of the probe concentration, vesicle concentration, and fluctuations in lamp intensity.[2][7] This ratiometric approach provides a self-validating system, enhancing the accuracy and reproducibility of the measurements. Furthermore, HPTS has an isosbestic point in its excitation spectrum around 413-415 nm, where the fluorescence intensity is independent of pH.[2][5] This can be used as a reference point to correct for artifacts.
The pKa of HPTS is in the physiological range (typically 7.2-7.8), making it an ideal probe for studying transport processes that occur around neutral pH.[4][7] However, it is important to note that the exact pKa can be influenced by the ionic strength of the buffer, necessitating a careful calibration for each experimental condition.[4][8]
Experimental Design & Workflow
A typical transport assay using HPTS-loaded vesicles involves a three-stage workflow: preparation and purification of the vesicles, calibration of the HPTS signal, and the transport assay itself. This workflow is designed to ensure the integrity of the vesicle system and the accuracy of the resulting data.
Caption: Figure 1. Overall experimental workflow for HPTS-based transport studies.
Materials & Reagents
| Reagent/Material | Specification | Recommended Source (Example) |
| Lipids | ||
| 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | >99% purity | Avanti Polar Lipids |
| Cholesterol | >99% purity | Sigma-Aldrich |
| Fluorophore | ||
| 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt (HPTS) | >98% purity | Thermo Fisher Scientific |
| Buffers & Chemicals | ||
| HEPES | ACS grade or higher | Sigma-Aldrich |
| Sodium Chloride (NaCl) | ACS grade or higher | VWR |
| Chloroform | HPLC grade | Fisher Scientific |
| Triton™ X-100 | Scintillation grade | Sigma-Aldrich |
| Sephadex® G-50 or G-25 | Medium grade | Cytiva |
| Equipment | ||
| Rotary Evaporator | Heidolph / Büchi | |
| Mini-Extruder | with polycarbonate membranes (e.g., 100 nm pore size) | Avanti Polar Lipids |
| Fluorescence Spectrophotometer | Capable of dual-wavelength excitation and time-course measurements | Horiba / Agilent |
| Dynamic Light Scattering (DLS) Instrument | For vesicle size analysis | Malvern Panalytical |
Detailed Protocols
Protocol 1: Preparation of HPTS-Encapsulated Large Unilamellar Vesicles (LUVs)
This protocol describes the thin-film hydration followed by extrusion method, a robust technique for producing unilamellar vesicles of a defined size.[9][10]
Causality: The organic solvent ensures that lipids are mixed at a molecular level. Evaporation creates a thin, uniform lipid film, maximizing the surface area for hydration. Hydrating this film with the HPTS-containing buffer encapsulates the probe within the forming vesicles.[11] Extrusion through a polycarbonate membrane with a specific pore size forces the larger, multilamellar vesicles (MLVs) to re-form into more uniform large unilamellar vesicles (LUVs).[9]
-
Lipid Film Formation:
-
In a round-bottom flask, combine your desired lipids (e.g., POPC and cholesterol) dissolved in chloroform. A common molar ratio is 2:1 POPC:Cholesterol.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (for POPC, room temperature is sufficient).
-
Apply a gentle vacuum to evaporate the chloroform until a thin, dry lipid film is formed on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Prepare your internal buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) containing 1 mM HPTS.
-
Add the HPTS-containing buffer to the dried lipid film. The volume should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Hydrate the film by vortexing the flask vigorously for 10-15 minutes. The solution should become milky, indicating the formation of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To increase encapsulation efficiency, subject the MLV suspension to 5-9 freeze-thaw cycles.[9]
-
Freeze the suspension by immersing the flask in liquid nitrogen until fully frozen.
-
Thaw the suspension in a warm water bath (slightly above the lipid's transition temperature).
-
Vortex briefly between cycles.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the lipid suspension through the membranes 21-25 times. This odd number of passes ensures the final extrudate is the product of passing through the membrane. The vesicle solution should clarify significantly.
-
Protocol 2: Purification of Vesicles by Size Exclusion Chromatography (SEC)
Causality: This step is critical to remove the unencapsulated, external HPTS from the vesicle suspension.[12] SEC separates molecules based on size. The large vesicles will elute in the void volume of the column, while the smaller, free HPTS molecules will be retained in the porous beads of the stationary phase, allowing for a clean separation.[13]
-
Column Preparation:
-
Swell Sephadex G-25 or G-50 beads in your external buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4, without HPTS).
-
Pack a small column (e.g., a 10 mL disposable column) with the swollen beads.
-
Equilibrate the column by washing with at least 3-5 column volumes of the external buffer.
-
-
Separation:
-
Carefully load the extruded vesicle suspension onto the top of the column bed.
-
Allow the sample to enter the gel bed completely.
-
Begin eluting with the external buffer.
-
The HPTS-loaded vesicles, which are faintly yellow and opalescent, will travel faster and elute first. The free HPTS, a bright yellow-green solution, will elute later.
-
Collect the opalescent fractions containing the purified vesicles.
-
-
Quality Control:
-
Confirm the size and homogeneity of the purified LUVs using Dynamic Light Scattering (DLS). A monomodal distribution with a Z-average diameter close to the extrusion membrane pore size (e.g., 100-120 nm) is expected.
-
Protocol 3: In Situ pH Calibration
Causality: The fluorescence properties of HPTS can be sensitive to its environment. Therefore, an in situ calibration, using the actual vesicle preparation in the presence of ionophores, is far more accurate than a calibration curve generated with free HPTS in buffer.[14] Ionophores like nigericin (a K⁺/H⁺ antiporter) and valinomycin (a K⁺ carrier) are used to clamp the internal pH of the vesicles to the known pH of the external buffer.
-
Prepare pH Buffers: Prepare a series of external buffers with identical composition but varying pH values (e.g., from pH 6.0 to 8.5 in 0.5 pH unit increments).
-
Set up Fluorometer:
-
Set the emission wavelength to 510 nm.
-
Set the excitation wavelengths to scan between 380-480 nm, or set up a dual-wavelength acquisition to monitor fluorescence at ~405 nm and ~450 nm.
-
-
Measurement:
-
In a cuvette, add an aliquot of the purified HPTS-loaded vesicles to the first pH buffer (e.g., pH 6.0).
-
Add a small amount of an ionophore cocktail (e.g., nigericin and valinomycin) to equilibrate the internal and external pH. Allow a few minutes for equilibration.
-
Record the fluorescence intensities at the two excitation wavelengths.
-
Repeat this measurement for each pH buffer in your series.
-
-
Generate Calibration Curve:
-
For each pH value, calculate the fluorescence ratio (I₄₅₀/I₄₀₅).
-
Plot the ratio as a function of pH.
-
Fit the data to a sigmoidal (Henderson-Hasselbalch) equation to generate your calibration curve. This curve will be used to convert the fluorescence ratios from the transport assay into intravesicular pH values.[6]
-
Protocol 4: Proton Permeability Assay
Causality: This assay measures the passive flux of protons across the lipid bilayer. A pH gradient is established by rapidly changing the pH of the external buffer. The influx of protons into the vesicles causes the internal pH to drop, which is monitored in real-time by the change in the HPTS fluorescence ratio. The rate of this change is directly proportional to the proton permeability of the membrane.[15]
Sources
- 1. Endocytosis and intracellular fate of liposomes using pyranine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]
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- 14. pnas.org [pnas.org]
- 15. Transmembrane signal transduction by cofactor transport - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Correcting for Apparent pKa Shifts of D&C Green No. 8 (Pyranine) in High Ionic Strength Buffers
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and correcting the apparent pKa (pKa') shifts of the fluorescent pH indicator D&C Green No. 8, also widely known as Pyranine or HPTS, when used in high salt buffers. Achieving accurate pH measurements in complex, high ionic strength media is critical for reproducible and reliable experimental outcomes. This document moves beyond simple protocols to explain the underlying physicochemical principles, enabling you to troubleshoot and adapt the methodologies for your specific experimental systems.
Section 1: Understanding the Phenomenon
This section addresses the fundamental principles governing the behavior of D&C Green No. 8 as a pH indicator and the reasons for its variable performance in different buffer compositions.
Q1: What is D&C Green No. 8 (Pyranine) and how does it function as a pH indicator?
D&C Green No. 8 (Trisodium 8-hydroxypyrene-1,3,6-trisulfonate) is a highly water-soluble, membrane-impermeable fluorescent dye.[1][2] Its utility as a pH indicator stems from its molecular structure, which possesses a hydroxyl group that can be protonated (acidic form, ROH) or deprotonated (conjugate base form, RO⁻) depending on the hydrogen ion concentration of the solution.[3]
The two forms have distinct absorption and fluorescence properties:
-
Protonated Form (ROH): Preferentially excited by light around ~405 nm.
-
Deprotonated Form (RO⁻): Preferentially excited by light around ~460 nm.
Both forms, upon excitation, emit fluorescence at a similar wavelength (~510 nm), although the emission from the deprotonated state is typically what is measured.[3][4] This pH-dependent shift in the excitation spectrum allows for "ratiometric" pH measurement. By calculating the ratio of fluorescence intensity when excited at ~460 nm versus ~405 nm, one can determine the relative concentrations of the deprotonated and protonated forms. This ratio can then be used to calculate the precise pH of the solution using the Henderson-Hasselbalch equation.[5][6] Its ground-state pKa in dilute aqueous solution is approximately 7.2-7.4, making it exceptionally useful for studying physiological pH ranges.[3][7]
Q2: What is the difference between thermodynamic pKa and apparent pKa (pKa')?
-
Thermodynamic pKa (pKa): This is an intrinsic constant for a molecule, defined under standard conditions of infinite dilution where intermolecular interactions are negligible. It is based on the activities of the chemical species, not their concentrations.[8][9]
-
Apparent pKa (pKa'): This is the experimentally measured pKa in a specific, non-ideal solution (e.g., a high salt buffer). The pKa' value accounts for the complex environmental effects of the solution matrix, such as ionic strength, which alter the activity coefficients of the dye's protonated and deprotonated forms.[1] For D&C Green No. 8, the pKa' can vary significantly from the thermodynamic pKa, and it is this value that must be used for accurate pH calculations in your specific buffer.[1][10]
Q3: Why does the apparent pKa (pKa') of Pyranine shift in high salt buffers?
The pKa' of Pyranine shifts in high salt buffers due to changes in the chemical activity of the dye's ions, a phenomenon best explained by the Debye-Hückel theory.[8][11] In a solution with high ionic strength, each ion is surrounded by a cloud of counter-ions, creating an "ionic atmosphere."[12]
This has two primary consequences:
-
Charge Shielding: The ionic atmosphere shields the charged forms of the Pyranine molecule (both the protonated and, more significantly, the deprotonated form), stabilizing them and reducing their effective charge.[8]
-
Equilibrium Shift: The deprotonated form of Pyranine (RO⁻) has a greater negative charge than the protonated form (ROH). The charge-shielding effect of the high salt concentration provides greater stabilization to the more highly charged RO⁻ species. This stabilization makes it energetically more favorable for the ROH form to release its proton.
The net result is a downward shift in the apparent pKa (pKa') .[1][10] The dye becomes a stronger acid in the high salt environment. If this shift is not accounted for, pH calculations using the standard pKa of ~7.3 will be erroneous, typically resulting in a calculated pH that is artificially high.[1] The magnitude and direction of this shift depend on the specific type and concentration of the ions present, an effect described by the Hofmeister series.[1][10] For instance, divalent cations like Ca²⁺ cause a more significant pKa' shift than monovalent cations like Na⁺.[1]
Caption: Ionic shielding in high salt buffers stabilizes the deprotonated form of Pyranine, lowering its pKa'.
Section 2: The Correction Strategy: In-Situ Calibration
The core principle for accurate pH measurement in high salt buffers is empirical and direct: you must determine the apparent pKa (pKa') of D&C Green No. 8 within your specific experimental medium. Using a literature pKa value is insufficient and will lead to significant errors. The process involves creating a series of calibration buffers, measuring their pH with a calibrated electrode, and then using spectrophotometry or fluorometry to determine the pKa' of the dye under these exact conditions.
Caption: Workflow for the in-situ determination of the apparent pKa (pKa') of D&C Green No. 8.
Section 3: Experimental Protocols
These protocols provide a validated, step-by-step framework for determining the pKa' and using it for accurate measurements.
Protocol 1: Spectrophotometric Determination of Pyranine's Apparent pKa (pKa')
This method uses a UV-Vis spectrophotometer to measure the absorbance of the protonated and deprotonated forms of the dye.
Materials:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated laboratory pH meter with a stable electrode
-
Stock solution of D&C Green No. 8 (Pyranine) in deionized water (e.g., 1 mM)
-
Components of your high salt buffer system (e.g., Tris, NaCl, MgCl₂)
-
Strong acid (e.g., 1 M HCl) and strong base (e.g., 1 M NaOH) for pH adjustment
Methodology:
-
Prepare Calibration Buffers:
-
Create a series of at least 8-10 buffer solutions spanning the expected pKa' range (e.g., from pH 6.0 to 8.5 in 0.25 pH unit increments).
-
Crucially, each buffer in this series must contain the exact same concentration of all salts (e.g., 150 mM NaCl, 2 mM MgCl₂) as your final experiment.
-
Prepare a sufficient volume of each (e.g., 50 mL). Use the buffer's conjugate acid/base pair to get close to the target pH, then fine-tune with small additions of HCl or NaOH.
-
-
Measure True pH:
-
Before proceeding, carefully calibrate your pH meter using fresh, standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Measure and record the precise pH of each of your high salt calibration buffers at a constant temperature. This pH value is your independent variable.
-
-
Determine Isosbestic Point and λmax:
-
Prepare two "endpoint" samples:
-
Acidic Endpoint: Take one of your mid-range buffers and add Pyranine. Adjust the pH to < 5.0 with HCl.
-
Basic Endpoint: Take the same buffer and add Pyranine. Adjust the pH to > 9.0 with NaOH.
-
-
Scan the absorbance of both samples from ~350 nm to ~500 nm.
-
Identify the wavelength of maximum absorbance for the deprotonated (basic) form, λ_max_B (~450-460 nm).
-
Identify the wavelength of maximum absorbance for the protonated (acidic) form, λ_max_A (~400-405 nm).
-
The isosbestic point is where the two scans intersect; absorbance here is independent of pH. Measuring at this wavelength can be a good quality control check for dye concentration.
-
-
Measure Sample Absorbance:
-
For each of your calibration buffers (from step 1), add a precise, constant amount of Pyranine stock solution to reach a final concentration that gives a reliable absorbance reading (typically 1-10 µM).
-
Measure the absorbance of each sample at λ_max_B .
-
-
Data Analysis:
-
The ratio of the deprotonated (RO⁻) to protonated (ROH) forms can be calculated from the absorbance at λ_max_B using the following equation derived from the Beer-Lambert law[5][13]:
Ratio = [RO⁻]/[ROH] = (A - A_acid) / (A_base - A) Where:
-
A = Absorbance of the sample at λ_max_B
-
A_acid = Absorbance of a fully protonated sample (pH < 5) at λ_max_B
-
A_base = Absorbance of a fully deprotonated sample (pH > 9) at λ_max_B
-
-
Plot the measured pH (from step 2) on the y-axis against log₁₀([RO⁻]/[ROH]) on the x-axis.
-
Perform a linear regression on the data points. According to the Henderson-Hasselbalch equation (pH = pKa' + log([RO⁻]/[ROH])), the y-intercept of this plot is the apparent pKa (pKa') .[5][14]
-
Protocol 2: Ratiometric pH Measurement Using the Determined pKa'
Once you have determined the pKa' for your system, you can use it to accurately calculate the pH of unknown experimental samples.
Methodology:
-
Add Pyranine to your experimental sample (which must have the same high salt composition as your calibration buffers) at the same concentration used for calibration.
-
Measure the fluorescence intensity (or absorbance) at the two pH-sensitive excitation wavelengths (e.g., F_460 and F_405) while monitoring emission at ~510 nm.
-
Calculate the ratio R = F_460 / F_405 .
-
This ratio R is proportional to the concentration ratio [RO⁻]/[ROH]. To use the Henderson-Hasselbalch equation, you must first calibrate the ratio R. This requires a second calibration curve where you plot the measured pH of your standards against the measured fluorescence ratio R.
-
Alternatively, using the spectrophotometric method, measure the absorbance (A) at λ_max_B and use the equation from Protocol 1 to find the concentration ratio.
-
Apply the rearranged Henderson-Hasselbalch equation with your empirically determined pKa':
pH = pKa' + log₁₀( (A - A_acid) / (A_base - A) )
Section 4: Data Interpretation & Troubleshooting
Q4: How do I interpret my pKa' determination results?
A successful pKa' determination will yield a linear plot of pH vs. log(Ratio) with a high coefficient of determination (R² > 0.98). The y-intercept provides the pKa' value.
Table 1: Example Data for pKa' Determination in a High Salt Buffer
| Sample | Measured pH | Abs at λ_max_B (A) | Ratio [RO⁻]/[ROH] | log₁₀(Ratio) |
|---|---|---|---|---|
| 1 | 6.25 | 0.215 | 0.11 | -0.96 |
| 2 | 6.50 | 0.280 | 0.22 | -0.66 |
| 3 | 6.75 | 0.375 | 0.43 | -0.37 |
| 4 | 7.00 | 0.485 | 0.76 | -0.12 |
| 5 | 7.25 | 0.590 | 1.31 | 0.12 |
| 6 | 7.50 | 0.680 | 2.33 | 0.37 |
| 7 | 7.75 | 0.745 | 4.13 | 0.62 |
| 8 | 8.00 | 0.790 | 7.18 | 0.86 |
| A_acid | < 5.0 | 0.120 | - | - |
| A_base | > 9.0 | 0.850 | - | - |
When this data is plotted, the linear regression would yield a y-intercept, which is the pKa'. For this example dataset, the pKa' would be approximately 7.12 . This is a downward shift from the typical ~7.3, as expected for a high salt buffer.
Q5: My calibration curve is non-linear or my R² value is low. What are the common sources of error?
A poor calibration curve is a critical indicator of experimental error. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting flowchart for poor pKa' calibration results.
Q6: Which ions have the greatest effect on the pKa' of Pyranine?
The effect of ions generally follows the Hofmeister series. While a quantitative table requires specific experimentation, a qualitative summary from published research indicates the following trends.[1][10]
Table 2: Qualitative Effect of Ions on Pyranine pKa' Shift
| Ion Type | Effect on pKa' | Examples |
|---|---|---|
| Divalent Cations | Strong downward shift (dye becomes more acidic) | Ca²⁺, Mg²⁺ |
| Monovalent Cations | Moderate downward shift | K⁺, Na⁺, Li⁺ |
| Anions | Effect varies, but contributes to overall ionic strength | Cl⁻, SO₄²⁻, ClO₄⁻ |
Generally, ions with a higher charge density have a more pronounced effect. Calcium perchlorate is reported to cause one of the largest shifts, while ammonium sulfate has a minimal effect.[1]
Q7: Are there alternatives to Pyranine for high-salt environments?
Yes, other fluorescent pH indicators are available, though each comes with its own set of characteristics and potential sensitivities to the environment.
-
SNARF/SNAFL Dyes (e.g., Carboxy-SNARF-1): These are also ratiometric indicators and are widely used for intracellular pH measurements. Their pKa is typically around 7.5.[4] They may exhibit different sensitivities to ionic strength and should also be calibrated in-situ for best results.
-
BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6-)-Carboxyfluorescein): Another ratiometric dye with a pKa around 7.0. Like all fluorescein derivatives, it can be prone to photobleaching.[4][15]
While alternatives exist, Pyranine remains popular due to its high water solubility, large Stokes shift, high quantum yield, and strong ratiometric signal.[3][16] The key is not necessarily to find a dye with zero salt effect, but to employ the robust calibration strategy outlined here for whichever dye you choose.
Section 5: References
-
Agmon, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research. Available at: [Link]
-
Anion Exchange Chromatography Support. (n.d.). Detailed discussion of pKa vs pKa0 of the buffer. Cytiva. Available at: [Link]
-
Zhu, H., et al. (2011). Fluorescent Intensity of Dye Solutions under Different pH Conditions. Journal of ASTM International. Available at: [Link]
-
Avnir, D., & Barenholz, Y. (2005). pH determination by pyranine: medium-related artifacts and their correction. Analytical Biochemistry. Available at: [Link]
-
Avnir, D., & Barenholz, Y. (2005). pH determination by pyranine: Medium-related artifacts and their correction. ResearchGate. Available at: [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]
-
Journal of Chemical Education. (1990). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. ACS Publications. Available at: [Link]
-
Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Truman ChemLab. Available at: [Link]
-
National Institutes of Health. (2019). Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations. PMC. Available at: [Link]
-
Pion Inc. (2025). How the ionic strength affects the ionization constant (pKa)? Available at: [Link]
-
DyStar Group. (n.d.). D&C Green No. 8. Available at: [Link]
-
De Vlugt, T. J. H., et al. (2008). Using activities to correct the Henderson-Hasselbalch equation. Johnson Matthey Technology Review. Available at: [Link]
-
Stanford University. (2006). Identification and properties of the L a and L b states of pyranine. Available at: [Link]
-
Chemistry LibreTexts. (2023). pH measurement and determination of pKa value. Available at: [Link]
-
National Institutes of Health. (1984). Electrostatic control of enzyme reactions: effect of ionic strength on the pKa of an essential acidic group on glucose oxidase. PubMed. Available at: [Link]
-
MPG.PuRe. (2015). Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects. Available at: [Link]
-
ResearchGate. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available at: [Link]
-
YouTube. (2017). 4 Determination of pKa of weak acid using PH meter. Available at: [Link]
-
Spectra Colors Corp. (2013). D & C GREEN 8. Available at: [Link]
-
National Institutes of Health. (2007). PROGRESS IN THE PREDICTION OF pKa VALUES IN PROTEINS. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Available at: [Link]
-
Vassar College. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Available at: [Link]
-
National Institutes of Health. (2008). Tuning the pKa of Fluorescein to Optimize Binding Assays. PMC. Available at: [Link]
-
National Institutes of Health. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. PMC. Available at: [Link]
-
EWG Skin Deep. (n.d.). What is D&C Green No. 8 (CI 59040). Available at: [Link]
-
National Institutes of Health. (2017). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. PMC. Available at: [Link]
-
DTU Inside. (n.d.). The Debye-Hückel theory and its importance in modeling electrolyte solutions. Available at: [Link]
-
National Institutes of Health. (2012). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. Available at: [Link]
-
ACS Publications. (1984). Electrostatic control of enzyme reactions: effect of ionic strength on the pKa of an essential acidic group on glucose oxidase. Available at: [Link]
-
PhotochemCAD. (2018). C. Polycyclic Aromatic Hydrocarbons C16. Pyranine. Available at: [Link]
-
UL Prospector. (n.d.). 6.FD.008000 D&C GREEN 8 by DKSH. Available at: [Link]
-
Chemistry LibreTexts. (2023). Debye-Hückel Theory. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Fluorescence enhancement and pKa shift of a rho kinase inhibitor by a synthetic receptor. Available at: [Link]
-
Turito. (2022). Henderson Hasselbalch Equation- Estimating the pH of Buffers. Available at: [Link]
-
YouTube. (2018). DEBYE HUCKEL THEORY DERIVATION (PART 1) UPTO ELECTRICAL POTENTIAL. Available at: [Link]
-
YouTube. (2024). MCAT Chemistry: Henderson Hasselbalch How To. Available at: [Link]
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Technical Support Center: Minimizing Pyranine Photobleaching in Fluorescence Microscopy
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing a critical challenge in fluorescence microscopy: the photobleaching of pyranine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you acquire high-quality, reproducible data. As field-experienced scientists, we understand that minimizing photobleaching is not just about following steps but about understanding the underlying mechanisms to make informed experimental choices.
Understanding Pyranine and its Photobleaching
Pyranine, also known as HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid), is a highly water-soluble, pH-sensitive fluorescent dye.[1] Its utility as a pH indicator and a tracer in live-cell imaging is well-established.[2] However, like all fluorophores, pyranine is susceptible to photobleaching—the irreversible photochemical destruction of a fluorescent molecule upon exposure to excitation light.[3][4] This process leads to a diminished fluorescent signal, which can compromise qualitative observations and invalidate quantitative analyses.[3][5]
The primary mechanism behind photobleaching involves the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[6][7][8] When a fluorophore absorbs light, it can transition to an excited triplet state.[6] This longer-lived state increases the probability of interaction with molecular oxygen, leading to the formation of damaging ROS that chemically alter the fluorophore, rendering it non-fluorescent.[6][7]
Troubleshooting Guide: Why is My Pyranine Signal Fading?
Rapid signal loss during an experiment can be frustrating. This section provides a systematic approach to diagnosing and resolving pyranine photobleaching.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process to identify and address the root cause of pyranine photobleaching in your experiments.
Caption: A step-by-step guide to troubleshooting pyranine photobleaching.
Detailed Troubleshooting Steps
1. Issue: Signal loss is immediate upon illumination.
-
Cause: The excitation light is too intense. High-intensity illumination accelerates the rate of fluorophore excitation and subsequent interaction with oxygen, leading to rapid photobleaching.[6][9]
-
Solution: Optimize Illumination.
-
Reduce Laser/Lamp Power: Use the lowest possible illumination intensity that still provides an adequate signal-to-noise ratio (SNR).[6]
-
Use Neutral Density (ND) Filters: ND filters reduce the intensity of the excitation light without altering its spectral properties.[3][6] This is a simple and effective way to decrease the photon load on your sample.[3][6]
-
Minimize Exposure During Focusing: Whenever possible, use transmitted light or a lower magnification to find the region of interest before switching to fluorescence imaging.[3][5][10]
-
2. Issue: Signal fades gradually over the course of a time-lapse experiment.
-
Cause: Cumulative exposure to excitation light is causing photobleaching. Even at lower intensities, prolonged exposure will eventually lead to signal degradation.[6]
-
Solution: Minimize Total Exposure.
-
Reduce Exposure Time: Shorten the camera exposure time to the minimum required for a good image.[6][11] You may need to increase the camera gain to compensate, but be mindful of introducing noise.
-
Decrease Temporal Resolution: For time-lapse imaging, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.[6]
-
Use Smart Imaging Features: If your microscopy software allows, define a region of interest (ROI) to limit illumination to only the area being imaged.[6]
-
3. Issue: Photobleaching is observed even with optimized illumination and acquisition settings.
-
Cause: The chemical environment of the sample is not conducive to fluorophore stability. The presence of oxygen and suboptimal pH can exacerbate photobleaching.[6]
-
Solution: Optimize the Specimen Environment.
-
Use Antifade Mounting Media: For fixed samples, using a mounting medium containing an antifade reagent is crucial.[5][11][12] These reagents are typically reactive oxygen species scavengers that protect the fluorophore from photochemical damage.[13]
-
Control pH: Pyranine's fluorescence is pH-dependent.[1] Ensure your imaging buffer is maintained at an optimal and stable pH, as significant deviations can affect both fluorescence intensity and photostability.[1] The fluorescence of pyranine shows a significant change between pH 6.6 and 8.5.[1]
-
Oxygen Scavenging Systems (for live-cell imaging): In live-cell experiments, consider using an oxygen scavenging system, such as glucose oxidase/catalase, in your imaging medium to reduce the concentration of dissolved oxygen.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths for pyranine?
Pyranine has two main excitation peaks, one around 405 nm and another around 450 nm, with a primary emission peak at approximately 510 nm.[14][15][16] The ratio of fluorescence intensity when excited at these two wavelengths can be used for ratiometric pH measurements.[14]
| Fluorophore | Excitation Maxima (nm) | Emission Maximum (nm) |
| Pyranine (HPTS) | ~405 and ~450 | ~510 |
Data sourced from MedchemExpress.com and ACS Publications.[14][15][16]
Q2: How does pH affect pyranine's fluorescence and photostability?
Pyranine's fluorescence is highly sensitive to pH.[1] The protonated form (ROH) and deprotonated form (RO⁻) have different absorption spectra.[15][16] As pH increases, the equilibrium shifts towards the deprotonated form, which has a higher fluorescence quantum yield.[15][16] It is crucial to use a well-buffered solution to maintain a stable pH during imaging, as fluctuations can be misinterpreted as changes in concentration or photobleaching.[1] While the primary effect of pH is on fluorescence intensity, extreme pH values can also contribute to fluorophore instability.
Q3: What are some common antifade reagents, and how do they work?
Antifade reagents are compounds that reduce photobleaching by scavenging for reactive oxygen species.[13] Common antifade agents include:
-
p-Phenylenediamine (PPD): Highly effective but can be toxic and may reduce the initial fluorescence intensity.[13]
-
n-Propyl gallate (NPG): A widely used and less toxic option.[13]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another common and relatively non-toxic choice.[13]
Many commercial mounting media, such as VECTASHIELD® and ProLong™ Gold, contain proprietary antifade formulations.[17][18]
Q4: Can I completely avoid photobleaching?
While completely eliminating photobleaching is not possible, following the strategies outlined in this guide can significantly minimize its impact, allowing for the acquisition of high-quality and reliable data.[11] The goal is to find a balance between achieving a sufficient signal-to-noise ratio and preserving the fluorescence of your sample.[11]
Q5: Are there more photostable alternatives to pyranine?
The choice of fluorophore depends on the specific experimental requirements. While pyranine is excellent for pH sensing, if photostability is the primary concern and pH sensitivity is not required, other dyes might be more suitable. For instance, some modern synthetic dyes are specifically engineered for enhanced photostability. A derivative of pyranine, CM-pyranine, has been shown to be more resistant to photobleaching than fluorescein.[2]
Experimental Protocols
Protocol 1: Preparation of an Antifade Mounting Medium (Glycerol/PBS with n-Propyl Gallate)
This protocol describes the preparation of a simple, cost-effective antifade mounting medium.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol
-
10X Phosphate-Buffered Saline (PBS)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
50 mL conical tube
Procedure:
-
Prepare a 1X PBS solution by diluting the 10X stock with deionized water.
-
To prepare 10 mL of mounting medium, combine:
-
9 mL Glycerol
-
1 mL 10X PBS
-
-
Add 0.1 g of n-Propyl gallate to the glycerol/PBS mixture.
-
Stir the solution on a stir plate until the NPG is completely dissolved. This may take several hours. Gentle warming (to no more than 50°C) can aid in dissolution.
-
Check the pH of the solution and adjust to a pH between 7.4 and 8.0 using NaOH or HCl if necessary.
-
Store the antifade mounting medium in a light-protected container at 4°C.
Protocol 2: Quantitative Assessment of Photobleaching
This protocol allows you to quantify the rate of photobleaching in your specific experimental setup.
Materials:
-
Your pyranine-labeled sample
-
Fluorescence microscope with time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare your sample as you would for your experiment.
-
Find a region of interest for imaging.
-
Set your desired illumination and acquisition parameters (laser power, exposure time, etc.).
-
Acquire a time-lapse series of images with a fixed interval (e.g., one image every 10 seconds for 5 minutes).
-
Using your image analysis software, measure the mean fluorescence intensity of your region of interest in each frame of the time-lapse series.
-
Plot the mean fluorescence intensity as a function of time. The rate of decay of this curve represents the rate of photobleaching.
-
You can then compare the photobleaching rates under different conditions (e.g., with and without an antifade reagent, at different laser powers) to optimize your imaging protocol.
The Chemistry of Pyranine and Photobleaching
The following diagram illustrates the structure of pyranine and the key factors that contribute to its photobleaching.
Caption: The photochemical pathways of pyranine fluorescence and photobleaching.
By understanding the principles outlined in this guide and systematically troubleshooting any issues that arise, you can significantly enhance the quality and reliability of your fluorescence microscopy data when using pyranine.
References
-
Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.Net. Retrieved from [Link]
-
CM-pyranine is resistant to photobleaching. Microdroplets of... ResearchGate. Retrieved from [Link]
-
Antifade to minimize photo bleaching for live cells? : r/labrats. (2016, October 8). Reddit. Retrieved from [Link]
-
Photostability of pyranine and suitability as a spray drift tracer. New Zealand Plant Protection Society. Retrieved from [Link]
-
7 Steps to Avoid Photodamage in Fluorescent Live-cell Imaging. (2012, July 31). Bitesize Bio. Retrieved from [Link]
-
Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. Retrieved from [Link]
-
The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. (2022, September 2). ACS Publications. Retrieved from [Link]
-
The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. PMC - NIH. Retrieved from [Link]
-
Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. PMC - NIH. Retrieved from [Link]
-
How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor. Retrieved from [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Keyence. Retrieved from [Link]
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. Retrieved from [Link]
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. PMC - NIH. Retrieved from [Link]
-
Effect of pH on CM-pyranine fluorescence. (A) Excitation and emission... ResearchGate. Retrieved from [Link]
-
Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. (2025, January 14). PubMed. Retrieved from [Link]
-
Excitation and emission spectra's of pyranine. ResearchGate. Retrieved from [Link]
-
High-Throughput Characterization of Individual Microdroplets Unveils Ultrasound-Enhanced Radical Production. (2026, January 14). Journal of the American Chemical Society. Retrieved from [Link]
-
Photobleaching. Wikipedia. Retrieved from [Link]
-
The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed. Retrieved from [Link]
-
Preferred anti-fading agent for confocal fluorescence microscopy? (2013, September 21). ResearchGate. Retrieved from [Link]
-
ROS Generation in the Light Reactions of Photosynthesis Triggers Acclimation Signaling to Environmental Stress. MDPI. Retrieved from [Link]
-
Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. PubMed. Retrieved from [Link]
-
Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry. PMC - NIH. Retrieved from [Link]
-
Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. MDPI. Retrieved from [Link]
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Troubleshooting low signal-to-noise in HPTS assays
A Senior Application Scientist's Guide to Overcoming Low Signal-to-Noise Challenges
Welcome to the technical support center for HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid) assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to a low signal-to-noise ratio (S/N) in their experiments. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to confidently troubleshoot and optimize your HPTS assays.
Understanding the HPTS Assay: A Foundation for Success
The HPTS assay is a powerful tool, most commonly utilized for studying ion transport across lipid membranes, such as in liposomes or vesicles.[1] Its utility stems from the pH-sensitive fluorescence of the HPTS probe. HPTS exhibits dual excitation and single emission properties. The intensity of fluorescence when excited at ~450 nm is dependent on the concentration of the deprotonated form of HPTS and increases with higher pH, while the fluorescence intensity upon excitation at ~403 nm is dependent on the protonated form and is more prominent at acidic pH.[2] The ratio of the fluorescence intensities at these two excitation wavelengths provides a ratiometric readout of pH, which is a key advantage as it is largely independent of the probe concentration.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you might encounter during your HPTS experiments in a question-and-answer format.
Q1: My overall fluorescence signal is very weak. What are the likely causes and how can I increase it?
A weak fluorescence signal is a common problem that can make it difficult to distinguish your data from the background noise. Here’s a systematic approach to diagnosing and resolving this issue:
Causality and Troubleshooting Steps:
-
Suboptimal HPTS Concentration: The concentration of HPTS is critical. Too low, and your signal will be weak; too high, and you risk self-quenching and the inner filter effect, where the probe absorbs too much of the excitation or emission light.[2]
-
Actionable Advice: The optimal HPTS concentration for vesicle-based assays is typically around 1 mM.[3] If you are experiencing low signal, consider preparing fresh HPTS stock solutions and ensuring accurate dilution. It is advisable to perform a concentration titration to determine the optimal concentration for your specific experimental setup.
-
-
Incorrect Instrument Settings: Your fluorescence plate reader or spectrofluorometer settings play a pivotal role in signal detection.
-
Actionable Advice:
-
Gain/Sensitivity: The gain setting amplifies the detected signal. If the gain is too low, weak signals may not be detected. Conversely, a gain that is too high can amplify noise and lead to detector saturation. It is recommended to perform a gain adjustment using a positive control (a sample expected to give a strong signal) to set the gain to about 90% of the detector's maximum range.[4][5] This ensures you are using the optimal dynamic range of the instrument.
-
Excitation and Emission Wavelengths: Ensure your instrument is set to the correct wavelengths for HPTS. For ratiometric pH measurements, you will need to acquire data at two excitation wavelengths, typically around 403 nm and 450 nm, with emission consistently measured at approximately 511 nm.[2]
-
Slit Widths: The excitation and emission slit widths control the amount of light that reaches the sample and the detector. Wider slits allow more light to pass, which can increase signal strength, but may also increase background noise and reduce spectral resolution. A good starting point is a slit width of 5-10 nm. Optimize this setting to find the best balance between signal and noise for your specific instrument and sample.
-
-
-
Vesicle Integrity and Concentration: The signal in a vesicle-based assay is dependent on the concentration of intact, HPTS-loaded vesicles.
-
Actionable Advice: Ensure your vesicle preparation protocol is robust and consistently produces a high yield of stable vesicles. This includes proper drying of the lipid film, hydration, and extrusion steps.[6] Confirm the lipid concentration of your final vesicle suspension.
-
Experimental Protocol: Optimizing HPTS Concentration
-
Prepare a series of vesicle batches with varying concentrations of entrapped HPTS (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Maintain a constant lipid concentration across all batches.
-
Lyse an aliquot of each vesicle batch with a detergent (e.g., Triton X-100) to release the entrapped HPTS.
-
Measure the fluorescence intensity of the lysed samples at the pH-sensitive excitation wavelength (~450 nm) and a constant emission wavelength (~511 nm).
-
Plot the fluorescence intensity against the HPTS concentration. The optimal concentration will be in the linear range of the curve, just before the plateau or decrease indicating self-quenching.
Q2: I'm observing high background fluorescence. What are the sources and how can I reduce it?
High background fluorescence can significantly decrease your signal-to-noise ratio by masking the true signal from your sample. Identifying and mitigating the source of the background is crucial for obtaining clean data.
Causality and Troubleshooting Steps:
-
Autofluorescence from Assay Components: Many biological molecules and buffer components can fluoresce, contributing to the background.
-
Actionable Advice:
-
Buffer Selection: Use high-purity, analytical grade chemicals for your buffers.[3] Avoid buffers with intrinsic fluorescence in the spectral region of HPTS. HEPES is a commonly used buffer for HPTS assays.[6]
-
Media Components: If you are working with cell-based assays, be aware that components in cell culture media, such as phenol red and riboflavin, are autofluorescent. If possible, replace the media with a phenol red-free formulation or a simple buffered salt solution before the measurement.
-
-
-
Contaminated Reagents or Labware: Impurities in your reagents or dirty cuvettes/plates can be a significant source of background fluorescence.
-
Actionable Advice: Always use fresh, high-purity solvents and reagents. Thoroughly clean your cuvettes before each use. If using microplates, opt for black, opaque plates for fluorescence assays as they minimize well-to-well crosstalk and background from the plate itself.
-
-
Light Leakage and Stray Light: Your instrument itself can be a source of background noise if there are light leaks or stray light reaching the detector.
-
Actionable Advice: Ensure the instrument's sample chamber is properly closed during measurements. Regularly check the instrument's performance with a blank sample (buffer only) to assess the level of background noise.
-
Q3: My ratiometric signal is unstable or drifting. What could be causing this?
An unstable or drifting ratiometric signal can indicate a problem with the experimental conditions or the stability of your sample.
Causality and Troubleshooting Steps:
-
pH Instability: The core of the HPTS assay is pH measurement. If the pH of your bulk solution is not stable, your ratiometric signal will drift.
-
Actionable Advice: Ensure your buffer has sufficient buffering capacity for the pH range of your experiment. Prepare fresh buffers and verify the pH before each experiment.
-
-
Temperature Fluctuations: Fluorescence is a temperature-sensitive process. Changes in temperature can affect the fluorescence quantum yield of HPTS and the pKa of the buffer, leading to signal drift.
-
Actionable Advice: Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the experiment. Allow your samples and reagents to equilibrate to the experimental temperature before starting measurements.
-
-
Photobleaching: Prolonged exposure of HPTS to high-intensity excitation light can lead to its photochemical destruction, resulting in a decrease in fluorescence signal over time.
-
Actionable Advice:
-
Reduce the exposure time to the minimum required to obtain a good signal.
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
If available on your instrument, use a neutral density filter to attenuate the excitation light.
-
-
-
Vesicle Instability or Leakage: If the HPTS is leaking out of your vesicles, the intra-vesicular pH will equilibrate with the extra-vesicular pH, leading to a change in the ratiometric signal that is not related to the transport process you are studying.
-
Actionable Advice: Assess the stability of your vesicles by monitoring the fluorescence of a control sample (vesicles with no transporter) over time. If you observe significant leakage, you may need to optimize your lipid composition or vesicle preparation method.
-
Q4: The presence of certain ions in my buffer seems to be affecting my results. How do ions impact the HPTS assay?
The ionic environment can have a significant impact on the fluorescence properties of HPTS and the stability of your experimental system.
Causality and Troubleshooting Steps:
-
Ionic Strength Effects on pKa: The pKa of HPTS is sensitive to the ionic strength of the solution.[7] Changes in ionic strength can alter the calibration curve of pH versus the fluorescence ratio.
-
Actionable Advice: Maintain a constant ionic strength across all your samples and standards. If you need to vary the concentration of a specific ion, use a background of an inert salt to keep the total ionic strength constant.
-
-
Direct Cation Interactions: Certain cations can interact with the HPTS molecule and affect its fluorescence.[2] For example, trivalent cations like Gd3+ can cause a strong enhancement of HPTS fluorescence.[2][8] While monovalent and divalent cations have a lesser effect, high concentrations can still influence the signal.[2]
-
Actionable Advice: Be aware of the cation composition of your buffers. If you are studying the transport of a specific cation, it is important to run control experiments to assess its direct effect on HPTS fluorescence.
-
-
Effects on Vesicle Stability: The ionic composition of the buffer can also affect the stability of your lipid vesicles. High concentrations of certain salts can induce vesicle aggregation or fusion.
-
Actionable Advice: Use physiologically relevant salt concentrations whenever possible. If you need to use high salt concentrations, monitor your vesicle size and stability using techniques like dynamic light scattering (DLS).
-
Data Presentation: Impact of Cations on HPTS Fluorescence
| Cation Type | General Effect on HPTS Fluorescence | Considerations for HPTS Assays |
| Monovalent (e.g., Na+, K+) | Minor effect at typical buffer concentrations.[2] | Generally well-tolerated. Maintain consistent concentrations. |
| Divalent (e.g., Ca2+, Mg2+) | Moderate enhancement of fluorescence.[2] | Account for this effect in your controls, especially if studying divalent cation transport. |
| Trivalent (e.g., Gd3+, La3+) | Strong enhancement of fluorescence.[2][8] | Can be a significant source of interference. Use with caution and thorough validation. |
Visualizing the Troubleshooting Workflow
A systematic approach is key to effective troubleshooting. The following diagram outlines a logical workflow for diagnosing and resolving low signal-to-noise issues in your HPTS assays.
Caption: Troubleshooting workflow for low signal-to-noise in HPTS assays.
The Ratiometric Principle of HPTS
The power of HPTS as a pH probe lies in its ratiometric nature. The following diagram illustrates the relationship between pH and the fluorescence properties of HPTS.
Caption: pH-dependent fluorescence of the HPTS probe.
By following the guidance in this technical support center, you will be well-equipped to systematically troubleshoot and optimize your HPTS assays, leading to more reliable and reproducible data. Remember that careful planning, high-quality reagents, and a thorough understanding of your instrumentation are the cornerstones of successful fluorescence-based experiments.
References
-
LICORbio. (2024, September 19). Troubleshooting | Fluorescence: Detection. YouTube. Retrieved from [Link]
-
Pusterla, T. (2021, November 18). How to optimise fluorescence gain. BMG Labtech. Retrieved from [Link]
-
arXiv. (n.d.). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. Retrieved from [Link]
-
National Institutes of Health. (2021, July 19). Optimization of High-Throughput Multiplexed Phenotyping of Extracellular Vesicles Performed in 96-Well Microtiter Plates. Retrieved from [Link]
-
BMG Labtech. (n.d.). How to optimise the gain setting of my microplate reader?. Retrieved from [Link]
-
National Institutes of Health. (2020, March 4). High-Throughput Screening to Predict Chemical-Assay Interference. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. Retrieved from [Link]
-
Gilchrist, A. M., & Wang, P. (n.d.). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv. Retrieved from [Link]
-
ACS Publications. (2022, September 2). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). The pH‐sensitive HPTS assay and measured ion‐transport activities and.... Retrieved from [Link]
-
ResearchGate. (n.d.). pH determination by pyranine: Medium-related artifacts and their correction. Retrieved from [Link]
-
protocols.io. (2019, September 5). Plate Reader Fluorescence Calibration. Retrieved from [Link]
-
National Institutes of Health. (2022, September 20). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Calibration Protocol - Plate Reader Fluorescence Calibration v3. Retrieved from [Link]
-
National Institutes of Health. (2022, April 12). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Measuring anion transport selectivity: a cautionary tale. Retrieved from [Link]
-
myadlm.org. (2017, April 1). On the Case of Paraprotein Interference: Assays With Extreme pH, Low Ionic Strength Susceptible. Retrieved from [Link]
-
(n.d.). Optimizing Fluorescent Imaging Protocols for Reproducible Results. Retrieved from [Link]
-
ResearchGate. (n.d.). Different methodologies of HPTS immobilization on SMPs, the difference in their pH sensitivity and stability.... Retrieved from [Link]
Sources
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Navigating the Nuances of Pyranine Fluorescence: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyranine (8-Hydroxypyrene-1,3,6-trisulfonic acid, HPTS), a versatile fluorescent probe. This guide is designed to provide you, the researcher, with a comprehensive understanding of how the surrounding medium can influence pyranine's fluorescence. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of your experiments and ensure the integrity of your data.
Understanding Pyranine's Photophysics: The Foundation of Accurate Measurement
Pyranine's utility as a pH indicator stems from the pH-dependent equilibrium between its protonated (ROH) and deprotonated (RO⁻) forms.[1][2] These two states possess distinct absorption and emission spectra, which is the key to its ratiometric capabilities.[1][2] The protonated form absorbs around 400 nm and emits around 445 nm, while the deprotonated form absorbs near 460 nm and emits at approximately 510 nm.[1][2]
A critical process governing pyranine's fluorescence is Excited-State Proton Transfer (ESPT).[1][2] Even when the protonated form is excited at a pH below its ground-state pKa, it can rapidly transfer a proton to a nearby acceptor (like water) in the excited state, leading to emission from the deprotonated form at ~510 nm.[1][2] This is why ratiometric measurements, which compare the fluorescence intensity at two different excitation wavelengths (e.g., 450 nm and 405 nm), are recommended for quantitative pH determination.[3][4] This ratiometric approach provides a robust measurement that is independent of the probe's concentration.[4]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with pyranine.
Q1: How does pH affect pyranine's fluorescence spectrum?
The excitation spectrum of pyranine is highly sensitive to pH.[1][5] As the pH increases, the excitation peak corresponding to the deprotonated form (~450-465 nm) increases, while the peak for the protonated form (~405 nm) decreases.[1][5] An isosbestic point, where the absorption is independent of pH, is typically observed around 415 nm.[1][5] The emission wavelength, however, remains consistently around 510 nm for both forms due to the rapid ESPT process.[1][2]
Q2: What is the pKa of pyranine, and can it change?
The ground-state pKa of pyranine in aqueous solutions is approximately 7.2 to 7.4.[1][6] However, it is crucial to understand that this value is not absolute and can be significantly influenced by the composition of the medium.[1][2][7] Factors such as ionic strength and the presence of polymers can alter the local environment of the pyranine molecule, thereby shifting its apparent pKa.[1][2][7]
Q3: Is it necessary to perform a calibration curve for every experiment?
Yes, it is highly recommended. Given the sensitivity of pyranine's pKa to the experimental medium, generating an in situ calibration curve is critical for accurate pH measurements.[3][8] This involves measuring the fluorescence ratio of pyranine in a series of buffers with known pH values that mimic your experimental conditions as closely as possible.
Q4: Can pyranine be used to measure pH inside cells or liposomes?
Absolutely. Pyranine's high water solubility and membrane impermeability make it an excellent probe for measuring pH in confined aqueous compartments like the cytosol of cells or the interior of liposomes.[1][9][10] It can be loaded into cells through various techniques or entrapped in liposomes during their formation.[5][9]
Q5: How stable is pyranine? Is it prone to photobleaching?
While pyranine is a robust fluorophore, it can be susceptible to photobleaching, especially with prolonged exposure to high-intensity light.[1][2] However, studies have shown that in its solid, dried state, photodecomposition is significantly slower.[11][12] For experiments requiring long-term measurements, it is advisable to use the lowest possible excitation intensity and minimize exposure time.
Troubleshooting Guide
Encountering unexpected results is a common part of the scientific process. This section provides a structured approach to troubleshooting common issues with pyranine fluorescence.
Problem 1: Inconsistent or Drifting Fluorescence Signal
Possible Causes:
-
Photobleaching: Continuous exposure to the excitation light source is causing the pyranine molecules to degrade.
-
Leakage: If working with liposomes or cells, the probe may be leaking out of the compartment of interest.
-
Temperature Fluctuations: Changes in temperature can affect fluorescence quantum yield and the pKa of the buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent pyranine fluorescence.
Problem 2: Unexpected Shifts in the pH Calibration Curve
Possible Causes:
-
High Ionic Strength: The presence of salts in the medium can alter the pKa of pyranine.[7]
-
Presence of Polymers or Other Macromolecules: Molecules like polyethylene glycol (PEG) can change the hydration shell of pyranine, affecting its pKa.[7]
-
Viscosity Changes: The viscosity of the medium can influence the rotational freedom of the pyranine molecule and affect its fluorescence properties.
Troubleshooting Workflow:
Caption: Diagnosing shifts in the pyranine pH calibration curve.
Problem 3: Fluorescence Quenching (Signal is lower than expected)
Possible Causes:
-
Presence of Quenching Agents: Certain molecules can decrease the fluorescence intensity of pyranine through various quenching mechanisms (static or dynamic).
-
High Probe Concentration: At very high concentrations, self-quenching can occur.
Troubleshooting Workflow:
Caption: Investigating the causes of pyranine fluorescence quenching.
Data and Protocols for Robust Experimentation
Table 1: Influence of Medium Composition on Pyranine's Apparent pKa
| Medium Component | Effect on Apparent pKa | Scientific Rationale | Reference |
| Salts (e.g., NaCl, CaCl₂) | Decrease | Ions in solution can alter the hydration shell of pyranine and screen the charge of the molecule, thereby affecting its protonation state. The magnitude of the effect can often be explained by the Hofmeister series. | [7] |
| Polyethylene Glycol (PEG) | Increase | PEG's high water-binding capacity reduces the amount of "free" water available to solvate the pyranine, which can shift the equilibrium towards the protonated form. | [7] |
| Cationic Liposomes | Decrease | The positively charged surface of the liposomes can attract the negatively charged pyranine molecule, altering the local pH and thus the apparent pKa. | [10] |
Experimental Protocol: In Situ pH Calibration of Pyranine
This protocol outlines the steps for generating a reliable pH calibration curve for pyranine in your specific experimental buffer.
Materials:
-
Pyranine stock solution (e.g., 1 mM in deionized water)
-
Your experimental buffer system (e.g., phosphate-buffered saline, HEPES buffer)
-
A series of calibration buffers with known pH values (e.g., spanning from pH 5.5 to 8.5 in 0.5 pH unit increments), prepared in the same buffer system as your experiment.
-
Fluorometer capable of ratiometric measurements.
Procedure:
-
Prepare Pyranine Working Solutions: Dilute the pyranine stock solution in each of the calibration buffers to the final working concentration you will use in your experiment (e.g., 1-10 µM).
-
Equilibrate Samples: Allow the prepared solutions to equilibrate to the experimental temperature.
-
Set Fluorometer Parameters:
-
Set the emission wavelength to 510 nm.
-
Set the excitation wavelengths for ratiometric measurement (e.g., 450 nm and 405 nm).
-
-
Measure Fluorescence: For each calibration buffer, measure the fluorescence intensity at both excitation wavelengths.
-
Calculate Fluorescence Ratios: For each pH value, calculate the ratio of the fluorescence intensities (e.g., I₄₅₀ / I₄₀₅).
-
Generate Calibration Curve: Plot the calculated fluorescence ratios against the corresponding pH values.
-
Fit the Data: Fit the data to a sigmoidal curve (e.g., the Henderson-Hasselbalch equation) to determine the apparent pKa of pyranine in your specific medium.
-
Measure Unknown Samples: Measure the fluorescence ratio of your experimental samples and use the calibration curve to determine the pH.
Concluding Remarks
The accuracy of pH measurements using pyranine is intrinsically linked to a thorough understanding and control of the experimental medium's composition. By being mindful of the factors that can influence its fluorescence and by implementing robust calibration procedures, you can harness the full potential of this powerful fluorescent probe. Should you encounter issues not covered in this guide, we encourage you to consult the primary literature and consider the fundamental principles of fluorescence spectroscopy.
References
-
Giuliano, K. A., & Gillies, R. J. (1987). Determination of intracellular pH of BALB/c-3T3 cells using the fluorescence of pyranine. Analytical Biochemistry, 167(2), 362–371. [Link]
-
Overly, C. C., Lee, K. D., Berthiaume, E., & Hollenbeck, P. J. (1995). Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. Proceedings of the National Academy of Sciences, 92(8), 3156–3160. [Link]
-
Willoughby, D., & Thomas, A. P. (1998). Loading pyranine via purinergic receptors or hypotonic stress for measurement of cytosolic pH by imaging. American Journal of Physiology-Cell Physiology, 274(1), C273–C282. [Link]
-
Amdursky, N., Yucknovsky, A., & Huppert, D. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2573–2585. [Link]
-
Amdursky, N., Yucknovsky, A., & Huppert, D. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. ACS Publications. [Link]
-
Wang, Q., & Berglund, K. A. (2016). Pyranine Fluorescence Quenching for the Characterization of Solutions. American Journal of Analytical Chemistry, 7(1), 43-56. [Link]
-
Gielen, F., van Vliet, L., Schuler, F., Perez-Garcia, L., Vrouwe, E. X., & Hollfelder, F. (2018). Ultrahigh-Throughput Detection of Enzymatic Alcohol Dehydrogenase Activity in Microfluidic Droplets with a Direct Fluorogenic Assay. Angewandte Chemie International Edition, 57(42), 13793-13797. [Link]
-
Straubinger, R. M., Hong, K., Friend, D. S., & Papahadjopoulos, D. (1983). Endocytosis of liposomes and intracellular fate of encapsulated molecules: encounter with a low pH compartment after internalization in coated vesicles. Cell, 32(4), 1069–1079. [Link]
-
Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces. pH gradients across phospholipid vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289–299. [Link]
-
Overly, C. C., Lee, K. D., Berthiaume, E., & Hollenbeck, P. J. (1995). Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. Proceedings of the National Academy of Sciences, 92(8), 3156–3160. [Link]
-
Nairn, J. J., & Forster, W. A. (2015). Photostability of pyranine and suitability as a spray drift tracer. New Zealand Plant Protection, 68, 243-248. [Link]
-
Avnir, D., & Barenholz, Y. (2005). pH determination by pyranine: medium-related artifacts and their correction. Analytical Biochemistry, 347(1), 34–41. [Link]
-
Yakimau, Y., Belikova, M., Scherbakov, D., & Shmanai, V. (2020). Microtitration of Free Fatty Acids in Oil and Biodiesel Samples Using Absorbance and/or Fluorescence of Pyranine. Journal of the American Oil Chemists' Society, 97(11), 1235-1244. [Link]
-
Wang, Q., & Berglund, K. A. (2016). Pyranine Fluorescence Quenching for the Characterization of Solutions. American Journal of Analytical Chemistry, 7(1), 43-56. [Link]
-
Glick, B. S. (2010). A Mechanism for Tamoxifen-mediated Inhibition of Acidification. Journal of Biological Chemistry, 285(49), 38554–38561. [Link]
-
Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces. pH gradients across phospholipid vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289–299. [Link]
-
ScienceMadness. (2019). Pyranine. Retrieved from [Link]
-
Koch Color. (n.d.). Pyranine 2759. Retrieved from [Link]
-
Fournier, D., L'Heureux, A., & Pezolet, M. (2010). Protonation / deprotonation dependence on ionic strength. Equilibrium and kinetic studies of pyranine in different buffers. Journal of Physical Chemistry B, 114(45), 14844-14851. [Link]
-
Amdursky, N., Yucknovsky, A., & Huppert, D. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2573–2585. [Link]
-
Han, J., & Burgess, K. (2010). CM-pyranine is resistant to photobleaching. PLoS ONE, 5(9), e12668. [Link]
-
Nairn, J. J., & Forster, W. A. (2015). Photostability of pyranine and suitability as a spray drift tracer. New Zealand Plant Protection, 68, 243-248. [Link]
-
Gutman, M., & Huppert, D. (1983). Time resolved fluorescence decay of pyranine in thin water layer of multilamellar vesicle made of egg PC + Phosphatidyl-serine (9:1) suspended in 5 mM Mes buffer pH 5.5. FEBS Letters, 164(2), 269–273. [Link]
-
Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709–2728. [Link]
-
Bhaumik, A., & Nag, M. (2013). Fluorescence-based Broad Dynamic Range Viscosity Probes. Journal of Fluorescence, 23(6), 1145–1152. [Link]
-
Scientific Research Publishing. (2016). Pyranine Fluorescence Quenching for the Characterization of Solutions. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Near-Infrared Fluorescent Probe with pH- and Viscosity-Switchable Performance for the Detection of Thrombi in Live Animals and Organs. Analytical Chemistry, 96(2), 847-854. [Link]
-
Li, J., et al. (2022). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. Biosensors, 12(9), 705. [Link]
-
Kuimova, M. K., et al. (2009). Tuning the Sensitivity of Fluorescent Porphyrin Dimers to Viscosity and Temperature. Chemistry - A European Journal, 15(46), 12796-12801. [Link]
-
Amdursky, N., Yucknovsky, A., & Huppert, D. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground- State pH Indicator and an Excited-State Proton. Accounts of Chemical Research, 55(18), 2573–2585. [Link]
-
Anas, A., et al. (2021). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. Chemistry - A European Journal, 27(46), 11843-11850. [Link]
-
Zhang, Y., et al. (2024). Construction of a pH- and viscosity-switchable near-infrared fluorescent probe and its imaging application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 321, 124618. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPTS for Intracellular pH Measurement
Welcome to the technical support resource for researchers utilizing HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid), a premier fluorescent indicator for ratiometric measurement of intracellular pH (pHi). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning and field-tested insights needed to ensure your experiments are robust, reproducible, and reliable. This guide is structured to address common questions and troubleshoot specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is HPTS and why is it used for intracellular pH studies?
HPTS, also known as pyranine, is a highly water-soluble, membrane-impermeant fluorescent dye widely used as a pH reporter.[1] Its key advantage lies in its dual-excitation ratiometric properties.[2] The fluorescence intensity when excited at ~450 nm is pH-dependent (increasing with alkalinity), while the fluorescence at the isosbestic point (~413-415 nm) is pH-independent.[3] By calculating the ratio of these two intensities (450 nm / 415 nm), we can determine pH while correcting for variables like dye concentration, cell path length, photobleaching, and dye leakage, which is a significant advantage of ratiometric methods.[4] With a pKa near 7.2-7.3, it is exceptionally sensitive to pH changes within the physiological range of the cytoplasm.[1][5]
Q2: What is the ideal intracellular concentration of HPTS and how do I achieve it?
There is no single "ideal" concentration; the goal is to achieve a signal-to-noise ratio sufficient for your imaging system without inducing cytotoxicity. The final intracellular concentration typically ranges from 200 µM to 2 mM.[6] However, the concentration in your loading buffer will be different.
Causality: HPTS is cell-impermeant and must be loaded using methods like scrape-loading, microinjection, or pinocytosis.[7][8] The efficiency of these methods varies greatly between cell types. Therefore, the optimal loading concentration requires empirical determination. A higher concentration in the loading buffer is needed to achieve the desired intracellular concentration.
Recommendation: Start with a loading concentration of 1-5 mM in your buffer and adjust based on the resulting fluorescence intensity and cell health. Overloading can lead to artifacts and cytotoxicity.
Q3: How do I choose the correct filters for HPTS ratiometric imaging?
Proper filter selection is critical for separating the pH-dependent and pH-independent signals. Based on the spectral properties of HPTS, the following are recommended:
| Parameter | Wavelength (nm) | Rationale |
| Excitation 1 (pH-sensitive) | 450 ± 10 nm | Corresponds to the peak absorbance of the deprotonated (basic) form of HPTS.[2] |
| Excitation 2 (Isosbestic) | 415 ± 10 nm | The point where the protonated and deprotonated forms have the same absorbance, making it insensitive to pH changes.[3] |
| Dichroic Mirror | ~470 nm cut-off | Must efficiently reflect both excitation wavelengths while transmitting the emission signal. |
| Emission Filter | 510 ± 20 nm | Captures the peak fluorescence emission from both excited states.[9] |
Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-effect format to help you diagnose and resolve issues efficiently.
Problem 1: Low or No Fluorescence Signal
A weak signal can prevent accurate ratiometric analysis. This issue typically stems from problems with dye loading or the imaging setup.
Detailed Solutions:
-
Suboptimal Dye Concentration: If the intracellular concentration is too low, the signal will be weak.
-
Solution: Systematically increase the HPTS concentration in your loading buffer (e.g., in 1 mM increments). Observe both the signal intensity and cell morphology to find a balance. Titration is key.[10]
-
-
Inefficient Loading: Different cell types internalize HPTS at different rates.[7]
-
Solution: Increase the loading incubation time (e.g., from 30 minutes to 60 minutes) or perform the loading at 37°C to enhance pinocytosis. Ensure your chosen loading method is appropriate for your cells.
-
-
Incorrect Optical Configuration: Mismatched filters will result in poor signal collection.
Problem 2: High Background or Signal Instability
High background can obscure the intracellular signal, while instability (e.g., rapid signal loss) can corrupt kinetic measurements.
Potential Causes & Solutions:
-
Cause: Extracellular Dye: Since HPTS is membrane-impermeant, any dye remaining in the extracellular medium will contribute to background fluorescence.
-
Self-Validation Protocol: After loading, wash the cells thoroughly 3-4 times with fresh, pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution). This is a critical step to remove residual extracellular dye.[13]
-
-
Cause: Photobleaching: HPTS, like all fluorophores, can photobleach upon intense or prolonged exposure to excitation light, leading to a decreasing signal over time.
-
Solution: Minimize light exposure by using the lowest possible excitation intensity that provides a usable signal. Reduce the exposure time and the frequency of image acquisition. Using an anti-fade reagent in your imaging medium can also help.[14]
-
-
Cause: Dye Leakage: If cells become unhealthy, their membrane integrity can be compromised, leading to leakage of HPTS into the extracellular medium. This manifests as a decreasing intracellular signal and a corresponding increase in background.[15]
-
Solution: Monitor cell health throughout the experiment. Reduce the HPTS loading concentration if cytotoxicity is suspected. Ensure the imaging medium is physiological and maintains cell viability for the duration of the experiment.
-
Problem 3: Inaccurate pH Calibration
An incorrect calibration curve is a primary source of systematic error, leading to inaccurate absolute pHi values.[16] The most common method involves using the ionophore nigericin to equilibrate the intracellular pH (pHi) with the known pH of the extracellular buffer (pHe).
Workflow for In Situ pH Calibration:
Detailed Step-by-Step Calibration Protocol:
-
Prepare High K+ Buffers: Prepare a series of calibration buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). These buffers must contain a high concentration of potassium (~120-140 mM) to clamp the membrane potential.
-
Load and Wash Cells: Load cells with the optimized HPTS concentration as previously determined. Wash thoroughly to remove all extracellular dye.
-
Equilibrate with Nigericin: Add the first calibration buffer (e.g., pH 7.5) containing 5-10 µM of the K+/H+ ionophore nigericin.[17] Incubate for 5-10 minutes to allow pHi to equilibrate with pHe.
-
Acquire Images: Capture fluorescence images using both the pH-sensitive (~450 nm) and pH-insensitive (~415 nm) excitation wavelengths.
-
Calculate Ratio: For each cell or region of interest, calculate the background-subtracted intensity ratio (I450/I415).
-
Repeat for all pH values: Sequentially replace the buffer with the next pH value in your series (e.g., pH 7.0, 6.5, etc.), incubate, and repeat the image acquisition and ratio calculation.
-
Generate Curve: Plot the mean ratio values against the corresponding buffer pH. Fit the data with a sigmoidal function to generate your calibration curve, which can then be used to convert experimental ratios into absolute pHi values.
Trustworthiness Check: A successful calibration relies on nigericin effectively clamping pHi to pHe. If you do not observe a clear, sigmoidal relationship between the fluorescence ratio and the buffer pH, it may indicate a problem with the nigericin activity or the buffer composition. Residual nigericin from a previous experiment can interfere with subsequent measurements, so ensure thorough washing of perfusion lines.[17]
References
-
Dweik, M., et al. (2014). Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells. Cytometry Part A. [Link]
-
Boyarsky, G., et al. (1993). Inadequacy of High K+/nigericin for Calibrating BCECF. I. Estimating Steady-State Intracellular pH. American Journal of Physiology-Cell Physiology. [Link]
-
Ali, M. R., et al. (2019). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. Chemistry – A European Journal. [Link]
-
Scarciglia, A., et al. (2022). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. Molecules. [Link]
-
Sugumar, V., et al. (2014). HPTS fluorescent pH properties and use for tracking intracellular kinetics. ResearchGate. [Link]
-
Schwiening, C. J., & Thomas, R. C. (1995). Comparison of simultaneous pH measurements made with 8-hydroxypyrene-1,3,6-trisulphonic acid (HPTS) and pH-sensitive microelectrodes in snail neurones. The Journal of Physiology. [Link]
-
Kozbing, S., et al. (2020). Assays testing for stability vs leakage of the vesicles. ResearchGate. [Link]
-
Besson, V., & Roche, J. (2007). Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy. Journal of Visualized Experiments. [Link]
-
Boyarsky, G., et al. (1999). Effect of trace levels of nigericin on intracellular pH and acid-base transport in rat renal mesangial cells. Journal of the American Society of Nephrology. [Link]
-
Zhang, Y., et al. (2022). High-Performance Ratiometric Fluorescence pH Sensor Based on HPTS-IP/TiO2@THHM Sensing Film. ResearchGate. [Link]
-
Pfizer. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. [Link]
-
Scarciglia, A., et al. (2022). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. PubMed. [Link]
-
Ali, M. R., et al. (2019). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. arXiv. [Link]
-
Scarciglia, A., et al. (2022). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd from Gd-Based MRI Contrast Agents. ResearchGate. [Link]
-
Ross, S., et al. (2013). Supplementary information. The Royal Society of Chemistry. [Link]
-
Ali, M. R., et al. (2019). (a) Comparison of pH sensitivity of HPTS based fluorescent microsensors... ResearchGate. [Link]
-
Gutman, M., & Nachliel, E. (1995). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research. [Link]
-
Schiessl, I., et al. (2021). Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342. Advanced Materials Technologies. [Link]
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Biocompare. (2022). Troubleshooting Flow Cytometry Experiments. Biocompare Website. [Link]
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Fred Hutch. (n.d.). Cell Sorting and Sample Preparation. Fred Hutch ExtraNet. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of simultaneous pH measurements made with 8-hydroxypyrene-1,3,6-trisulphonic acid (HPTS) and pH-sensitive microelectrodes in snail neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spectrum [HPTS] | AAT Bioquest [aatbio.com]
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- 17. Effect of trace levels of nigericin on intracellular pH and acid-base transport in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Pyranine Leakage from Liposomes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of pyranine leakage from liposomes. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and stability of your liposomal formulations.
I. Understanding Pyranine Leakage: FAQs
Q1: What is pyranine and why is its leakage from liposomes a concern?
Q2: What are the primary factors that contribute to pyranine leakage?
Pyranine leakage is primarily governed by the physicochemical properties of the liposomal bilayer and the surrounding experimental conditions. The key contributing factors include:
-
Lipid Composition: The choice of phospholipids and the inclusion of other molecules like cholesterol significantly impact membrane fluidity and permeability.[7][8][9][10][11][12][13]
-
Liposome Preparation Method: The technique used to form liposomes can influence their lamellarity, size, and overall stability, thereby affecting pyranine retention.[14][15]
-
Environmental Conditions: Temperature, pH, and the ionic strength of the buffer can all modulate membrane properties and induce leakage.[16]
-
Presence of Destabilizing Agents: Certain molecules or proteins can interact with the liposomal membrane, causing destabilization and subsequent leakage.[17]
II. Troubleshooting Guide: A Mechanistic Approach
This section provides a structured approach to diagnosing and resolving pyranine leakage, grounded in the scientific principles of liposome biophysics.
Issue 1: Rapid Pyranine Leakage Observed Immediately After Liposome Preparation
Possible Cause: Suboptimal lipid composition leading to a highly fluid and permeable membrane.
Troubleshooting Steps:
-
Incorporate Cholesterol: Cholesterol is a crucial modulator of membrane fluidity.[7][8][9] It increases the packing density of phospholipids, thereby reducing the permeability of the bilayer to hydrophilic molecules like pyranine.[7][10]
-
Recommendation: Incorporate cholesterol at a molar ratio of 30-50% relative to the total phospholipid content.
-
-
Utilize Phospholipids with Saturated Acyl Chains: Liposomes formulated with saturated phospholipids, such as dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), exhibit lower membrane fluidity and permeability compared to those made with unsaturated phospholipids like dioleoylphosphatidylcholine (DOPC).[18]
-
Rationale: The straight, saturated acyl chains of these lipids allow for tighter packing within the bilayer, creating a more ordered and less leaky membrane.
-
-
Optimize Headgroup Chemistry: The charge of the phospholipid headgroup can influence membrane packing and stability. While neutral lipids like phosphatidylcholine (PC) are common, the inclusion of charged lipids like phosphatidylglycerol (PG) can affect stability.[19]
Caption: Decision-making workflow based on pyranine leakage assay results.
IV. References
-
Kaddah, S., Khreich, N., Kargar, M., De-Donato, P., & Linder, M. (2018). Cholesterol modulates the liposome membrane fluidity and permeability for a hydrophilic molecule. Food and Chemical Toxicology, 113, 40-48. [Link]
-
Association des Centraliens de Lyon. (2018). Cholesterol modulates the liposome membrane fluidity and permeability for a hydrophilic molecule. Retrieved from [Link]
-
ResearchGate. (n.d.). Cholesterol modulates the liposome membrane fluidity and permeability for a hydrophilic molecule | Request PDF. Retrieved from [Link]
-
Mombelli, E., Morris, R. H., & Taylor, W. R. (2003). Cholesterol Effect on Water Permeability through DPPC and PSM Lipid Bilayers: A Molecular Dynamics Study. The Journal of Physical Chemistry B, 107(40), 11134–11141. [Link]
-
ResearchGate. (n.d.). Dissipation of the pH gradient on membranes of pyranine-loaded... Retrieved from [Link]
-
MDPI. (n.d.). Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Coated Liposomes. Retrieved from [Link]
-
Straubinger, R. M., Hong, K., Friend, D. S., & Papahadjopoulos, D. (1990). Endocytosis of liposomes by macrophages: binding, acidification and leakage of liposomes monitored by a new fluorescence assay. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1024(2), 352-366. [Link]
-
National Institutes of Health. (n.d.). Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the pyranine fluorescence entrapped in liposomes prepared... Retrieved from [Link]
-
ResearchGate. (n.d.). Titration curve of pyranine-loaded liposomes. Pyranine is a... Retrieved from [Link]
-
ResearchGate. (n.d.). How to troubleshoot membrane leakage assay? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium responsive liposomes for triggered release of aqueous contents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Coating Materials to Increase the Stability of Liposomes. Retrieved from [Link]
-
Knopp, J. A., & Longmuir, K. J. (1980). Pyranine (8-hydroxy-1,3,6-pyrenetrisulfonate) as a probe of internal aqueous hydrogen ion concentration in phospholipid vesicles. Biochemistry, 19(18), 4271-4276. [Link]
-
Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces. pH gradients across phospholipid vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289-299. [Link]
-
IOP Publishing. (n.d.). Preparation of organic-solvent free liposome of Piper albi Linn extract in solution and powder form. Retrieved from [Link]
-
SciSpace. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release. Retrieved from [Link]
-
ResearchGate. (n.d.). Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize? Retrieved from [Link]
-
MDPI. (n.d.). Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. Retrieved from [Link]
-
George Mason University. (n.d.). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. Retrieved from [Link]
-
Hama, Y., Higashi, K., & Ueda, K. (2016). Effects of Lipid Composition on the Entry of Cell-Penetrating Peptide Oligoarginine into Single Vesicles. Biochemistry, 55(32), 4491-4498. [Link]
-
Royal Society of Chemistry. (2015). Lipid-conjugated fluorescent pH sensors for monitoring pH changes in reconstituted membrane systems. Retrieved from [Link]
-
Grossweiner, L. I., & Grossweiner, J. B. (2013). The effect of lipid composition on the permeability of fluorescent markers from photosensitized membranes. Photochemistry and Photobiology, 89(5), 1149-1154. [Link]
-
National Institutes of Health. (n.d.). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Retrieved from [Link]
-
ResearchGate. (n.d.). The pyranine assay detects the arrival of FA at the inner membrane... Retrieved from [Link]
-
Damiano, E., & Bassilana, M. (1985). Use of the pH sensitive fluorescence probe pyranine to monitor internal pH changes in Escherichia coli membrane vesicles. FEBS Letters, 192(1), 1-5. [Link]
-
MDPI. (n.d.). Impact of Lipid Composition on Membrane Partitioning and Permeability of Gas Molecules. Retrieved from [Link]
-
Amblard, F., & Fretz, M. (2020). Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. Methods in Molecular Biology, 2089, 139-150. [Link]
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- 1. Endocytosis of liposomes by macrophages: binding, acidification and leakage of liposomes monitored by a new fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyranine (8-hydroxy-1,3,6-pyrenetrisulfonate) as a probe of internal aqueous hydrogen ion concentration in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of the pH sensitive fluorescence probe pyranine to monitor internal pH changes in Escherichia coli membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Cholesterol modulates the liposome membrane fluidity and permeability for a hydrophilic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
Correcting for background fluorescence in HPTS experiments
Welcome to the technical support resource for researchers utilizing the fluorescent pH indicator HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid, also known as Pyranine). This guide is designed to provide in-depth troubleshooting for a common and critical challenge in HPTS-based experiments: the correction of background fluorescence. Adherence to these protocols will enhance data accuracy and reproducibility in applications such as liposome leakage assays and intracellular pH measurements.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: What is HPTS and why is it used in fluorescence assays?
HPTS is a water-soluble, pH-sensitive fluorescent dye. Its key advantage is its dual-excitation spectrum, which allows for ratiometric measurements.[1] The fluorescence intensity profile of HPTS changes with pH; it has two primary excitation peaks around 403 nm and 450 nm, and a single emission peak around 510-512 nm.[2][3][4] The ratio of fluorescence intensity when excited at these two wavelengths provides a robust measure of pH that is largely independent of the probe's concentration.[1] It also possesses an isosbestic point at approximately 413 nm, where the excitation is pH-independent, which is useful for quantifying the total amount of dye present.[3][5]
Q2: I'm seeing high signal in my "blank" or "negative control" wells. What are the common sources of this background fluorescence?
High background fluorescence is a frequent issue that can mask the true signal from your sample. The primary sources include:
-
Autofluorescence: Many biological molecules (e.g., NADH, flavins) and common media components (e.g., phenol red, Fetal Bovine Serum) naturally fluoresce when excited with light, contributing to background noise.[6][7]
-
Light Scattering: Particulates in the solution, such as cellular debris, protein aggregates, or even the liposomes themselves, can scatter the excitation light, which may be incorrectly measured as fluorescence signal by the detector.[8][9][10]
-
Non-specific Binding/Contamination: The dye may adsorb to the surface of the microplate or cuvette, or there may be residual, unencapsulated HPTS in the external buffer of a liposome preparation.[11]
-
Instrumental Artifacts: Stray light within the plate reader or fluorometer can contribute to the background reading.[9] Using black, opaque microplates is highly recommended for fluorescence intensity assays to minimize this by quenching stray light.[6][7]
Q3: How does background fluorescence compromise my data?
Uncorrected background fluorescence artificially inflates your measured signal, leading to a reduced signal-to-noise ratio. This can obscure subtle, real changes in your experimental system, leading to inaccurate quantification and potentially false-positive or false-negative results. For example, in a leakage assay, high background from unencapsulated dye could mask the small increase in fluorescence from initial, low-level leakage.
Section 2: Troubleshooting Guide - Correcting for Background Fluorescence
This section provides actionable strategies and detailed protocols to identify and correct for the various sources of background signal in your HPTS experiments.
Issue 1: High Background from the Assay Buffer or Media
This is often the first and easiest source of background to check. Autofluorescence from media components is a common problem.
Diagnostic Test: Measure the fluorescence of your assay buffer or cell culture medium alone, using the same instrument settings (gain, excitation/emission wavelengths) as your experiment.
Solutions:
-
Use Phenol Red-Free Medium: If using cell culture medium, switch to a formulation without phenol red, a known fluorescent compound.[6]
-
Buffer Subtraction: This is the most direct correction method. A measurement of a "buffer blank" (a well containing only the assay buffer) should be subtracted from all other experimental readings.
dot
Caption: Workflow for simple buffer background subtraction.
Issue 2: Background from Unencapsulated HPTS in Liposome Assays
In liposome leakage or fusion assays, it is critical that the starting signal from encapsulated, quenched HPTS is low. Any free HPTS in the external solution will contribute to a high initial background.
Diagnostic Test: After preparing your liposomes with encapsulated HPTS, measure the fluorescence of the suspension. A high signal indicates the presence of external, unquenched dye.
Solutions:
-
Purification: Remove unencapsulated HPTS by running the liposome preparation through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-50). The large liposomes will elute in the void volume, while the small HPTS molecules will be retained.
-
Chemical Quenching of External Dye: Add a membrane-impermeant quenching agent to the external solution. This will quench the fluorescence of any free HPTS without affecting the dye encapsulated within the liposomes. Sodium dithionite is a commonly used quencher, though its membrane permeability can be pH-dependent.[12][13]
This protocol is for assessing the amount of external HPTS and is not a continuous part of a leakage assay, as dithionite can have other effects.
-
Prepare Stock Solution: Prepare a fresh stock solution of sodium dithionite (e.g., 1 M in a pH-adjusted, oxygen-free buffer). Dithionite is unstable in solution, so it must be made immediately before use.
-
Baseline Measurement: Measure the initial fluorescence of your liposome suspension (F_initial).
-
Add Dithionite: Add a small volume of the concentrated dithionite stock to the liposome suspension to a final concentration of ~10-30 mM. Mix gently.
-
Final Measurement: Immediately measure the fluorescence again (F_final). The sharp drop in fluorescence corresponds to the quenching of external HPTS.
-
Analysis: The fraction of external HPTS can be estimated as (F_initial - F_final) / F_initial. A successful preparation should have a minimal drop in fluorescence.
dot
Caption: Dithionite quenches external HPTS fluorescence.
Issue 3: Correcting for Light Scattering and Inner Filter Effects
Light scattering from liposomes or other particles can artificially increase the signal. The inner filter effect (IFE) is a phenomenon where high concentrations of light-absorbing substances (including HPTS itself at high concentrations) reduce the excitation light reaching the focal volume or re-absorb the emitted light, leading to a non-linear relationship between concentration and fluorescence.[14][15][16][17]
Diagnostic Test:
-
Scattering: Measure a sample containing liposomes without any fluorophore. A non-zero reading indicates scattering.
-
Inner Filter Effect: Prepare a serial dilution of HPTS and measure the fluorescence. If the relationship between concentration and fluorescence deviates from linearity at higher concentrations, you are observing the inner filter effect.[17]
Solutions:
-
Subtract a "Liposome Blank": Prepare a sample of liposomes without encapsulated HPTS. Measure its fluorescence (which will be due to scattering) and subtract this value from your experimental samples.[18]
-
Work at Low Absorbance: The most effective way to avoid the inner filter effect is to work with dilute samples. It's recommended to keep the total absorbance of the sample at both the excitation and emission wavelengths below 0.1.[14][17]
-
Mathematical Correction for IFE: For more advanced correction, the fluorescence intensity can be corrected using the measured absorbance of the sample. The correction factor is an anti-log of the absorbance readings at the excitation and emission wavelengths.
F_corrected = F_observed * 10^((A_ex + A_em)/2)
Where A_ex and A_em are the absorbances at the excitation and emission wavelengths, respectively. This requires an instrument capable of measuring both absorbance and fluorescence.
Issue 4: Photobleaching
Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[19] This leads to a decrease in signal over time that is not related to your experimental variable.
Diagnostic Test: Continuously measure the fluorescence of a static sample over time. A steady decrease in signal is indicative of photobleaching.
Solutions:
-
Minimize Exposure: Reduce the intensity of the excitation light and the duration of exposure.[19][20][21] Use the lowest lamp power and shortest integration time that still provide an adequate signal.
-
Use Antifade Reagents: For fixed samples or in some solution-based assays, antifade reagents can be added to the buffer to reduce photobleaching by scavenging oxygen radicals.[20][21]
-
Create a Photobleaching Control: Measure the fluorescence decay of a control sample under identical illumination conditions and use this decay curve to correct the data from your experimental samples.[21]
Section 3: Data Presentation and Summary
Effective background correction requires careful planning of controls. The table below summarizes the essential controls for a typical HPTS liposome leakage assay.
| Control Sample | Purpose | Correction Method |
| Buffer Only | Measures autofluorescence of the assay buffer.[6] | Subtract this value from all other measurements. |
| Liposomes without HPTS | Measures light scattering from the liposomes.[10] | Subtract this value from measurements of HPTS-containing liposomes. |
| Intact Liposomes with HPTS | Establishes the baseline fluorescence (F_min) with minimal leakage. | This is your experimental starting point (0% leakage). |
| Lysed Liposomes with HPTS | Establishes the maximum fluorescence (F_max) after 100% leakage. | Achieved by adding a detergent like Triton X-100.[22] |
The percentage of HPTS leakage at any given time point (t) can then be calculated using the following formula, which inherently accounts for the corrected baseline:
% Leakage(t) = [(F(t) - F_min) / (F_max - F_min)] * 100
Where F(t) is the background-corrected fluorescence at time t.
References
-
HPTS fluorescent pH properties and use for tracking intracellular kinetics . ResearchGate. [Link]
-
The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe . ACS Publications. [Link]
-
Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents . National Center for Biotechnology Information (PMC). [Link]
-
Correction of fluorescence spectra using data from elastic scattering spectroscopy and a modified Beer's law . Boston University. [Link]
-
Sensing Mechanism and spectral behavior of HPTS dye . ResearchGate. [Link]
-
How to Reduce Fluorescence Measurement Errors . Drawell. [Link]
-
How can one correct the inner filter effects and light scattering in fluorescence spectroscopy? . ResearchGate. [Link]
-
Spectral unmixing plate reader: high-throughput, high-precision FRET assays in living cells . BioTechniques. [Link]
-
Establishing and optimizing a fluorescence polarization assay . Molecular Devices. [Link]
-
binding, acidification and leakage of liposomes monitored by a new fluorescence assay . PubMed. [Link]
-
What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? . [Link]
-
(A) Schematic summary of liposome leakage assay using the fluorophore/quencher pair HPTS/DPX . ResearchGate. [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays . Bitesize Bio. [Link]
-
Fluorescence and Light Scatter Calibration Allow Comparisons of Small Particle Data in Standard Units across Different Flow Cytometry Platforms and Detector Settings . National Center for Biotechnology Information (PMC). [Link]
-
Experimental correction for the inner-filter effect in fluorescence spectra . Royal Society of Chemistry. [Link]
-
Multicolor plate reader fluorescence calibration . National Center for Biotechnology Information (PMC). [Link]
-
Assays testing for stability vs leakage of the vesicles . ResearchGate. [Link]
-
How does Inner Filter affect the fluorescence lifetime measurements? . [Link]
-
A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins . PubMed. [Link]
-
Single Vesicle Fluorescence-Bleaching Assay for Multi-Parameter Analysis of Proteoliposomes by Total Internal Reflection Fluorescence Microscopy . ACS Publications. [Link]
-
Single Vesicle Fluorescence-Bleaching Assay for Multi-Parameter Analysis of Proteoliposomes by Total Internal Reflection Fluorescence Microscopy . National Center for Biotechnology Information (PMC). [Link]
-
Leakage of membrane vesicle contents: determination of mechanism using fluorescence requenching . PubMed. [Link]
-
Avoiding artifacts in liposome leakage measurements via cuvette- and liposome-surface modifications . Taylor & Francis Online. [Link]
-
What is the inner filter effect in fluorescence spectroscopy quenching? . ResearchGate. [Link]
-
Automatic Correction of Inner Filter Effect – App Note for Labbot . Labbot. [Link]
-
Fluorescence Monitoring of Peptide Transport Pathways into Large and Giant Vesicles by Supramolecular Host–Dye Reporter Pairs . Journal of the American Chemical Society. [Link]
-
Discover Advanced Fluorescence Plate Readers . BMG LABTECH. [Link]
-
Pore Formation by T3SS Translocators: Liposome Leakage Assay . Springer Link. [Link]
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Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background . [Link]
-
Dithionite quenching rate measurement of the inside-outside membrane bilayer distribution of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled phospholipids . PubMed. [Link]
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What is the selfquenching concentration of HPTS? . ResearchGate. [Link]
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Elisa troubleshooting tips – High background . American Research Products, Inc. [Link]
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How to solve the high background staining? . Sino Biological. [Link]
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Photolysis calibration. (A) Increase in HPTS fl uorescence by N = 11 fl... . ResearchGate. [Link]
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Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide . PubMed. [Link]
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Dithionite Quenching Rate Measurement of the Inside−Outside Membrane Bilayer Distribution of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl-Labeled Phospholipids . ResearchGate. [Link]
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All-optical strategies to minimize photobleaching in reversibly switchable fluorescent proteins . National Center for Biotechnology Information (PMC). [Link]
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Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution . MDPI. [Link]
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Photobleaching . Wikipedia. [Link]
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How can we prevent photobleaching in fluorescent labeled protein stock solution? . ResearchGate. [Link]
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Considerations for the Control of Background Fluorescence in Clinical Flow Cytometry . Wiley Online Library. [Link]
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Technical Support Center: D&C Green No. 8 (Free Acid) Stability and Storage
Welcome to the technical support guide for D&C Green No. 8, with a specific focus on its free acid form, 8-hydroxypyrene-1,3,6-trisulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability and storage of this versatile fluorescent dye. Our aim is to equip you with the necessary knowledge to ensure the integrity of your experiments and formulations.
Introduction to D&C Green No. 8
D&C Green No. 8, also known by its Colour Index name Solvent Green 7 and as pyranine, is the trisodium salt of 8-hydroxypyrene-1,3,6-trisulfonic acid.[1][2] It is a water-soluble, hydrophilic, pH-sensitive fluorescent dye widely used as a coloring agent in externally applied drugs and cosmetics.[1][3][4] The free acid form, 8-hydroxypyrene-1,3,6-trisulfonic acid, is a strong organic acid due to its sulfonic acid moieties.[5][6] Understanding the stability of both the salt and free acid forms is critical for its effective application.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in stability between D&C Green No. 8 free acid and its trisodium salt?
A1: The trisodium salt is the commercially prevalent and typically more stable form. Sulfonic acids are strong acids, meaning they readily donate their protons.[5] Their corresponding salts, sulfonates, are the conjugate bases and are generally very stable in water, non-oxidizing, and colorless (though D&C Green No. 8 is, of course, colored).[7] The free acid, being a strong acid, is highly reactive in that capacity. While the sulfonate groups themselves are stable, the overall stability of the molecule in its free acid form in the presence of certain reactive species or conditions should be carefully considered and experimentally verified.
Q2: What are the recommended storage conditions for D&C Green No. 8?
A2: D&C Green No. 8 should be stored at room temperature in a dry location.[1] It is crucial to keep the container and any inner liner tightly closed to protect it from moisture.[4] Some suppliers recommend storing the product in the dark as it can be light-sensitive, especially in solution. For long-term storage, a shelf life of up to 8 years has been reported for the trisodium salt when stored under ideal conditions. One supplier states the product is considered stable indefinitely as long as the original seal is intact and the container is in good condition.[2]
Q3: How does pH affect the stability and appearance of D&C Green No. 8 solutions?
A3: D&C Green No. 8 is stable over a wide pH range, typically from 2 to 12. However, its fluorescence is highly pH-dependent. At low pH, the fluorescence color can shift from green to blue. This pH sensitivity is a critical consideration for analytical measurements and formulation development, as changes in pH can lead to apparent instability due to altered spectral properties. For consistent quantitative analysis, it is recommended to buffer solutions to a pH above 8.5.
Q4: Is D&C Green No. 8 susceptible to photodegradation?
A4: Yes, D&C Green No. 8 can decompose when exposed to sunlight, particularly when in solution. In its solid, dry state, photodecomposition is significantly slower. Studies have shown that dried droplet residues exhibit minimal photodecomposition after 2 hours of sunlight exposure. However, for solutions, it is recommended to protect them from light to prevent degradation.
Q5: What are the known incompatibilities of D&C Green No. 8?
A5: Safety data sheets recommend avoiding strong oxidizing agents. The free acid form, being a strong acid, will be incompatible with bases. Compatibility with other excipients in a formulation should always be tested, as reactive impurities in excipients can sometimes lead to degradation of the active pharmaceutical ingredient (API) or colorant.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Color fading or change in solution | Photodegradation | Protect solutions from light by using amber vials or storing them in the dark. Prepare fresh solutions as needed. |
| pH shift | Measure the pH of the solution. If it has shifted, adjust it back to the desired range using a suitable buffer. For analytical purposes, ensure samples and standards are buffered to the same pH. | |
| Oxidative degradation | De-gas solvents if working with oxygen-sensitive formulations. Avoid contact with strong oxidizing agents. Consider the use of antioxidants where appropriate and compatible. | |
| Precipitation from solution | Exceeding solubility limit | Verify the concentration is within the solubility limits for the chosen solvent. D&C Green No. 8 is highly soluble in water. |
| Incompatibility with other components | Investigate potential interactions with other excipients or ions in the formulation that may lead to precipitation. | |
| Inconsistent analytical results (e.g., HPLC, UV-Vis) | pH-dependent fluorescence/absorbance | Ensure all samples and standards are buffered to the same pH before measurement to ensure consistent spectral properties. |
| Degradation of stock solutions | Prepare fresh stock solutions regularly and store them under recommended conditions (cool, dark, and dry). |
Experimental Protocols
Protocol 1: Forced Degradation Study for D&C Green No. 8
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[9] This protocol outlines a general approach based on ICH Q1A guidelines.[10][11]
Objective: To investigate the degradation of D&C Green No. 8 under various stress conditions.
Materials:
-
D&C Green No. 8 (free acid or trisodium salt)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of D&C Green No. 8 in water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl. Store at 60°C for up to 48 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH. Store at room temperature for up to 48 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂. Store at room temperature for up to 48 hours, protected from light.
-
Thermal Degradation: Store the solid powder and the stock solution at 60°C in an oven for up to 48 hours.
-
Photodegradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[9]
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC-PDA-MS method (see Protocol 2 for a starting point).
-
-
Data Evaluation:
-
Determine the percentage of degradation by comparing the peak area of the intact D&C Green No. 8 in stressed samples to that in an unstressed control.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
Use the MS data to tentatively identify the molecular weights of the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating D&C Green No. 8 from its potential degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector. An in-line mass spectrometer is highly recommended for peak identification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV-Vis spectrum of D&C Green No. 8 (e.g., 254 nm, 404 nm, 450 nm).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[12]
Degradation Pathways
The primary degradation pathways for D&C Green No. 8 are expected to be photodegradation and oxidation.
Caption: Key stress factors and degradation pathways for D&C Green No. 8.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to break chemical bonds within the pyrene ring system, leading to the formation of smaller, likely colorless, aromatic fragments.
-
Oxidation: Strong oxidizing agents can attack the electron-rich aromatic rings and the hydroxyl group, leading to the formation of quinone-like structures or ring-opened products.
The exact structures of the degradation products would need to be elucidated using techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy on isolated degradation products.
Summary of Stability and Storage Parameters
| Parameter | Condition/Recommendation | Reference |
| Physical Form | Yellow-green powder | |
| Storage Temperature | Room temperature | [1] |
| Humidity | Store in a dry location, keep container tightly closed | [1][4] |
| Light | Protect from light, especially in solution | |
| pH Stability | Stable in a wide pH range (e.g., 2-12) | - |
| Incompatibilities | Strong oxidizing agents, strong bases (for free acid) | - |
| Shelf Life (Trisodium Salt) | Up to 8 years under ideal conditions |
References
-
ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]
-
Wikipedia. Sulfonate. [Link]
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MedCrave. Forced Degradation Studies. (2016). [Link]
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Jordi Labs. ICH Q1A, Q1B, Forced Degradation. [Link]
-
Capital Resin Corporation. Understanding 7 Key Properties of Sulfonic Acid. (2025). [Link]
-
PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
-
Difference Wiki. Sulfonate vs. Sulfate: What's the Difference?. (2023). [Link]
-
Difference Between. Difference Between Sulfonate and Sulfate. (2019). [Link]
-
YouTube. Comparing the acidity of carboxylic acid, sulfonic acid and sulfinic acid. (2022). [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ACS Publications. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
ICH. Q1A(R2) Guideline. [Link]
-
ResearchGate. (a) Structure of 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS ≡ ROH). [Link]
-
MySkinRecipes. D&C Green No.8 (CI 59040) (Water-Soluble). [Link]
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GSRS. D&C GREEN NO. 8 FREE ACID. [Link]
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NIH. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]
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UPI Global. D&C GREEN#8 Supplier. [Link]
-
Cosmetics Info. Green 8. [Link]
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LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). [Link]
-
OMICS International. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
-
Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]
-
Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
ResearchGate. Development and Validation of HPLC Stability-Indicating Assays. [Link]
-
ScienceDirect. Forced degradation and impurity profiling. [Link]
-
SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). [Link]
-
SpectraBase. 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt. [Link]
-
Chromatech. C76000 D&C Green #8. [Link]
-
Indian Journal of Pharmaceutical Education and Research. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]
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Spectra Colors Corp. D & C GREEN 8. [Link]
-
eCFR. 21 CFR 74.1208 -- D&C Green No. 8. [Link]
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ResearchGate. LC-MS identification of the degradation products of eplerenone. [Link]
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PubMed. Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). [Link]
-
RSC Publishing. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. [Link]
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Validation & Comparative
A Head-to-Head Battle of the pH Sensors: D&C Green No. 8 Free Acid vs. BCECF for Intracellular pH Measurement
For researchers, scientists, and drug development professionals navigating the intricate world of cellular physiology, the precise measurement of intracellular pH (pHi) is paramount. It is a critical parameter that governs a multitude of cellular processes, from enzyme activity and signal transduction to cell proliferation and apoptosis. The choice of a fluorescent probe for these measurements is a pivotal decision that can significantly impact the accuracy and reliability of experimental data. For decades, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) has been the reigning champion in this arena. However, another contender, D&C Green No. 8, also known by its chemical name 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) or Pyranine, presents a compelling alternative with its own unique set of characteristics.
This comprehensive guide provides an in-depth, objective comparison of D&C Green No. 8 free acid and BCECF for pH measurement. We will delve into their fundamental properties, compare their performance based on available data, and provide detailed experimental protocols to empower you to make an informed decision for your specific research needs.
Understanding the Probes: A Tale of Two Fluorescent pH Indicators
Both D&C Green No. 8 and BCECF are ratiometric fluorescent dyes, a important feature for quantitative microscopy. This means that the ratio of fluorescence intensity at two different excitation or emission wavelengths changes in response to pH, while being largely independent of factors like dye concentration, photobleaching, and cell path length. This intrinsic self-calibration is a cornerstone of accurate pHi measurements.
BCECF , a derivative of fluorescein, has long been the go-to probe for cytosolic pH measurements. Its popularity stems from a pKa of approximately 6.97, which is ideally suited for monitoring the physiological pH range of the cytoplasm.[1]
D&C Green No. 8 (Pyranine/HPTS) , a pyrene derivative, is a highly water-soluble and membrane-impermeant dye.[2] While it has been widely used as a colorant in cosmetics and drugs, its excellent fluorescent properties and pH sensitivity make it a powerful tool for biological research.[3][4]
Performance Showdown: Key Parameters Compared
The selection of a pH indicator hinges on a careful evaluation of its photophysical and chemical properties. Here, we compare D&C Green No. 8 and BCECF across several critical performance metrics.
| Property | D&C Green No. 8 (Pyranine/HPTS) | BCECF | Key Considerations for Researchers |
| pKa | ~7.2 - 7.5[5] | ~6.97 - 7.0[1][6] | The optimal pH sensing range is typically within ±1 pH unit of the pKa. D&C Green No. 8's slightly higher pKa may be advantageous for studying slightly more alkaline environments. |
| Excitation Wavelengths (Ratiometric) | ~405 nm (pH-insensitive) / ~450-460 nm (pH-sensitive)[1][7][8] | ~440 nm (isosbestic point) / ~490 nm (pH-sensitive)[6][9] | The choice of excitation wavelengths will depend on the available laser lines or filter sets on your imaging system. |
| Emission Wavelength | ~510-511 nm[7] | ~535 nm[9] | Both dyes emit in the green region of the spectrum, making them compatible with standard fluorescein filter sets. |
| Quantum Yield | High (>75%)[10][11] | Moderate | A higher quantum yield translates to a brighter signal, which can improve the signal-to-noise ratio, especially in low-light conditions. |
| Photostability | Generally considered high; more photostable than fluorescein[7][12] | Moderate; susceptible to photobleaching with prolonged exposure[13] | For time-lapse imaging or experiments requiring extended illumination, the superior photostability of D&C Green No. 8 is a significant advantage. |
| Cytotoxicity | Generally considered low and nontoxic[10] | Can exhibit some cytotoxicity, particularly at higher concentrations or with prolonged loading times.[13] | It is always advisable to perform cytotoxicity assays to determine the optimal dye concentration and loading conditions for your specific cell type. |
| Cell Loading | Typically loaded via microinjection, electroporation, or scrape loading due to its membrane impermeability.[14] | The membrane-permeant acetoxymethyl (AM) ester form (BCECF-AM) is commonly used for passive loading into cells.[13] | The choice of loading method will depend on the cell type and experimental design. AM ester loading is less invasive but can lead to compartmentalization of the dye. |
In the Lab: Experimental Protocols for Intracellular pH Measurement
To provide a practical framework, we present detailed step-by-step methodologies for measuring intracellular pH using both D&C Green No. 8 and BCECF.
Protocol 1: Intracellular pH Measurement with D&C Green No. 8 (Pyranine)
This protocol is adapted for loading the membrane-impermeant D&C Green No. 8 into cells.
Materials:
-
D&C Green No. 8 (Pyranine) stock solution (e.g., 10 mM in water)
-
Cells of interest cultured on glass-bottom dishes
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Microinjection or electroporation apparatus
-
Fluorescence microscope equipped with appropriate filter sets for ratiometric imaging (Excitation: ~405 nm and ~450 nm; Emission: ~510 nm)
-
Calibration buffers of known pH containing a protonophore (e.g., nigericin)
Workflow Diagram:
Caption: Experimental workflow for intracellular pH measurement using D&C Green No. 8.
Step-by-Step Methodology:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for high-resolution microscopy.
-
Dye Loading:
-
Microinjection: Back-fill a microinjection needle with the D&C Green No. 8 stock solution (diluted to a final concentration of 1-5 mM in an appropriate injection buffer). Inject the dye into the cytoplasm of individual cells using a micromanipulator.
-
Electroporation: Resuspend cells in an electroporation buffer containing D&C Green No. 8 at a final concentration of 1-10 mM. Apply the appropriate electroporation pulse to transiently permeabilize the cell membrane. Re-plate the cells and allow them to recover.
-
-
Washing: After loading, gently wash the cells 2-3 times with pre-warmed balanced salt solution to remove any extracellular dye.
-
Image Acquisition:
-
Place the dish on the fluorescence microscope stage, maintained at 37°C.
-
Acquire fluorescence images sequentially at the two excitation wavelengths (~405 nm and ~450 nm), collecting the emission at ~510 nm.
-
It is crucial to minimize light exposure to reduce phototoxicity and photobleaching.
-
-
Data Analysis:
-
For each cell, measure the average fluorescence intensity at both excitation wavelengths.
-
Calculate the ratio of the fluorescence intensities (I450/I405).
-
-
Calibration:
-
At the end of each experiment, perform an in situ calibration.
-
Incubate the cells in a series of calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing a protonophore like nigericin (typically 10 µM) to equilibrate the intracellular and extracellular pH.
-
Acquire ratiometric images for each calibration buffer.
-
Plot the fluorescence ratio (I450/I405) against the corresponding pH values to generate a calibration curve.
-
Use this curve to convert the experimentally obtained fluorescence ratios into intracellular pH values.
-
Protocol 2: Intracellular pH Measurement with BCECF-AM
This protocol utilizes the membrane-permeant AM ester of BCECF for passive loading.
Materials:
-
BCECF-AM stock solution (e.g., 1 mM in DMSO)
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Cells of interest cultured on glass-bottom dishes
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescence microscope equipped with appropriate filter sets for ratiometric imaging (Excitation: ~440 nm and ~490 nm; Emission: ~535 nm)
-
Calibration buffers of known pH containing a protonophore (e.g., nigericin)
Workflow Diagram:
Sources
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Navigating the Intracellular Landscape: A Comparative Guide to SNARF-1 and HPTS as pH Indicators
For researchers, scientists, and drug development professionals, the precise measurement of intracellular pH (pHi) is paramount to understanding cellular physiology and pathology. The choice of a fluorescent indicator is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two widely used ratiometric pH indicators: Seminaphthorhodafluor-1 (SNARF-1) and 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), also known as Pyranine. Our analysis is grounded in experimental data and field-proven insights to empower you to make an informed decision for your specific research needs.
At a Glance: Key Properties of SNARF-1 and HPTS
| Property | SNARF-1 | HPTS (Pyranine) |
| Ratiometric Measurement | Dual Emission | Dual Excitation |
| pKa | ~7.5 (can be influenced by the intracellular environment)[1][2][3] | ~7.3 (can be influenced by the intracellular environment)[4][5] |
| Optimal pH Range | 7.0 - 8.0[1][6] | 6.5 - 8.0 |
| Excitation Wavelength(s) | 488 nm or 514 nm[2][7] | ~405 nm and ~450 nm[4][8] |
| Emission Wavelength(s) | ~580 nm (acidic) and ~640 nm (basic)[1][6] | ~510 nm[4] |
| Cell Loading | Typically via cell-permeant AM ester[9] | Typically via microinjection, electroporation, or pinocytosis[4][10] |
| Primary Cellular Localization | Cytoplasm, can also load into mitochondria[10][11] | Cytoplasm or endosomal/lysosomal compartments depending on loading method[10] |
The Ratiometric Advantage: A Tale of Two Dyes
Both SNARF-1 and HPTS offer the significant advantage of ratiometric measurement, which corrects for variations in dye concentration, cell path length, photobleaching, and instrument sensitivity.[7][9] However, they achieve this through different spectral properties.
SNARF-1 is a dual-emission dye. It is excited at a single wavelength (typically 488 or 514 nm), and the ratio of fluorescence intensity at two different emission wavelengths (~580 nm and ~640 nm) is used to determine the pH.[1][2][6]
HPTS , on the other hand, is a dual-excitation dye. The ratio of fluorescence emission at a single wavelength (~510 nm) following excitation at two different wavelengths (~405 nm and ~450 nm) is used to calculate the pH.[4][8]
Caption: Ratiometric measurement principles of SNARF-1 and HPTS.
Deep Dive: Head-to-Head Comparison
Spectral Properties and pKa
The choice between SNARF-1 and HPTS often comes down to the specific pH range of interest and the available instrumentation.
-
SNARF-1 , with a pKa of approximately 7.5, is ideally suited for measuring pH changes in the physiological range of 7.0 to 8.0.[1][6] Its compatibility with common laser lines like 488 nm and 514 nm makes it a versatile choice for confocal microscopy and flow cytometry.[2][7][12]
-
HPTS has a pKa of around 7.3, making it sensitive to pH fluctuations between 6.5 and 8.0.[4][5] However, its requirement for excitation in the violet and blue regions of the spectrum may necessitate specific laser lines or filter sets that are not available on all instruments.
It is crucial to note that the pKa of both dyes can be influenced by the intracellular environment, necessitating in situ calibration for accurate pH measurements.[2][13][14][15][16]
Cellular Loading and Localization
The method of dye loading is a significant differentiating factor between SNARF-1 and HPTS.
-
SNARF-1 is most commonly used in its cell-permeant acetoxymethyl (AM) ester form.[9] Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. This loading method is relatively straightforward and generally well-tolerated by cells. Interestingly, SNARF-1 has also been shown to accumulate in mitochondria in some cell types.[11][17]
-
HPTS , being a charged molecule, is membrane-impermeant.[4] Therefore, loading requires more invasive techniques such as microinjection, electroporation, or scrape-loading.[10][15] An alternative, less invasive method involves pinocytosis, where the dye is taken up by the cell and localizes to endosomal and lysosomal compartments.[10] This property can be leveraged for simultaneous measurement of cytosolic (with another dye like SNARF-1) and vesicular pH.[10][18]
Caption: Generalized experimental workflows for SNARF-1 and HPTS.
Experimental Protocols: A Guide to Best Practices
Protocol 1: Intracellular pH Measurement with SNARF-1 AM
This protocol provides a general guideline for loading cells with SNARF-1 AM and performing in situ calibration. Optimization for specific cell types is recommended.
Materials:
-
Carboxy SNARF-1 AM (acetoxymethyl) ester
-
Anhydrous DMSO
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium
-
Calibration buffers (pH range from ~6.0 to ~8.0)
-
Nigericin (proton ionophore)
-
Valinomycin (potassium ionophore)
Procedure:
-
Prepare a 1-10 mM stock solution of SNARF-1 AM in anhydrous DMSO. Store desiccated and protected from light at -20°C.
-
Seed cells on a suitable imaging dish or plate and allow them to adhere.
-
Dilute the SNARF-1 AM stock solution in serum-free medium or HBSS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and replace it with the SNARF-1 AM loading solution.
-
Incubate the cells for 15-60 minutes at 37°C. The optimal loading time will vary between cell types.
-
Wash the cells twice with warm HBSS or medium to remove extracellular dye.
-
For in situ calibration, incubate the cells in a high-potassium calibration buffer containing 10 µM nigericin and 10 µM valinomycin at various known pH values. This will equilibrate the intracellular and extracellular pH.
-
Acquire fluorescence images or readings using an excitation wavelength of 488 nm or 514 nm and emission wavelengths of approximately 580 nm and 640 nm.
-
Generate a calibration curve by plotting the ratio of the fluorescence intensities (I580/I640) against the corresponding pH values.
-
For experimental samples, acquire fluorescence images or readings under the same conditions and use the calibration curve to determine the intracellular pH.
Self-Validation and Causality: The use of nigericin and valinomycin in the calibration step is critical to ensure that the intracellular pH accurately reflects the pH of the external buffer. Nigericin acts as a H+/K+ antiporter, while valinomycin is a K+ ionophore. Together, they clamp the intracellular pH to the extracellular pH in the presence of high extracellular potassium, providing a robust in situ calibration.
Protocol 2: Endosomal/Lysosomal pH Measurement with HPTS via Pinocytosis
This protocol is adapted for measuring the pH of endocytic compartments using HPTS.
Materials:
-
HPTS (Pyranine)
-
Cell culture medium
-
Calibration buffers
-
Nigericin
-
Valinomycin
Procedure:
-
Prepare a stock solution of HPTS in a suitable buffer.
-
Add HPTS directly to the cell culture medium at a final concentration of 1 mg/mL.
-
Incubate the cells for 16-24 hours to allow for uptake via pinocytosis and accumulation in endosomes and lysosomes. [10]
-
Wash the cells thoroughly with fresh medium to remove extracellular HPTS.
-
Perform in situ calibration as described in the SNARF-1 protocol, using high-potassium calibration buffers containing nigericin and valinomycin.
-
Acquire fluorescence images or readings by exciting the cells at approximately 405 nm and 450 nm and measuring the emission at approximately 510 nm.
-
Generate a calibration curve by plotting the ratio of the fluorescence intensities (I450/I405) against the corresponding pH values.
-
Determine the endosomal/lysosomal pH of your experimental samples using the calibration curve.
Expert Insight: The long incubation time required for HPTS loading via pinocytosis is a key consideration. It is essential to ensure that this extended incubation does not adversely affect cell health or the biological process under investigation.
Choosing the Right Tool for the Job: Application-Specific Recommendations
-
Cytosolic pH in a wide range of cell types: SNARF-1 is often the preferred choice due to its straightforward loading protocol and compatibility with standard instrumentation.
-
Simultaneous measurement of cytosolic and endosomal/lysosomal pH: A combination of SNARF-1 (for the cytosol) and HPTS (for the endosomes/lysosomes) is a powerful approach.[10][18]
-
Studies in acidic organelles: HPTS is generally better suited for measuring pH in mildly acidic compartments. However, its sensitivity may be limited in highly acidic environments like mature lysosomes (pH 4.5-5.0).[10]
-
Flow cytometry applications: SNARF-1 is well-suited for flow cytometry due to its excitation by the commonly available 488 nm laser.[12][19]
-
Experiments requiring minimal cellular perturbation: The invasive loading methods for HPTS may not be suitable for sensitive cell types or experiments where maintaining cellular integrity is paramount.
Potential Pitfalls and Troubleshooting
-
Incomplete AM Ester Hydrolysis (SNARF-1): Incomplete cleavage of the AM ester can lead to compartmentalization of the dye in organelles and inaccurate pH readings. Ensure sufficient incubation time and healthy cell populations.
-
Dye Leakage: Both dyes can leak from cells over time.[14] It is advisable to perform measurements relatively soon after loading and to monitor for any increase in extracellular fluorescence.
-
Phototoxicity: As with any fluorescent probe, prolonged exposure to high-intensity excitation light can cause phototoxicity.[9] Minimize light exposure by using the lowest possible laser power and exposure times.
-
Cytotoxicity: While generally considered to have low toxicity at working concentrations, high concentrations of SNARF-1 or its loading reagents can be cytotoxic.[1][9] It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Conclusion
Both SNARF-1 and HPTS are powerful tools for the investigation of intracellular pH. The optimal choice depends on a careful consideration of the specific experimental question, the cellular compartment of interest, and the available instrumentation. SNARF-1 offers ease of use and compatibility with common platforms, making it a versatile workhorse for cytosolic pH measurements. HPTS, while requiring more specialized loading techniques, provides a unique opportunity to probe the pH of endocytic pathways. By understanding the distinct advantages and limitations of each indicator, researchers can confidently select the most appropriate tool to illuminate the intricate role of pH in cellular function.
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- Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC - NIH.
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Revisiting Mitochondrial pH with an Improved Algorithm for Calibration of the Ratiometric 5(6)-carboxy-SNARF-1 Probe Reveals Anticooperative Reaction with H+ Ions and Warrants Further Studies of Organellar pH. [Link]
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A Comprehensive Guide to the Validation of pH Measurements Using Pyranine
For researchers, scientists, and drug development professionals, the accurate measurement of pH in microscopic environments is paramount. Pyranine (also known as HPTS or 8-hydroxypyrene-1,3,6-trisulfonic acid) has emerged as a widely used fluorescent probe for this purpose, particularly for determining intracellular pH.[1][2] Its water-solubility and membrane impermeability make it an excellent tool for probing the pH of confined aqueous spaces like the cytoplasm of cells or the interior of liposomes.[1][3] However, deriving accurate and reproducible data from pyranine hinges on a thorough understanding of its properties and a rigorous validation of the measurement process. This guide provides an in-depth, technically-focused overview of how to validate pH measurements obtained with pyranine, comparing its performance with other common methods and offering practical, field-proven insights.
Understanding Pyranine: The Underpinning Principles
Pyranine's utility as a pH indicator stems from its pH-dependent fluorescence properties.[4] The molecule exists in two forms, a protonated (ROH) and a deprotonated (RO⁻) state, each with distinct excitation spectra but emitting at a similar wavelength.[3][5] This characteristic allows for ratiometric pH measurement, a technique that enhances accuracy by minimizing the influence of factors like probe concentration, photobleaching, and instrumental variations.[6][7]
The core of pyranine's pH-sensing mechanism lies in the equilibrium between its protonated and deprotonated forms. The excitation spectrum of pyranine exhibits two main peaks: one around 405 nm corresponding to the protonated form and another around 460-465 nm for the deprotonated form.[2][3] As the pH of the environment increases, the equilibrium shifts towards the deprotonated form, leading to a decrease in the fluorescence intensity at the lower wavelength and an increase at the higher wavelength.[3] By calculating the ratio of the fluorescence intensities at these two excitation wavelengths (e.g., 465/405 nm), one can determine the pH.[2] A key feature is the presence of an isosbestic point in the excitation spectrum, typically around 415 nm, where the fluorescence intensity is independent of pH.[2][8] This point can be used to monitor the total dye concentration.
A crucial parameter for any pH indicator is its pKa, the pH at which the protonated and deprotonated forms are present in equal concentrations. For pyranine, the pKa is reported to be around 7.3-7.4, making it well-suited for measurements within the physiological pH range.[1][3][5] However, it is critical to recognize that the pKa of pyranine is not an absolute constant and can be influenced by several factors in the experimental medium, including:
-
Ionic Strength: The presence of salts in the medium can shift the pKa of pyranine.[1] Divalent cations, for instance, tend to cause a larger shift than monovalent cations.[1]
-
Temperature: Temperature fluctuations can affect the equilibrium between the protonated and deprotonated forms, thereby influencing the pKa.[9][10]
-
Solvent Composition: The polarity and composition of the solvent can alter the photophysical properties of pyranine and its apparent pKa.[1][3]
Given these sensitivities, it is imperative to perform a careful calibration of pyranine under conditions that mimic the experimental environment as closely as possible.
A Practical Guide to Validating Pyranine-Based pH Measurements
A robust validation process is the cornerstone of reliable pH measurements with pyranine. This involves both in vitro and, where applicable, in situ calibration.
Experimental Workflow for In Vitro Calibration
The goal of in vitro calibration is to generate a standard curve that correlates the ratio of fluorescence intensities to known pH values.
Step-by-Step Protocol:
-
Prepare a Series of Calibration Buffers: Create a set of buffers with precisely known pH values that span the expected experimental range (e.g., from pH 6.0 to 8.0 in 0.2 unit increments). It is crucial that these buffers have the same ionic strength and composition as the experimental medium.
-
Add Pyranine to Each Buffer: Add a consistent, low concentration of pyranine (e.g., 1-10 µM) to each calibration buffer.
-
Measure Fluorescence Spectra: Using a fluorometer, record the excitation spectrum of pyranine in each buffer while keeping the emission wavelength fixed (typically around 510 nm).[3]
-
Determine the Fluorescence Intensity Ratio: For each pH value, calculate the ratio of the fluorescence intensities at the two selected excitation wavelengths (e.g., 460 nm / 415 nm or 465 nm / 405 nm).[11]
-
Construct the Calibration Curve: Plot the calculated fluorescence intensity ratio against the corresponding pH values. The resulting curve should be sigmoidal.
-
Fit the Data: Fit the calibration data to a suitable equation, such as the Henderson-Hasselbalch equation, to determine the pKa of pyranine under your specific experimental conditions.
Caption: In Vitro Calibration Workflow for Pyranine.
In Situ Calibration for Intracellular pH Measurements
For intracellular pH measurements, it is highly recommended to perform an in situ calibration to account for the complex and unique environment inside the cell.[2] This is typically achieved by using ionophores to equilibrate the intracellular and extracellular pH.
Step-by-Step Protocol:
-
Load Cells with Pyranine: Introduce pyranine into the cells using an appropriate method, such as electroporation or scrape-loading.[2][12][13]
-
Prepare High-K+ Calibration Buffers: Prepare a series of buffers with varying pH values but a high potassium (K+) concentration that matches the intracellular K+ concentration.
-
Equilibrate Intracellular and Extracellular pH: Add the ionophore nigericin to the cells suspended in the high-K+ buffers. Nigericin is a K+/H+ antiporter that will equilibrate the intracellular and extracellular pH.
-
Measure Intracellular Fluorescence: Measure the intracellular pyranine fluorescence ratio for each calibration buffer using fluorescence microscopy or flow cytometry.
-
Construct the In Situ Calibration Curve: Plot the intracellular fluorescence ratio against the extracellular pH to generate a calibration curve specific to the intracellular environment. This will provide a more accurate determination of the intracellular pKa of the dye.[2]
Comparative Analysis: Pyranine vs. Alternative pH Probes
While pyranine is a powerful tool, it is not the only option for measuring pH. A comparison with other common fluorescent probes and non-fluorescent methods can help in selecting the most appropriate technique for a given application.
Comparison with Other Fluorescent pH Probes
| Feature | Pyranine (HPTS) | BCECF | SNARF |
| pKa | ~7.3-7.8[1][2] | ~7.0-7.2[14][15] | ~7.5[15] |
| Optimal pH Range | 6.5 - 8.5[3][5] | 6.5 - 7.5 | 7.0 - 8.0 |
| Measurement Type | Ratiometric (Excitation)[2] | Ratiometric (Excitation)[15] | Ratiometric (Emission)[15] |
| Photostability | Moderate[3][16][17] | Good | Moderate to Good |
| Cytotoxicity | Low[4] | Low | Low |
| Cell Loading | Requires physical methods (e.g., electroporation)[2][12] | Ester-loaded (BCECF-AM) | Ester-loaded (SNARF-AM) |
BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) is another popular ratiometric pH indicator. A key advantage of BCECF is that it can be introduced into cells in its esterified form (BCECF-AM), which is membrane-permeant and is then cleaved by intracellular esterases to trap the fluorescent probe inside.[15] However, incomplete hydrolysis can lead to spectral artifacts.[2] SNARF (seminaphthorhodafluor) dyes are also ratiometric but exhibit a shift in their emission spectrum with pH, which can be advantageous in certain imaging setups.[15] However, intracellular SNARF can exhibit spectral properties that differ from the free dye, necessitating careful in situ calibration.[15]
Comparison with Non-Fluorescent Methods
| Method | Advantages | Disadvantages |
| Pyranine (Fluorescence) | High sensitivity, spatial resolution (microscopy), suitable for live-cell imaging. | Requires calibration, potential for phototoxicity and photobleaching, pKa sensitivity. |
| pH Electrodes | High accuracy and precision, direct pH measurement. | Invasive, not suitable for intracellular measurements, lacks spatial resolution. |
| pH-sensitive Microelectrodes | Can measure intracellular pH in larger cells. | Highly invasive, technically challenging, can cause cell damage. |
Key Considerations and Best Practices for Reliable Measurements
To ensure the accuracy and reliability of pH measurements using pyranine, several best practices should be followed:
-
Minimize Photobleaching and Phototoxicity: Use the lowest possible excitation light intensity and exposure times to minimize photobleaching of the probe and potential phototoxic effects on live cells.[3]
-
Account for Probe Leakage: In some cell types, pyranine may slowly leak out over time.[8] Monitor the fluorescence at the isosbestic point to assess for any significant loss of the probe during the experiment.
-
Regular Calibration: Perform a new calibration for each new batch of pyranine and for any changes in the experimental conditions (e.g., temperature, buffer composition).
-
Control for Autofluorescence: Measure the autofluorescence of cells or the experimental medium without pyranine and subtract this background from the pyranine fluorescence measurements.
Conclusion
Pyranine is a valuable and versatile fluorescent probe for the measurement of pH in a variety of research and drug development applications. Its ratiometric nature provides a robust method for obtaining accurate data. However, as with any scientific tool, a thorough understanding of its properties and potential limitations is essential. By implementing a rigorous validation process, including careful in vitro and, when necessary, in situ calibration, researchers can harness the full potential of pyranine to generate reliable and reproducible pH measurements, thereby advancing our understanding of biological processes and accelerating the development of new therapeutics.
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Nandi, R., & Amdursky, N. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2635–2646. [Link]
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Nandi, R., & Amdursky, N. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2635–2646. [Link]
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Sciencemadness Wiki. (2019, July 3). Pyranine. Retrieved from [Link]
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Thomas, J. V., Brimijoin, M. R., Neault, T. R., & Brubaker, R. F. (1990). The fluorescent indicator pyranine is suitable for measuring stromal and cameral pH in vivo. Experimental Eye Research, 50(3), 241–249. [Link]
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Giuliano, K. A., & Gillies, R. J. (1987). Determination of intracellular pH of BALB/c-3T3 cells using the fluorescence of pyranine. Analytical Biochemistry, 167(2), 362–371. [Link]
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Nandi, R., & Amdursky, N. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2635–2646. [Link]
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ResearchGate. (n.d.). pH determination by pyranine: Medium-related artifacts and their correction. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of pH on CM-pyranine fluorescence. (A) Excitation and emission... Retrieved from [Link]
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Launay, M., Tripier, M., Guizerix, J., & Viriot, M. L. (1980). Pyranine used as a fluorescent tracer in hydrology: pH effects in determination of its concentration. Journal of Hydrology, 46(3-4), 367-375. [Link]
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Nairn, J. J., & Forster, W. A. (2015). Photostability of pyranine and suitability as a spray drift tracer. New Zealand Plant Protection, 68, 277-282. [Link]
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Willis, J. S., & LEMASTERS, J. J. (1998). Loading pyranine via purinergic receptors or hypotonic stress for measurement of cytosolic pH by imaging. American Journal of Physiology-Cell Physiology, 274(3), C833-C842. [Link]
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Simon, S., & Pchejetski, D. (2001). Intracellular pH-dependent efflux of the fluorescent probe pyranine in the yeast Yarrowia lipolytica. FEMS Microbiology Letters, 200(2), 185–189. [Link]
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Wong, F. H. C., & Fradin, C. (2011). Simultaneous pH and temperature measurements using pyranine as a molecular probe. Journal of Fluorescence, 21(1), 299–312. [Link]
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ResearchGate. (n.d.). Calibration of BCECF and pyranine fluorescence with pH. Both probes... Retrieved from [Link]
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ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]
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ResearchGate. (n.d.). Combined pH and Temperature Measurements Using Pyranine as a Probe. Retrieved from [Link]
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Whitaker, J. E., Haugland, R. P., & Prendergast, F. G. (1991). Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein. Analytical Biochemistry, 194(2), 330-344. [Link]
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ResearchGate. (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. Retrieved from [Link]
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Nandi, R., & Amdursky, N. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2635–2646. [Link]
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Navigating the Acidic Maze: A Senior Scientist's Guide to Fluorescent Probes for Lysosomal pH
The precise regulation of pH within acidic organelles like lysosomes and endosomes is fundamental to cellular homeostasis, governing processes from enzymatic degradation and nutrient recycling to antigen presentation and drug trafficking. For researchers in cell biology and drug development, accurately measuring the pH of these compartments is not just a technical exercise; it is a critical window into the cell's health and its response to stimuli or therapeutic agents.
For decades, the ratiometric fluorescent dye D&C Green No. 8, more commonly known in scientific circles as Pyranine or 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), has been a tool for pH measurement.[1][2] Its key advantage lies in its dual-excitation ratiometric properties, which allow for pH determination that is independent of probe concentration, focal plane, or photobleaching—common pitfalls of single-wavelength intensity measurements.[3][4] However, the utility of Pyranine is constrained by its ground-state pKa of approximately 7.4.[1][5] This makes it an excellent sensor for cytosolic pH but renders it significantly less sensitive in the highly acidic environment of mature lysosomes, which typically maintain a pH between 4.5 and 5.5.[1][6]
This guide provides a comprehensive comparison of modern alternatives to Pyranine, designed to overcome this limitation and provide robust, sensitive, and reliable pH measurements within the acidic organelles of living cells. We will delve into the mechanisms, performance characteristics, and field-proven protocols for the leading classes of probes, empowering you to select the optimal tool for your research needs.
The Contenders: Key Classes of Probes for Acidic Organelles
The ideal probe for acidic organelles should possess several key characteristics: a pKa value near the target pH range (4.5-5.5), high photostability, low cytotoxicity, and a bright, high-contrast signal. Modern alternatives to Pyranine largely fall into two categories: "Signal-On" probes that fluoresce upon acidification and next-generation ratiometric probes.
"Signal-On" Probes: The Low-Background Champions
This class of probes is engineered to be virtually non-fluorescent at neutral pH but exhibits a dramatic increase in fluorescence intensity as the environment becomes acidic. This mechanism provides an exceptional signal-to-noise ratio, as background fluorescence from the cytosol or extracellular medium is minimal.
-
pHrodo™ Dyes: These probes are a popular choice due to their robust "OFF-to-ON" switching behavior.[7] They are available in multiple colors (e.g., Green, Red) and are often supplied as acetoxymethyl (AM) esters, which facilitate passive diffusion across the cell membrane.[8][9] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, pH-sensitive dye. While their pKa is around 6.5, which is an improvement over Pyranine, their sensitivity is still centered at the higher end of the endo-lysosomal pH range.[9][10]
-
LysoSensor™ Dyes: This family of probes was specifically developed to study acidic organelles.[11] LysoSensor™ Green DND-189, for example, has a pKa of ~5.2, positioning it perfectly for measuring pH within lysosomes.[12][13] Like pHrodo™, it accumulates in acidic compartments and becomes fluorescent, providing a strong, localized signal.[14][15]
The primary advantage of these probes is their simplicity and high contrast. However, as intensiometric probes, they are susceptible to variations in dye concentration and require careful calibration for quantitative measurements.
Advanced Ratiometric Probes: The Gold Standard for Quantitation
Ratiometric measurements remain the most reliable method for quantitative pH analysis.[16][17] These probes exhibit a shift in either their excitation or emission spectrum in response to pH changes, allowing the ratio of fluorescence at two different wavelengths to be calculated.
-
LysoSensor™ Yellow/Blue DND-160: This unique probe provides a true ratiometric readout for acidic organelles. It emits blue fluorescence in neutral environments, which shifts to a longer-wavelength yellow fluorescence in acidic compartments.[13] This allows for a quantitative assessment of lysosomal pH that is internally controlled.
-
SNARF® Dyes: The Seminaphthorhodafluor (SNARF) family of dyes are dual-emission ratiometric indicators.[18][19] While the classic Carboxy SNARF-1 has a pKa of ~7.5, making it suitable for the cytosol, fluorinated derivatives like SNARF-4F have a more acidic pKa of ~6.4, extending their utility to endosomal compartments.[20] They are typically excited at a single wavelength (e.g., 488 or 514 nm), and the ratio of emission at two wavelengths (typically ~580 nm and ~640 nm) is used to determine the pH.[18]
The following diagram illustrates the fundamental difference in the operating principle between a "Signal-On" probe and a ratiometric probe.
Caption: Conceptual comparison of "Signal-On" versus ratiometric pH probes.
Comparative Data Summary
To facilitate probe selection, the key properties of D&C Green No. 8 and its modern alternatives are summarized below.
| Probe | Type | pKa | Excitation (nm) | Emission (nm) | Key Advantages |
| D&C Green No. 8 (Pyranine) | Ratiometric (Dual-Excitation) | ~7.4[1][5] | ~405 / ~450[1][4] | ~510[1] | Ratiometric, highly water-soluble. |
| pHrodo™ Green | "Signal-On" (Intensiometric) | ~6.5[9][10] | ~509[9] | ~533[9] | High signal-to-noise, minimal background. |
| pHrodo™ Red | "Signal-On" (Intensiometric) | ~6.5[9] | ~560[9] | ~585[9] | Red-shifted for multiplexing, high contrast. |
| LysoSensor™ Green DND-189 | "Signal-On" (Intensiometric) | ~5.2[12][13] | ~443 | ~505 | pKa is ideal for lysosomes, high contrast. |
| LysoSensor™ Yellow/Blue | Ratiometric (Dual-Emission) | ~5.1[13] | ~329 / ~384 | ~440 / ~540 | True ratiometric readout for acidic pH. |
| SNARF®-4F | Ratiometric (Dual-Emission) | ~6.4[20] | ~488 / ~514 | ~580 / ~640[18] | Ratiometric, suitable for less acidic endosomes. |
Experimental Protocol: Quantitative Lysosomal pH Measurement
Trustworthy data is built on a robust and validated protocol. The following workflow describes the measurement of lysosomal pH using a fluorescent probe and includes the critical in situ calibration step. This process creates a self-validating system, ensuring the accuracy of your results.
I. Materials
-
Cells of interest cultured on glass-bottom imaging dishes.
-
Fluorescent pH probe (e.g., LysoSensor™ Yellow/Blue or pHrodo™ Green).
-
Balanced salt solution (e.g., HBSS or Live Cell Imaging Solution).
-
In Situ Calibration Buffers: A set of buffers with known pH values (e.g., from pH 4.0 to 7.5) containing 10 µM Nigericin.[17][21][22] Nigericin is a K+/H+ ionophore that equilibrates the intracellular pH with the extracellular buffer pH.[17][23]
II. Staining and Imaging
-
Preparation: Grow cells to a desired confluency (e.g., 60-70%) on imaging dishes.
-
Loading: Replace the culture medium with a pre-warmed solution of the pH probe in imaging buffer at the manufacturer's recommended concentration.
-
Causality: Using a serum-free imaging buffer ensures consistent probe loading and prevents interference from media components.
-
-
Incubation: Incubate cells at 37°C for the time specified by the manufacturer (typically 30-60 minutes).
-
Wash: Gently wash the cells two to three times with warm imaging buffer to remove excess extracellular probe.
-
Imaging: Immediately proceed to image the cells using a fluorescence microscope equipped with the appropriate filter sets and a heated, CO2-controlled environmental chamber. Acquire baseline images of your experimental samples.
III. In Situ pH Calibration
-
Acquire Experimental Data: After imaging your experimental conditions, you will perform the calibration on the same plate of cells.
-
Apply Calibration Buffer: Carefully replace the imaging buffer with the first calibration buffer (e.g., pH 7.5) containing nigericin.
-
Equilibration: Incubate for 5-10 minutes to allow the intracellular pH to equilibrate.
-
Causality: Nigericin permeabilizes the membrane to K+ and H+ ions. By using a high K+ buffer that mimics intracellular concentrations, the H+ gradient collapses, forcing the lysosomal pH to match the buffer pH.[23]
-
-
Image: Acquire images from several fields of view.
-
Repeat: Repeat steps 2-4 for each pH point in your calibration series (e.g., pH 7.0, 6.5, 6.0, 5.5, 5.0, 4.5).
IV. Data Analysis
-
Quantify Fluorescence: For each field of view at each pH point, identify the lysosomes (visible as distinct puncta) and measure their fluorescence intensity. For ratiometric probes, calculate the ratio of intensities (e.g., I540nm / I440nm). For "Signal-On" probes, measure the intensity at the single emission wavelength.
-
Generate Calibration Curve: Plot the mean fluorescence ratio or intensity against the known pH of the calibration buffers. Fit the data to a sigmoidal curve.[21][24]
-
Determine Experimental pH: Using the equation derived from your calibration curve, convert the fluorescence ratios or intensities from your experimental samples into absolute pH values.
The following diagram outlines this essential workflow.
Caption: Step-by-step workflow for quantitative lysosomal pH analysis.
Conclusion: Selecting the Right Tool for the Job
While D&C Green No. 8 (Pyranine) remains a valid tool for ratiometric pH sensing, its pKa makes it ill-suited for the acidic environment of the lysosome. For researchers focused on this critical organelle, modern alternatives offer vastly superior performance.
-
For high-contrast qualitative imaging and experiments where maximizing signal-to-noise is paramount, "Signal-On" probes like pHrodo™ Red and LysoSensor™ Green DND-189 are excellent choices. The latter is particularly advantageous due to its lysosome-optimized pKa.
-
For rigorous quantitative analysis , a ratiometric approach is non-negotiable. LysoSensor™ Yellow/Blue stands out as a purpose-built ratiometric probe for acidic organelles, providing the most reliable and internally controlled data.
Ultimately, the choice of probe depends on the specific biological question. By understanding the underlying mechanisms and adhering to a robust, well-calibrated experimental protocol, researchers can confidently navigate the acidic maze of the cell and unlock new insights into its complex inner workings.
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The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. (2022). Accounts of Chemical Research. [Link]
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Bancel, F., et al. (1991). SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment. Analytical Biochemistry. [Link]
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A Protocol for Measurement of Intracellular pH. (2014). Journal of Visualized Experiments. [Link]
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Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. (2021). Chemistry – A European Journal. [Link]
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LysoSensor Green DND-189 is a vital dye that fluoresces in the acidic compartments of the yeast cell. ResearchGate. [Link]
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A water-soluble fluorescent pH probe and its application for monitoring lysosomal pH changes in living cells. (2022). Analytical Methods. [Link]
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Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. (2022). STAR Protocols. [Link]
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Development of a pHrodo-Based Assay for the Assessment of In Vitro and In Vivo Erythrophagocytosis during Experimental Trypanosomosis. (2015). PLoS Neglected Tropical Diseases. [Link]
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LysoSensor™ Green DND-189, Lysosome Green Fluorescent Probe. Amerigo Scientific. [Link]
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Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. (2002). PNAS. [Link]
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A water-soluble fluorescent pH probe and its application for monitoring lysosomal pH changes in living cells. ResearchGate. [Link]
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Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation. (2018). Analytical Chemistry. [Link]
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C-SNARF-1 as a Fluorescent Probe for pH Measurements in Living Cells: Two-Wavelength-Ratio Method versus Whole-Spectral-Resolution Method. (2001). Journal of Chemical Education. [Link]
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Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. (2002). PNAS. [Link]
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The Endo-Lysosomal Sorting Machinery Interacts with the Intermediate Filament Cytoskeleton. (2005). Molecular Biology of the Cell. [Link]
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The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. (2022). ACS Publications. [Link]
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A Researcher's Guide to Cross-Validation of HPTS Assay Results
In the dynamic fields of cell biology and drug discovery, the accurate measurement of intracellular pH (pHi) and ion transport is paramount. The 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) assay has emerged as a powerful tool for these applications, prized for its ratiometric capabilities and sensitivity. However, the cornerstone of robust scientific discovery is not just the generation of data, but its rigorous validation. This guide provides an in-depth comparison of the HPTS assay with orthogonal methods, offering the experimental frameworks necessary to ensure the accuracy and reliability of your findings.
The HPTS Assay: A Ratiometric Workhorse
The HPTS (also known as Pyranine) assay is a fluorescence-based method widely used for measuring pH in cellular compartments like the cytosol and lysosomes, as well as within liposomes.[1][2]
Mechanism of Action: HPTS is a hydrophilic, membrane-impermeant dye.[3] Its key feature is its pH-dependent fluorescence spectrum. It exhibits dual-excitation wavelengths corresponding to its protonated (λex ~405 nm) and deprotonated (λex ~450-460 nm) forms, with a common emission peak around 510 nm.[4][5] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the pH of the surrounding environment.[2] This ratiometric approach provides an internal calibration that corrects for variations in dye concentration, photobleaching, or instrument fluctuations, which are common pitfalls of single-wavelength intensity-based probes.[6][7][8]
Causality in Experimental Design: The choice of a ratiometric dye like HPTS is a deliberate one to enhance data integrity. By normalizing the pH-sensitive signal (450 nm excitation) to a largely pH-insensitive signal (the isosbestic point around 414 nm or the protonated form's peak at ~405 nm), we can be more confident that observed changes are due to pH shifts rather than experimental variables.[3]
Orthogonal Methods for Cross-Validation
To ensure the fidelity of HPTS-derived data, cross-validation with methods that rely on different physical principles is essential. Here, we compare HPTS with another widely used fluorescent probe, BCECF, and a non-optical, electrophysiological technique, the patch-clamp method.
BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) Assay
BCECF is another popular ratiometric fluorescent dye for measuring intracellular pH, particularly in the physiological range.[9][10]
-
Principle : Similar to HPTS, BCECF is a dual-excitation dye. It is typically excited at ~490 nm (pH-sensitive) and ~440 nm (the isosbestic point), with emission measured at ~535 nm.[10][11] Its pKa of approximately 6.98 makes it highly suitable for cytosolic pH measurements.[9][12]
-
Cell Loading : BCECF is often used as its acetoxymethyl ester form (BCECF-AM), which is membrane-permeant.[9] Once inside the cell, intracellular esterases cleave the AM group, trapping the charged BCECF molecule in the cytosol.[9][10]
Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying ion channel activity and can be adapted to measure proton (H+) currents directly.[13][14]
-
Principle : This method uses a glass micropipette as an electrode to form a high-resistance "gigaseal" with the cell membrane.[15][16] In the "whole-cell" configuration, the membrane patch is ruptured, allowing the pipette to control the voltage across the entire cell membrane and measure the resulting ionic currents.[14][16] By manipulating the intracellular and extracellular solutions, one can isolate and record the currents carried specifically by protons.
-
Direct Measurement : Unlike fluorescent probes that report on pH (the concentration of protons), patch-clamp directly measures the movement of protons across the membrane, providing unparalleled temporal resolution and information about the transport mechanism itself.[17]
Head-to-Head Comparison
To aid in selecting the appropriate cross-validation method, the following table summarizes the key characteristics of HPTS, BCECF, and the patch-clamp technique.
| Feature | HPTS (Pyranine) | BCECF | Patch-Clamp |
| Principle | Ratiometric Fluorescence (Dual Excitation)[6][8] | Ratiometric Fluorescence (Dual Excitation)[12] | Direct Electrophysiological Recording[13] |
| Primary Analyte | pH / H+ Concentration | pH / H+ Concentration | Ion (H+) Current/Flux[17] |
| pKa | ~7.3 (responsive in 5-9 range)[3] | ~6.98 (ideal for physiological pH)[9] | N/A |
| Temporal Resolution | Milliseconds to Seconds | Milliseconds to Seconds | Microseconds to Milliseconds |
| Spatial Resolution | Subcellular (organelles, vesicles)[2][18] | Primarily Cytosolic[19] | Whole-cell or single-channel[14] |
| Throughput | High (plate reader, flow cytometry)[20] | High (plate reader, flow cytometry) | Very Low (single cell at a time) |
| Key Advantages | Excellent for acidic organelles, ratiometric.[18] | Excellent for cytosolic pH, well-established.[9] | Direct measurement of ion flux, high temporal resolution.[15] |
| Limitations | Can be taken up by pinocytosis into vesicles.[18] | Potential for cellular leakage, isomeric variability.[12] | Low throughput, technically demanding, invasive.[16] |
Practical Guide to Cross-Validation
A self-validating experimental plan involves meticulous protocols with appropriate controls. Below are streamlined protocols for measuring changes in intracellular pH using HPTS and cross-validating with the patch-clamp technique.
Experimental Workflow for Cross-Validation
This diagram outlines the logical flow for a robust cross-validation experiment.
Protocol 1: HPTS Assay for Organellar pH Measurement
This protocol is adapted for measuring pH within endocytic organelles, where HPTS is taken up via pinocytosis.[18]
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy 24-48 hours prior to the experiment.
-
HPTS Loading: Incubate cells in culture medium containing 1 mg/mL HPTS for 16-24 hours. The dye will be taken up via pinocytosis and accumulate in endosomes/lysosomes.[18]
-
Wash: Gently wash the cells three times with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to remove extracellular dye.
-
Imaging: Mount the dish on a fluorescence microscope equipped with excitation filters for ~405 nm and ~450 nm and an emission filter for ~510 nm.
-
Baseline Recording: Acquire baseline fluorescence images, alternating between the 405 nm and 450 nm excitation wavelengths.
-
Stimulation: Add the compound of interest (e.g., a V-ATPase inhibitor like Bafilomycin A1 to induce alkalinization) and record the ratiometric changes over time.
-
In Situ Calibration (Trustworthiness Pillar): At the end of each experiment, perform a calibration to convert fluorescence ratios to absolute pH values.
-
Prepare a series of high K+ calibration buffers with known pH values (e.g., pH 4.5 to 7.5).[21]
-
Add the H+/K+ ionophore nigericin (e.g., 10 µM) to the cells in the presence of the high K+ buffer.[11][22] This equilibrates the intracellular pH with the extracellular pH.
-
Sequentially perfuse the cells with the different pH buffers and record the corresponding fluorescence ratio at each pH.
-
Plot the 450/405 nm ratio against pH to generate a standard curve, which can then be used to convert your experimental ratio data into pH values. Note: The choice of calibration buffer is critical and can affect the reported pHi value.[22][23]
-
Protocol 2: Whole-Cell Patch-Clamp for Proton Current Measurement
This protocol provides a framework for directly measuring proton flux.
-
Solution Preparation:
-
External Solution (mM): 140 NMDG-Cl, 2 CaCl2, 2 MgCl2, 10 HEPES. Adjust to desired pH (e.g., 7.4) with NMDG base. N-methyl-D-glucamine (NMDG) is used as it is an impermeant cation.
-
Pipette (Internal) Solution (mM): 120 NMDG-Cl, 2 MgCl2, 10 EGTA, 20 HEPES. Adjust to desired pH (e.g., 7.2) with NMDG base.
-
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Approach & Sealing: Under a microscope, carefully approach a single cell with the pipette and apply gentle suction to form a GΩ seal.[15]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving whole-cell access.[14]
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential where other currents are minimized (e.g., 0 mV).
-
Recording: Record the baseline current. To measure proton flux, apply voltage steps or ramps and record the resulting currents. The current carried by H+ can be isolated by changing pH gradients or using specific channel blockers.
-
Stimulation: Apply the same stimulus used in the HPTS assay and record the change in the proton current, which directly reflects the change in proton movement across the membrane.
Decision-Making Framework
Choosing the right assay or combination of assays depends on the specific biological question. This diagram provides a logical guide for making that decision.
Conclusion
The HPTS assay is a robust and high-throughput method for assessing intracellular and intra-organellar pH. However, its data should not exist in a vacuum. By cross-validating findings with an orthogonal method—such as another fluorescent probe like BCECF or a direct biophysical measurement like patch-clamp—researchers can significantly enhance the confidence and impact of their results. This multi-faceted approach, grounded in sound experimental design and self-validating protocols, is the hallmark of rigorous and reproducible science.
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New! BCECF pH Indicator for Measuring Intracellular pH. Bio-Rad. Available at: [Link]
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Intracellular pH. Stratech. Available at: [Link]
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Reagent for Monitoring Intracellular pH BCECF. Dojindo. Available at: [Link]
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Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv. Available at: [Link]
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Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv. Available at: [Link]
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Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells. PubMed. Available at: [Link]
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A novel method for absolute calibration of intracellular pH indicators. PubMed. Available at: [Link]
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Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ResearchGate. Available at: [Link]
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A Guide to Ratiometric Fluorescence. AZoM. Available at: [Link]
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Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. PMC - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Fluorescent pH Probes for High-Throughput Screening
For researchers, scientists, and drug development professionals, the precise measurement of pH in cellular and subcellular environments is paramount. Intracellular pH (pHi) and its regulation are fundamental to a vast array of cellular processes, including enzyme activity, ion transport, cell proliferation, and apoptosis. Consequently, modulators of cellular pH are attractive targets for drug discovery. High-throughput screening (HTS) provides a powerful platform to interrogate large compound libraries for their effects on cellular pH. Central to the success of such campaigns is the selection of an appropriate fluorescent pH probe.
This guide provides a comparative analysis of commonly used fluorescent pH probes for HTS applications. Moving beyond a simple catalog of reagents, we will delve into the causality behind experimental choices, provide field-proven insights, and equip you with the knowledge to design robust and reliable HTS assays.
The Critical Role of pH in Cellular Function and Drug Discovery
Cellular pH is tightly regulated, with distinct pH values maintained within different subcellular compartments. The cytosol is typically near-neutral (pH ~7.2), while organelles such as lysosomes and endosomes are acidic (pH ~4.5-6.0). This compartmentalization is crucial for processes like protein degradation and receptor trafficking. Dysregulation of pH homeostasis is implicated in numerous diseases, including cancer and neurodegenerative disorders, making cellular pH regulators compelling drug targets.
Fluorescent pH probes are indispensable tools for monitoring these dynamic pH changes in live cells. In the context of HTS, these probes enable the rapid and sensitive detection of compound-induced alterations in cellular pH, facilitating the identification of novel therapeutic agents.
Key Considerations for Selecting a Fluorescent pH Probe for HTS
The ideal fluorescent pH probe for HTS should possess a combination of key characteristics:
-
Appropriate pKa: The probe's pKa should be close to the physiological or pathological pH range of interest to ensure maximal sensitivity.
-
Ratiometric vs. Intensiometric Measurement: Ratiometric probes offer built-in self-calibration, correcting for variations in probe concentration, cell number, and instrument settings, which is highly advantageous for the robustness of HTS assays.[1]
-
Photostability: The probe should be resistant to photobleaching during repeated measurements in an HTS workflow.
-
Cell Permeability and Retention: For intracellular measurements, the probe must efficiently load into cells and be well-retained within the desired compartment.
-
Signal-to-Background Ratio: A high signal-to-background ratio is crucial for achieving the sensitivity required to detect subtle pH changes.
-
Low Cytotoxicity: The probe should not adversely affect cell health and function.
Comparative Analysis of Key Fluorescent pH Probes
Here, we compare three widely used classes of fluorescent pH probes: the classic dual-excitation ratiometric probe BCECF, the dual-emission ratiometric probe SNARF, and the newer generation intensiometric pHrodo dyes.
| Feature | BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) | Carboxy-SNARF-1 | pHrodo™ Red |
| Measurement Type | Ratiometric (Dual-Excitation)[2][3] | Ratiometric (Dual-Emission)[2][3] | Intensiometric ("Turn-On")[4] |
| pKa | ~6.97[5] | ~7.5[3] | ~6.5[4] |
| Optimal pH Range | 6.0 - 8.0[6] | 6.5 - 8.5[3] | 4.0 - 7.5[4] |
| Excitation Max (nm) | ~440 (pH-insensitive), ~490 (pH-sensitive)[6] | ~550[4] | ~560[4] |
| Emission Max (nm) | ~535[6] | ~580 (acidic), ~640 (basic)[3] | ~585[4] |
| Key Advantages | Well-established, good for cytosolic pH, ratiometric correction. | Ratiometric emission is compatible with single-laser excitation, less phototoxic than BCECF.[7] | High signal-to-background, "no-wash" protocols possible, good for acidic compartments.[8] |
| Key Disadvantages | Requires dual-wavelength excitation which can introduce artifacts, potential for phototoxicity.[7] | Intracellular calibration can be complex as the pKa can shift.[2] | Intensiometric nature is more susceptible to variations in probe loading and cell number. |
| Photostability | Moderate, can be susceptible to photobleaching with repeated excitation.[7] | Generally considered more photostable than BCECF. | Generally good photostability. |
| Cytotoxicity | Generally low at working concentrations. | Generally low at working concentrations. | Generally low at working concentrations. |
The Chemistry of pH Sensing: A Closer Look at BCECF and SNARF
The ability of these probes to report on pH is rooted in their chemical structures, which undergo reversible protonation and deprotonation.
BCECF: This fluorescein derivative possesses multiple carboxylic acid groups that influence its fluorescence. The key pH-sensing moiety is the xanthene ring system. At acidic pH, the molecule is in its protonated, less fluorescent form. As the pH increases, deprotonation of the hydroxyl group on the xanthene ring leads to a conformational change and a significant increase in fluorescence intensity at the pH-sensitive excitation wavelength (~490 nm).
SNARF-1: This seminaphthorhodafluor dye has a different pH-sensing mechanism that results in a shift in its emission spectrum. The molecule exists in equilibrium between a protonated (naphthol) and a deprotonated (naphtholate) form.[9] The protonated form has a maximum emission at a shorter wavelength (~580 nm), while the deprotonated form emits at a longer wavelength (~640 nm).[3] The ratio of these two emission intensities provides a ratiometric measure of pH.
Experimental Protocols for HTS pH Assays
The following protocols provide a starting point for developing robust HTS assays using these probes in a 384-well format. Optimization will be required for specific cell types and instrumentation.
Workflow for a Cellular HTS pH Assay
Caption: A generalized workflow for a fluorescent pH-based HTS assay.
Protocol 1: Intracellular pH Measurement with BCECF-AM
-
Cell Seeding: Seed 10,000 to 20,000 adherent cells per well in a 384-well black, clear-bottom plate and incubate overnight.
-
Probe Loading Solution: Prepare a 2 to 10 µM BCECF-AM working solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Cell Loading: Remove the culture medium and add 25 µL of the BCECF-AM loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with 40 µL of buffer to remove extracellular probe.
-
Compound Addition: Add your test compounds at the desired concentrations.
-
Fluorescence Measurement: Immediately begin kinetic fluorescence measurements on a plate reader capable of dual-wavelength excitation. Read emission at ~535 nm with excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive).
-
Data Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) to determine the change in intracellular pH.
Protocol 2: Intracellular pH Measurement with Carboxy-SNARF-1 AM
-
Cell Seeding: Follow the same procedure as for BCECF-AM.
-
Probe Loading Solution: Prepare a 5 to 10 µM Carboxy-SNARF-1 AM working solution in a suitable buffer.
-
Cell Loading: Remove the culture medium and add 25 µL of the SNARF-1 AM loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with 40 µL of buffer.
-
Compound Addition: Add your test compounds.
-
Fluorescence Measurement: Measure fluorescence using an excitation wavelength of ~530-550 nm and record the emission at two wavelengths: ~580 nm and ~640 nm.
-
Data Analysis: Calculate the ratio of the two emission intensities (640 nm / 580 nm) to determine the intracellular pH.
Protocol 3: Intracellular pH Measurement with pHrodo™ Red AM
-
Cell Seeding: Follow the same procedure as for BCECF-AM.
-
Probe Loading Solution: Prepare a working solution of pHrodo™ Red AM according to the manufacturer's instructions.
-
Cell Loading: Add the pHrodo™ Red AM loading solution to the cells and incubate for the recommended time. A key advantage of pHrodo dyes is that they are non-fluorescent at neutral pH, potentially allowing for no-wash protocols.
-
Compound Addition: Add your test compounds.
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~560 nm and an emission wavelength of ~585 nm.
-
Data Analysis: An increase in fluorescence intensity indicates acidification.
Ensuring Data Integrity: The Importance of the Z'-Factor and Counter-Screens
A critical metric for validating the quality of an HTS assay is the Z'-factor.[8] This statistical parameter reflects the separation between the signals of the positive and negative controls, taking into account the variability of the data. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8][10]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
It is crucial to determine the Z'-factor during assay development and to monitor it throughout the screening campaign to ensure data quality.
Dealing with Compound Interference
Compound libraries can contain molecules that interfere with fluorescence-based assays.[11][12] Common sources of interference include:
-
Autofluorescent Compounds: Compounds that fluoresce at the same wavelengths as the probe can lead to false positives.[11]
-
Fluorescence Quenchers: Compounds that absorb the excitation or emission light of the probe can cause false negatives.[11]
To mitigate these issues, it is advisable to perform counter-screens. For example, a parallel screen in the absence of the pH probe can identify autofluorescent compounds.
Case Study: High-Throughput Screening for Proton Pump Inhibitors
A common application of fluorescent pH probes in HTS is the identification of inhibitors of proton pumps, such as the vacuolar-type H+-ATPase (V-ATPase). These pumps play a crucial role in acidifying intracellular compartments and are implicated in diseases like cancer and osteoporosis.
An HTS campaign to identify V-ATPase inhibitors could be designed as follows:
-
Cell Line: A cell line with high V-ATPase activity, such as a cancer cell line, would be chosen.
-
Fluorescent Probe: A probe sensitive to changes in lysosomal pH, such as pHrodo™ Red Dextran, would be used.
-
Assay Principle: Cells are loaded with the pH-sensitive dextran, which is taken up by endocytosis and accumulates in lysosomes. In the acidic environment of the lysosomes, the pHrodo™ Red becomes brightly fluorescent. Addition of a V-ATPase inhibitor will cause the lysosomal pH to increase, leading to a decrease in fluorescence.
-
HTS Execution: The assay would be performed in a 384-well format, with each well containing cells, the pH probe, and a test compound. A known V-ATPase inhibitor, such as bafilomycin A1, would be used as a positive control.
-
Hit Identification: Compounds that cause a significant decrease in pHrodo™ Red fluorescence would be identified as potential V-ATPase inhibitors.
Signaling Pathway of a Proton Pump in Lysosomal Acidification
Caption: Simplified diagram of a V-type H+-ATPase pumping protons into the lysosome.
Conclusion and Future Perspectives
The selection of the appropriate fluorescent pH probe is a critical decision in the design of a successful HTS campaign. While classic probes like BCECF and SNARF remain valuable tools, newer probes such as the pHrodo dyes offer distinct advantages for specific applications. A thorough understanding of the principles of each probe, combined with rigorous assay validation and the implementation of appropriate controls, will empower researchers to confidently identify and advance novel modulators of cellular pH.
Future developments in fluorescent probe technology will likely focus on probes with improved photostability, larger Stokes shifts to minimize autofluorescence interference, and enhanced targeting to specific subcellular compartments. The continued evolution of these essential tools will undoubtedly accelerate the pace of drug discovery in this important therapeutic area.
References
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A Researcher's Guide to Precision pH Analysis: The Ratiometric Advantage of Pyranine
As a Senior Application Scientist, my focus is on empowering researchers to achieve the most accurate and reproducible results. A common challenge in cellular and biochemical assays is the precise measurement of pH, a parameter that governs everything from enzyme activity to drug uptake. While many fluorescent dyes are available for this purpose, the methodology of measurement is as crucial as the probe itself. This guide provides an in-depth comparison between traditional single-wavelength pH indicators and the ratiometric approach, exemplified by the fluorescent probe Pyranine (also known as HPTS). We will explore the theoretical underpinnings, practical advantages, and a validated experimental protocol to demonstrate why ratiometric measurement is the superior choice for robust, quantitative pH analysis.
The Fundamental Flaw of Single-Wavelength pH Measurement
Single-wavelength pH indicators are dyes whose fluorescence intensity changes in response to pH.[1] In principle, a higher fluorescence signal corresponds to a specific pH value. Dyes like fluorescein operate on this principle.[2] However, this approach is fraught with potential artifacts because it assumes that the only variable affecting fluorescence intensity is pH. In any real-world experimental system, this is rarely the case.
The core issue is that the absolute fluorescence intensity is not an intrinsic property of the pH alone. It is also dependent on a host of experimental variables that can fluctuate, leading to significant errors. These confounding factors include:
-
Dye Concentration: Uneven dye loading in cells or pipetting errors can lead to variations in fluorescence that are incorrectly interpreted as pH changes.
-
Photobleaching: All fluorophores are susceptible to photobleaching, the light-induced chemical destruction of the dye, which leads to a progressive decrease in signal intensity over time.[3] This can be easily mistaken for a drop in pH.
-
Instrumental Fluctuations: Variations in the intensity of the light source (e.g., lamp flicker) or detector sensitivity will directly impact the measured fluorescence, introducing noise and inaccuracy.[4]
-
Optical Path Length: In microscopy, variations in cell thickness or shape can alter the path length of the excitation and emission light, affecting the detected signal intensity.
Any measurement based on a single intensity value is vulnerable to these artifacts, making the data unreliable and difficult to reproduce. While seemingly straightforward, this method lacks the necessary internal validation for high-stakes research and development.
The Ratiometric Solution: A Self-Referencing System
Ratiometric dyes overcome the limitations of single-wavelength indicators by providing a built-in correction factor. These dyes, such as Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid, or HPTS), exhibit a pH-dependent shift in either their excitation or emission spectrum.[5]
Pyranine is a dual-excitation ratiometric probe.[6] It has two primary excitation wavelengths but emits at a single wavelength (~510 nm).[7][8]
-
The protonated form (ROH) is maximally excited at ~405 nm.
-
The deprotonated form (RO⁻) is maximally excited at a longer wavelength, ~450-460 nm.[4]
Crucially, one of these excitation wavelengths (~415 nm) is the isosbestic point , where the absorption is independent of pH. By exciting the dye at a pH-sensitive wavelength (e.g., 460 nm) and a pH-insensitive (or less sensitive) wavelength (e.g., 405 nm) and then taking the ratio of the resulting fluorescence intensities (I₄₆₀ / I₄₀₅), we create a measurement that is internally controlled.[4][9]
This ratiometric calculation elegantly cancels out the artifacts that plague single-wavelength measurements. For instance, if the dye concentration decreases by 10% due to photobleaching, the fluorescence intensity at both excitation wavelengths will decrease proportionally. The ratio, however, remains constant, providing a stable and reliable pH readout.[10] This makes the measurement independent of dye concentration, path length, and excitation light intensity.[4]
Figure 1. Logical flow comparing single-wavelength vs. ratiometric pH measurement.
Comparative Analysis: Pyranine vs. Single-Wavelength Dyes
The theoretical superiority of the ratiometric approach is borne out by experimental data. A direct comparison highlights the key performance advantages of Pyranine.
| Feature | Single-Wavelength Dyes (e.g., Fluorescein) | Ratiometric Pyranine (HPTS) | Advantage of Pyranine |
| Measurement Principle | Change in intensity at a single wavelength. | Ratio of intensities from two excitation wavelengths.[9] | Internal Correction: Inherently controls for experimental artifacts. |
| pKa | ~6.4 | ~7.3[5] | Physiological Relevance: Ideal for measuring pH in biological systems, which typically operate around pH 7.4. |
| Sensitivity to Dye Conc. | High. Errors in loading directly impact results. | Low. Ratio is independent of concentration.[10] | Accuracy & Reproducibility: Eliminates a major source of experimental error. |
| Sensitivity to Photobleaching | High. Signal decay is misinterpreted as a pH change.[3] | Low. Bleaching affects both signals proportionally, leaving the ratio stable.[4] | Stability: Enables longer-term experiments and time-lapse imaging with greater confidence. |
| Susceptibility to Instrument Fluctuation | High. Lamp flicker or detector drift introduces noise. | Low. Fluctuations are cancelled out by the ratio calculation. | Robustness: Provides reliable data even with less-than-perfect instrumentation. |
| Cellular Leakage | High (e.g., fluorescein leaks rapidly from cells).[2] | Low (Pyranine is membrane-impermeant and well-retained).[5][11] | Signal Integrity: Ensures the probe remains in the compartment of interest during measurement. |
Experimental Protocol: pH Calibration and Measurement with Pyranine
This protocol provides a validated workflow for creating a pH calibration curve for Pyranine using a standard spectrofluorometer. This calibration is essential for converting fluorescence ratios into precise pH values.[9][12]
I. Materials and Reagents
-
Pyranine (HPTS), 1 mM stock solution in deionized water.
-
Calibration Buffers: A series of buffers with known pH values covering the desired range (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Phosphate and borate buffers are suitable.
-
Spectrofluorometer with dual excitation capabilities.
-
Quartz cuvettes.
II. Experimental Workflow Diagram
Figure 2. Step-by-step workflow for ratiometric pH measurement using Pyranine.
III. Step-by-Step Procedure
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the emission wavelength to 510 nm .
-
Set the emission and excitation slit widths to a suitable value (e.g., 5 nm) to balance signal intensity and spectral resolution.[10]
-
Set the instrument to perform an excitation scan or to alternate between two excitation wavelengths: 460 nm (pH-sensitive) and 405 nm (pH-insensitive).
-
-
Prepare Calibration Samples:
-
For each pH standard, place 2 mL of the buffer into a clean cuvette.
-
Add a small aliquot of the Pyranine stock solution to achieve a final concentration of approximately 1 µM. Mix thoroughly by gentle inversion. The final concentration is not critical, but it should be consistent across all standards and provide a strong signal without saturating the detector.
-
-
Acquire Calibration Data:
-
Place the first calibration sample (e.g., pH 5.5) into the fluorometer.
-
Record the fluorescence intensity with excitation at 460 nm (I₄₆₀).
-
Without changing the sample, record the fluorescence intensity with excitation at 405 nm (I₄₀₅).
-
Repeat this measurement for all remaining pH standards.
-
-
Process Data and Generate Calibration Curve:
-
For each pH standard, calculate the fluorescence ratio: Ratio = I₄₆₀ / I₄₀₅ .
-
Create a plot with the known pH values on the x-axis and the corresponding calculated ratios on the y-axis.
-
Fit the data with a suitable equation (typically a sigmoidal curve) to generate the calibration curve. This curve is the self-validating standard for your experiment.
-
-
Measure Unknown Sample:
-
Prepare your experimental sample containing Pyranine at a similar concentration to the standards.
-
Using the same instrument settings, measure the fluorescence intensities at 460 nm and 405 nm.
-
Calculate the ratio (I₄₆₀ / I₄₀₅) for your unknown sample.
-
Use the calibration curve to determine the precise pH of your sample from its measured ratio.
-
Conclusion: Adopting a More Robust Standard
For researchers and drug development professionals, data integrity is paramount. While single-wavelength dyes may seem simpler, they introduce a level of uncertainty that is unacceptable for quantitative science. The ratiometric approach offered by probes like Pyranine provides an elegant, robust, and internally controlled method for pH measurement. By canceling out common experimental artifacts, it delivers superior accuracy, reproducibility, and trustworthiness. Adopting ratiometric measurement is not merely a methodological preference; it is a commitment to a higher standard of scientific rigor.
References
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Amdursky, N. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2563–2574. Available from: [Link]
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Dunn, K. W., Mayor, S., Maxfield, F. R., & McGraw, T. E. (2002). Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. Biophysical Journal, 82(6), 2867–2877. Available from: [Link]
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Amdursky, N. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2563–2574. Available from: [Link]
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Avnir, D., & Barenholz, Y. (2005). pH determination by pyranine: Medium-related artifacts and their correction. Analytical Biochemistry, 347(1), 34–41. Available from: [Link]
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Porat, D., & Barenholz, Y. (2005). pH determination by pyranine: medium-related artifacts and their correction. Analytical Biochemistry, 347(1), 34–41. Available from: [Link]
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St-Pierre, P., & Gendron, L. (2007). Calibration of BCECF and pyranine fluorescence with pH. ResearchGate. Available from: [Link]
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Jain, A., et al. (2021). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. arXiv. Available from: [Link]
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Yildiz, E., Tuncel, A., & Okay, O. (2006). Emission spectra of pyranine dissolved in pure water as a function of pH. ResearchGate. Available from: [Link]
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Ganesan, P., & Lou, M.-F. (2015). Effect of pH on CM-pyranine fluorescence. ResearchGate. Available from: [Link]
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Jain, A., et al. (2021). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. Chemistry – A European Journal, 27(53), 13318–13324. Available from: [Link]
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Olivari, C., et al. (2020). Combined pH and Temperature Measurements Using Pyranine as a Probe. ResearchGate. Available from: [Link]
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Jain, A., et al. (2021). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. ResearchGate. Available from: [Link]
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Ganesan, P., & Lou, M.-F. (2015). CM-pyranine is resistant to photobleaching. ResearchGate. Available from: [Link]
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Whitaker, J. E., Haugland, R. P., & Prendergast, F. G. (1991). Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein. Analytical Biochemistry, 194(2), 330–344. Available from: [Link]
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Lhiaubet-Vallet, V., et al. (2008). Photophysical and Photochemical Properties of Pyranine/Methyl Viologen Complexes in Solution and in Supramolecular Aggregates: A Switchable Complex. ResearchGate. Available from: [Link]
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A Comparative Guide to D&C Green No. 8 (Pyranine) in Cell Biology Applications
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the selection of the appropriate tool is paramount for generating robust and reproducible data. This guide provides an in-depth comparison of D&C Green No. 8, scientifically known as 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) or Pyranine, and its applications in cell biology. We will delve into its core functionalities, compare its performance against common alternatives, and provide detailed experimental protocols to ensure successful implementation in your research.
Introduction to D&C Green No. 8 (Pyranine/HPTS)
D&C Green No. 8, or Pyranine, is a highly water-soluble, hydrophilic fluorescent dye.[1] Its utility in cellular biology stems primarily from the pH-dependent fluorescence of its hydroxyl group, which has a pKa value in the physiological range.[2][3] This property makes it an exceptional indicator for measuring pH within cells and subcellular compartments.[4][5]
The key feature of Pyranine is its ratiometric nature. It possesses two excitation maxima that exhibit a complementary dependence on pH.[6][7] As the pH increases, the excitation intensity at ~450 nm increases, while the intensity at ~403 nm decreases, with a stable emission maximum around 510 nm.[6] This dual-excitation characteristic allows for the calculation of a fluorescence ratio (F450/F403), which provides a quantitative measure of pH that is independent of dye concentration, photobleaching, and cell path length.[8]
Core Applications and Performance Comparison
While D&C Green No. 8 has several applications, its primary role in cell biology is as a pH indicator. Here, we compare its performance against another widely used pH indicator, BCECF.
Intracellular pH (pHi) Measurement
The accurate measurement of pHi is crucial, as it governs numerous cellular processes including enzyme activity, cell growth, and ion transport.[9]
Mechanism of Action: Pyranine's effectiveness as a pH indicator is rooted in the equilibrium between its protonated (ROH) and deprotonated (RO⁻) forms.[4][10] The shift in the excitation spectrum upon protonation/deprotonation allows for ratiometric measurement.[8] This is a significant advantage over single-wavelength dyes, where fluorescence intensity can be affected by factors other than pH.
Comparison with Alternatives: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is another popular ratiometric pH indicator.[11] While both are effective, they have distinct properties that make them suitable for different experimental contexts.
| Feature | D&C Green No. 8 (Pyranine/HPTS) | BCECF |
| pKa | ~7.2 - 7.3[2][3] | ~6.98[9][11] |
| Excitation (pH-dependent) | ~450 nm (base), ~403 nm (acid)[6] | ~490 nm (base), ~440 nm (iso)[9][12] |
| Emission | ~510 nm[6] | ~535 nm[12] |
| Cell Permeability (Free Acid) | Impermeable[6][13] | Not cell permeant[11] |
| Advantages | Larger change in ratio over pH 6.0-8.0[14], High water solubility[1] | Well-established, available as a cell-permeant AM ester[11] |
| Limitations | Free acid requires microinjection or endocytic loading[8][15] | Potential for inconsistent measurements due to isomeric variability[9] |
Studies have shown that Pyranine can produce a larger change in the fluorescence ratio over the physiological pH range of 6.0 to 8.0 when compared to BCECF at the same concentration.[14] However, BCECF is available as a membrane-permeable acetoxymethyl (AM) ester, which allows for easier loading into live cells where intracellular esterases cleave the AM group, trapping the dye inside.[11] The free acid form of Pyranine is cell-impermeable and thus requires alternative loading methods such as microinjection or endocytic uptake.[8][15]
Liposome Leakage and Fusion Assays
Pyranine is extensively used to monitor the integrity and fusion of liposomes, which are critical for drug delivery studies.[16]
Causality of Experimental Choice: In these assays, Pyranine is encapsulated within liposomes at a high concentration, leading to self-quenching of its fluorescence.[17][18] If the liposomes leak or fuse with another membrane, the dye is diluted, resulting in a significant increase in fluorescence intensity. This provides a direct and sensitive measure of membrane disruption.[17][19] Often, Pyranine is co-encapsulated with a quencher like p-Xylene-bis-pyridinium bromide (DPX) to enhance the assay's dynamic range.[17]
Experimental Protocols and Methodologies
To ensure trustworthiness and reproducibility, the following protocols are based on established methodologies.
Protocol: Ratiometric Measurement of Intracellular pH in Acidic Organelles
This protocol is adapted for measuring the pH of endocytic organelles using endocytic uptake of Pyranine.
Step-by-Step Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture overnight.
-
Dye Loading: Prepare a stock solution of D&C Green No. 8 (Pyranine) in a suitable buffer (e.g., PBS). Add the dye to the cell culture medium to a final concentration of 1-10 mg/mL and incubate for 1-2 hours to allow for endocytic uptake.
-
Washing: Gently wash the cells three times with fresh, pre-warmed culture medium to remove extracellular dye.
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped with an excitation filter wheel and a sensitive camera.
-
Acquire two images of the cells:
-
Use an emission filter centered around 510 nm for both excitation wavelengths.
-
-
Data Analysis:
-
For each organelle (visible as a fluorescent puncta), measure the average fluorescence intensity from both the 450 nm and 405 nm excitation images.
-
Calculate the ratio of the intensities (I450/I405).
-
-
Calibration:
-
To convert the fluorescence ratios to pH values, a calibration curve is essential.
-
Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 4.5 to 7.5).
-
Treat the dye-loaded cells with a combination of ionophores (e.g., nigericin and monensin) in the presence of each calibration buffer. These ionophores will equilibrate the intracellular pH with the extracellular buffer pH.
-
Acquire ratiometric images for each calibration point and plot the resulting intensity ratio against the known pH to generate a standard curve.[8]
-
Use this curve to determine the pH of the organelles in your experimental cells. Critical Note: In vitro calibration curves may yield artifactually low pH values, making in situ calibration crucial for accuracy.[8]
-
Protocol: Liposome Leakage Assay
This protocol describes a method to assess membrane permeability using Pyranine.
Step-by-Step Methodology:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by your method of choice (e.g., extrusion), encapsulating a solution of 35 mM Pyranine and 50 mM DPX in a suitable buffer (e.g., TES buffer).[17]
-
Purification: Remove unencapsulated dye and quencher by gel filtration chromatography (e.g., using a Sephadex G-50 column).
-
Assay Setup:
-
Inducing Leakage:
-
Record the baseline fluorescence (F₀).
-
Add the agent suspected of causing membrane disruption (e.g., a peptide, drug, or protein) to the cuvette and monitor the increase in fluorescence over time (F).
-
After the reaction reaches a plateau or at a designated endpoint, add a lytic agent (e.g., Triton X-100) to completely disrupt all liposomes and record the maximum fluorescence (Fₘₐₓ).
-
-
Data Analysis:
-
Calculate the percentage of leakage at any given time point using the formula: % Leakage = [(F - F₀) / (Fₘₐₓ - F₀)] * 100
-
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for intracellular pH measurement using Pyranine.
Caption: Workflow for the HPTS/DPX liposome leakage assay.
Conclusion
D&C Green No. 8 (Pyranine/HPTS) is a powerful and versatile fluorescent probe for cell biology research. Its principal strength lies in its capacity for ratiometric pH sensing, offering a robust method for quantifying pH in intracellular compartments and organelles. While alternatives like BCECF offer convenience through AM ester loading, Pyranine provides a significant signal-to-noise ratio, making it an excellent choice for sensitive applications.[14] Furthermore, its utility in liposome-based assays underscores its importance in the field of drug delivery and membrane biophysics. By understanding its properties and employing validated protocols, researchers can confidently integrate this dye into their experimental toolkit to generate high-quality, quantitative data.
References
- Comparison of simultaneous pH measurements made with 8-hydroxypyrene-1,3,6-trisulphonic acid (HPTS) and pH-sensitive microelectrodes in snail neurones. (n.d.). PubMed.
- 8-Hydroxypyrene-1,3,6-trisulfonic Acid (sodium salt). (n.d.). Cayman Chemical.
- Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. (n.d.). Taylor & Francis.
- Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. (1995). PubMed.
- 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt [HPTS] CAS 6358-69-6. (n.d.).
- Endocytosis and Intracellular Fate of Liposomes Using Pyranine as a Probe. (n.d.). PubMed.
- The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. (2022).
- Pyranine (8-hydroxy-1,3,6-pyrenetrisulfonate) as a probe of internal aqueous hydrogen ion concentration in phospholipid vesicles. (1981). PubMed.
- C76000 D&C Green #8. (n.d.).
- Pyranine (HPTS)
- The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. (2022). PubMed.
- Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. (n.d.).
- Endocytosis of liposomes by macrophages: binding, acidification and leakage of liposomes monitored by a new fluorescence assay. (1990). PubMed.
- Comparison of spectrum-shifting intracellular pH probes. (1992). Analytical Biochemistry.
- Calibration of BCECF and pyranine fluorescence with pH. (n.d.).
- Schematic summary of liposome leakage assay using the fluorophore/quencher pair HPTS/DPX. (n.d.).
- The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. (2022).
- Assays testing for stability vs leakage of the vesicles. (n.d.).
- pH Indic
- New! BCECF pH Indicator for Measuring Intracellular pH. (n.d.). Bio-Rad.
- Intracellular pH. (n.d.).
- Pyranine. (n.d.). Wikipedia.
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A Head-to-Head Comparison for Cellular and A-cellular Applications: Pyranine vs. Fluorescein Derivatives
In the landscape of fluorescent probes, the choice between pyranine and the extensive family of fluorescein derivatives is a critical decision point for researchers in cell biology, biochemistry, and drug development. While both offer vibrant green fluorescence, their underlying chemical structures dictate significant differences in performance across key parameters including pH sensitivity, photostability, and aqueous solubility. This guide provides a deep, evidence-based comparison to inform experimental design and probe selection, moving beyond catalog specifications to the practical realities of laboratory application.
Executive Summary: At-a-Glance Comparison
For the researcher needing a rapid, top-line assessment, the following table summarizes the core performance characteristics of pyranine (HPTS) against common fluorescein derivatives.
| Feature | Pyranine (HPTS) | Fluorescein | Fluorescein Isothiocyanate (FITC) | 6-Carboxyfluorescein (6-FAM) | Oregon Green™ 488 |
| Structure | Pyrene core with 3 sulfonate groups | Xanthene core | Fluorescein + Isothiocyanate group | Fluorescein + Carboxyl group | Fluorinated Xanthene core |
| pKa | ~7.3 - 7.7[1][2] | ~6.4[3] | ~6.4 | ~6.4 | ~4.8[4][5] |
| Optimal pH Range | Near-neutral (pH 6.5-8.0) | Acidic to neutral (pH > 6) | Acidic to neutral (pH > 6) | Acidic to neutral (pH > 6) | Broadly pH-insensitive (pH 5.5-9)[6][7] |
| Molar Extinction Coefficient (ε) | ~24,000 M⁻¹cm⁻¹ (at 454 nm, pH 9)[1] | ~80,000 - 92,300 M⁻¹cm⁻¹[3][8][9] | ~80,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ | ~88,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.96 - 1.0[2][10] | ~0.79 - 0.97[3][8][9] | ~0.79 - 0.95 | High, similar to FITC | High, similar to fluorescein |
| Relative Brightness (ε x Φ) | Moderate | High | High | High | Very High |
| Photostability | Moderate to High[11][12][13] | Low (prone to photobleaching)[14] | Low | Moderate (more robust than FITC)[15] | High (more photostable than fluorescein)[6][7] |
| Solubility (Aqueous) | Very High (highly water-soluble)[11] | Moderate | Moderate | Moderate | Moderate |
| Primary Application | Ratiometric pH sensing, cell impermeant tracer[1][16][17] | General fluorescent labeling | Antibody/protein conjugation[18][19] | Oligonucleotide labeling[15] | Photostable labeling, pH-insensitive imaging[7][20] |
Core Chemical Structures & Photophysical Principles
The functional differences between these dyes are rooted in their molecular architecture. Understanding this foundation is key to predicting their behavior in a given experimental system.
Pyranine (HPTS - 8-Hydroxypyrene-1,3,6-trisulfonic acid) is a polycyclic aromatic hydrocarbon (pyrene) functionalized with a hydroxyl group and three sulfonic acid groups.[1] This structure confers two defining characteristics:
-
Exceptional Water Solubility: The highly polar sulfonate groups render pyranine extremely soluble in aqueous buffers, a significant advantage for preparing high-concentration stock solutions and for use in purely aqueous systems.[11]
-
Membrane Impermeability: The same charged groups prevent pyranine from passively crossing intact cell membranes, making it an excellent tracer for extracellular spaces or for delivery into cells via invasive methods like microinjection.[1][17]
Fluorescein and its Derivatives are based on a xanthene core. The parent molecule, fluorescein, is modified to create derivatives with specific functionalities.
-
Fluorescein: Possesses a pKa of ~6.4, making its fluorescence highly dependent on pH around neutrality.[3] It is susceptible to photobleaching.[14]
-
Fluorescein Isothiocyanate (FITC): An isothiocyanate group (–N=C=S) is added, allowing for covalent conjugation to primary amines on proteins and antibodies.[14][18] It is often supplied as a mix of isomers (5-FITC and 6-FITC).[15][19][21]
-
Carboxyfluorescein (FAM): Features a carboxyl group for conjugation, commonly used for labeling oligonucleotides where the chemistry is more robust than FITC.[15]
-
Oregon Green™ 488: A key derivative where fluorine atoms are added to the xanthene ring. This modification lowers the pKa to ~4.8 and significantly increases photostability compared to the parent fluorescein.[4][5]
Figure 1. Structural foundations of Pyranine and Fluorescein derivatives.
Head-to-Head Application Analysis
Intracellular pH Measurement
This is the quintessential application where pyranine and fluorescein derivatives are often considered. The choice depends critically on the desired pH range and the need for ratiometric measurement.
Causality: The fluorescence of these dyes is pH-dependent because the protonation state of a key hydroxyl or carboxyl group dictates the electronic configuration of the fluorophore. In the deprotonated (anionic) state, the molecule is highly fluorescent. In the protonated (neutral) state, fluorescence is significantly quenched. The pKa is the pH at which the protonated and deprotonated species are in equal equilibrium.
-
Pyranine (HPTS): With a pKa of ~7.3, pyranine is an ideal probe for monitoring pH changes within the physiological range of the cytoplasm.[1] A key advantage is its dual-excitation ratiometric capability. The protonated form maximally absorbs around 405 nm, while the deprotonated form absorbs at ~454 nm.[1] Both states emit at the same wavelength (~511 nm).[1] By taking the ratio of fluorescence intensity when excited at ~450 nm versus ~405 nm, one can obtain a pH measurement that is independent of dye concentration, path length, and photobleaching, providing highly quantitative and robust data.[17][22]
-
Fluorescein & Derivatives (BCECF): While standard fluorescein's pKa of 6.4 is slightly acidic for many cytoplasmic applications, the derivative BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein) has a pKa of ~6.98, making it a workhorse for cytosolic pH measurements.[1][23] Like pyranine, BCECF can be used ratiometrically, with an excitation maximum for the basic form around 490 nm and an isosbestic point (a wavelength where absorption is pH-independent) around 440 nm.[1][23]
-
Oregon Green™: Its low pKa of 4.8 makes it largely insensitive to pH changes in the physiological range (pH 6.8-7.4).[4][5][20] This is a disadvantage for cytosolic pH sensing but becomes a major advantage for imaging in acidic organelles like lysosomes or endosomes, or for applications where a stable fluorescent signal, independent of minor pH fluctuations, is required.[20][23]
Figure 2. Matching the probe's pKa to the biological pH environment.
Photostability in Imaging
Photostability, or the resistance to photobleaching, is paramount for experiments requiring prolonged or high-intensity illumination, such as time-lapse microscopy or confocal imaging.
Causality: Photobleaching is the irreversible destruction of a fluorophore upon excitation. The energy absorbed from a photon can, instead of being released as fluorescence, drive chemical reactions with oxygen or other molecules, leading to a non-fluorescent product.
-
Fluorescein/FITC: Notoriously susceptible to photobleaching.[14] This is their primary limitation in modern fluorescence microscopy.
-
Pyranine: Exhibits significantly better photostability than fluorescein. While it does photodecompose in solution under sunlight, it is much more stable once dried, and generally robust enough for typical microscopy workflows.[11][12][13]
-
Oregon Green™ & Other Derivatives (Alexa Fluor™ 488): This is where modern fluorescein derivatives shine. The fluorination in Oregon Green significantly enhances its photostability, making it a superior choice over fluorescein for imaging applications.[4][6][7] Similarly, dyes like Alexa Fluor™ 488 were specifically engineered for maximum photostability.
Bioconjugation and Labeling
The ability to covalently attach a fluorophore to a target molecule (e.g., an antibody, protein, or nucleic acid) is essential for its use as a specific probe.
Causality: Conjugation relies on a reactive group on the dye that can form a stable, covalent bond with a functional group on the target biomolecule.
-
Pyranine: Lacks intrinsic, common reactive groups for standard bioconjugation chemistries (like NHS esters or maleimides). While chemical derivatization is possible, it is not straightforward and often requires custom synthesis.[22][24] This is a major limitation for its use in targeted labeling.
-
FITC, NHS-Fluorescein: These are the classic amine-reactive fluorescein derivatives. The isothiocyanate (in FITC) or N-hydroxysuccinimide ester (in NHS-fluorescein) reacts readily with primary amines (e.g., the side chain of lysine residues) on proteins to form stable thiourea or amide bonds, respectively.[25][26][]
-
6-FAM (Carboxyfluorescein): The carboxylic acid group is typically activated to an NHS ester for amine coupling or used in automated oligonucleotide synthesis, where its robust chemistry leads to better yields and a more stable product compared to FITC.[15]
-
Fluorescein Maleimide: This derivative contains a maleimide group that specifically reacts with free thiol groups (e.g., on cysteine residues), providing an alternative, more specific conjugation strategy than amine-reactive chemistry.[28]
Experimental Protocols
Protocol 1: Determination of Probe pKa via Spectrofluorometry
This protocol allows for the empirical validation of a probe's pKa in your specific experimental buffer.
-
Preparation of Buffers: Prepare a series of buffers (e.g., a citrate-phosphate-borate universal buffer) spanning a wide pH range (e.g., pH 4.0 to 9.0 in 0.5 pH unit increments). Verify the final pH of each buffer with a calibrated pH meter.
-
Stock Solution: Prepare a concentrated stock solution of the dye (e.g., 1 mM pyranine or BCECF-AM) in a suitable solvent (nuclease-free water for pyranine, anhydrous DMSO for BCECF-AM). Protect from light.
-
Sample Preparation: For each pH buffer, prepare a dilute solution of the dye (e.g., 1 µM final concentration). Ensure the absorbance of the sample at all excitation wavelengths is below 0.1 to avoid inner filter effects.[8][9]
-
Fluorescence Measurement:
-
Use a scanning spectrofluorometer.
-
For each pH sample, record the full excitation spectrum while holding the emission wavelength fixed at the maximum (e.g., ~515-530 nm).
-
Identify the excitation wavelengths corresponding to the acid-sensitive peak (e.g., ~490 nm for BCECF) and the isosbestic or acid-form peak (e.g., ~440 nm for BCECF, ~405 nm for pyranine).
-
-
Data Analysis:
-
For each pH point, calculate the ratio of the fluorescence intensities at the two selected excitation wavelengths (e.g., I₄₉₀ / I₄₄₀).
-
Plot this fluorescence ratio as a function of pH.
-
Fit the data to a sigmoidal dose-response (variable slope) equation or the Henderson-Hasselbalch equation.[29] The inflection point of the resulting curve corresponds to the pKa of the dye.[30][31]
-
Protocol 2: Relative Photostability Assay
This protocol provides a method to directly compare the photobleaching rates of different fluorophores under identical conditions.
-
Sample Preparation: Prepare solutions of pyranine, fluorescein, and Oregon Green at an identical optical density (absorbance) at their respective excitation maxima in a standard buffer (e.g., PBS, pH 7.4). A low absorbance (e.g., 0.05) is recommended.
-
Microscopy Setup:
-
Use a fluorescence microscope with a stable light source (e.g., LED or arc lamp with neutral density filters).
-
Place a droplet of the first dye solution on a microscope slide and cover with a coverslip.
-
Focus on the sample and adjust the illumination intensity and camera exposure to achieve a signal that is bright but not saturated (e.g., ~75% of the camera's dynamic range).
-
-
Data Acquisition:
-
Acquire an initial image (Time = 0).
-
Continuously illuminate the same field of view using the same settings.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).
-
Repeat the exact same procedure for the other dyes, ensuring all parameters (illumination intensity, exposure, camera gain, objective) are identical.
-
-
Data Analysis:
-
For each time series, measure the mean fluorescence intensity of a region of interest (ROI) in the center of the illuminated field.
-
For each dye, normalize the intensity at each time point to the initial intensity at Time = 0.
-
Plot the normalized fluorescence intensity as a function of time for all dyes on the same graph. The dye whose intensity decays the slowest is the most photostable.
-
Figure 3. Experimental workflow for comparing fluorophore photostability.
Conclusion and Recommendations
The choice between pyranine and fluorescein derivatives is not a matter of one being universally "better," but rather which is the optimal tool for the specific scientific question.
-
For quantitative, ratiometric measurement of cytosolic pH, Pyranine (HPTS) is an outstanding choice due to its ideal pKa and dual-excitation properties. Its membrane impermeability ensures it reports from the desired compartment if loaded appropriately. BCECF is also a strong, well-validated alternative.
-
For general, high-brightness intracellular labeling and imaging where pH sensitivity is not desired, Oregon Green™ 488 (or comparable photostable derivatives like Alexa Fluor™ 488) is the superior choice over standard fluorescein or FITC due to its significantly improved photostability and pH insensitivity in the physiological range.[6][7]
-
For antibody and protein conjugation for applications like flow cytometry or immunofluorescence, reactive derivatives like FITC and NHS-fluorescein are the established standards. However, for demanding imaging, switching to a more photostable conjugate (e.g., an antibody conjugated to Oregon Green™ or Alexa Fluor™ 488) is highly recommended.
-
For oligonucleotide labeling, 6-FAM is the preferred choice over FITC due to its more reliable conjugation chemistry and stability.[15]
By understanding the chemical causality behind the performance of these dyes and employing rigorous validation protocols, researchers can select the most appropriate fluorescent probe to generate clear, reliable, and impactful data.
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- pKa of a dye: UV-VIS Spectroscopy. StuDocu.
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Safety Operating Guide
A Guide to the Proper Disposal of D&C Green No. 8 Free Acid (Pyranine) for Laboratory Professionals
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of D&C Green No. 8, a fluorescent pyrene dye also known as Pyranine or 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we use, including their final disposal. This document is designed to provide clarity and expert guidance, ensuring that waste streams are managed responsibly and in accordance with regulatory best practices.
Hazard Assessment and Chemical Profile of D&C Green No. 8
Understanding the chemical nature of D&C Green No. 8 is the foundation of its safe disposal. While it is not classified as a hazardous substance by OSHA (29 CFR 1910.1200), it is not entirely benign.[1] Adherence to proper laboratory safety protocols is essential.
Chemical and Physical Properties:
| Property | Value | Significance for Disposal |
| Appearance | Yellow-green powder[2] | As a powder, it poses an inhalation and dust explosion risk.[1][2] |
| Synonyms | Pyranine, Solvent Green 7, C.I. 59040[3] | Multiple names require careful identification on waste labels. |
| Chemical Class | Aromatic Sulfonic Acid[4] | Incompatible with strong oxidizing agents and strong acids.[2] |
| Solubility | Water Soluble | Influences the choice of decontamination procedures and spill response. |
| Aquatic Toxicity | Not classified as hazardous to the aquatic environment[5] | While data suggests low aquatic toxicity, the environmental effects are not fully investigated, making drain disposal inadvisable without explicit local authorization.[2][5] |
| Reactivity | Stable under normal conditions. Avoid strong acids and oxidizing agents.[2] | Dictates waste segregation protocols to prevent hazardous reactions. |
| Decomposition | Hazardous decomposition products include oxides of carbon, sodium, and sulfur upon combustion.[2][6] | Informs firefighting measures and highlights the need to avoid incineration outside of a licensed facility. |
Primary Hazards:
-
Eye Irritation: Direct contact with the powder can cause eye irritation.[3][6]
-
Skin and Respiratory Irritation: May cause skin and respiratory system irritation.[3][6]
-
Combustible Dust: As a fine powder, it may form combustible dust concentrations in the air.[1][2]
The Core Principle: Waste Stream Management
The fundamental principle for disposing of D&C Green No. 8 is to treat it as a chemical waste stream. It should never be disposed of in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office and the local wastewater treatment authority.[5][7] The U.S. Environmental Protection Agency (EPA) establishes strict regulations for chemical waste under the Resource Conservation and Recovery Act (RCRA), and laboratory practices must align with these standards.[8]
The following workflow diagram illustrates the decision-making process for managing D&C Green No. 8 waste.
Caption: Decision workflow for proper D&C Green No. 8 waste management.
Step-by-Step Disposal Protocols
Follow these detailed procedures for different forms of D&C Green No. 8 waste.
Protocol 3.1: Disposal of Solid (Powder) D&C Green No. 8
This applies to expired product, unused reagent, or residue from weighing.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and ANSI-rated safety glasses.[3][5] If there is a risk of generating dust, a dust respirator (e.g., N95) is necessary.[5]
-
Waste Container: Select a wide-mouthed, sealable container made of a compatible material (e.g., HDPE or glass). Ensure the container is clean, dry, and in good condition.[7]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag, as many institutions require this for all chemical waste streams.[9] Even if classified as non-hazardous, this practice prevents accidental mismanagement. The label must include:
-
Waste Collection: Carefully transfer the solid waste into the designated container, minimizing dust generation.[3] A powder funnel can be useful. Do not leave containers open.[10]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][11] This area must be at or near the point of generation and under the control of laboratory personnel.[8] Ensure it is segregated from incompatible materials like strong acids and oxidizers.[2]
-
Disposal: Once the container is full (do not exceed 90% capacity) or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), arrange for pickup through your EHS office or a licensed hazardous waste contractor.[12][13]
Protocol 3.2: Disposal of Aqueous Solutions of D&C Green No. 8
This applies to staining solutions, buffer washes, and other liquid preparations. Drain disposal is not recommended. [5][14]
-
PPE: Wear a lab coat, nitrile gloves, and splash-proof safety goggles.
-
Waste Container: Use a sealable, leak-proof container (HDPE or glass) compatible with aqueous waste.
-
Labeling: Label the container as described in Protocol 3.1, specifying the contents (e.g., "D&C Green No. 8 in Aqueous Buffer") and estimating the concentration. If other chemicals are present, list all components.
-
Waste Collection: Pour the liquid waste into the container using a funnel.
-
Storage: Store the sealed liquid waste container within a secondary containment bin in your SAA to prevent spills.[7][10]
-
Disposal: Arrange for pickup by your EHS office or a licensed hazardous waste contractor.
Protocol 3.3: Disposal of Contaminated Labware and PPE
This includes items like pipette tips, contaminated gloves, and paper towels used for cleanup.
-
Gross Decontamination: Remove as much of the dye as possible. For glassware, rinse with a small amount of water and collect the rinsate as aqueous waste.
-
Waste Collection: Place all contaminated solid items (gloves, wipes, plasticware) into a designated solid waste container or a sealed, heavy-duty plastic bag.[3][13]
-
Labeling: Label the container or bag clearly as "D&C Green No. 8 Contaminated Debris."
-
Disposal: This waste stream should be collected for disposal by your institution's EHS or hazardous waste contractor. Do not mix it with regular or biohazardous trash.[13]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.
For a Small Dry Spill (Powder):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear gloves, safety goggles, a lab coat, and a dust mask.
-
Clean Up: Gently sweep up the powder, avoiding dust generation.[3] A dustpan and brush or absorbent pads can be used. Do not use a vacuum cleaner unless it is specifically designed for combustible dust.
-
Collect Waste: Place the collected powder and all cleaning materials into a sealed container and label it for hazardous waste disposal.[3]
-
Final Decontamination: Wipe the area with a damp cloth or paper towel. Collect the wipe as contaminated debris.
For a Small Liquid Spill (Aqueous Solution):
-
Alert Personnel: Notify others in the area.
-
Contain Spill: Use absorbent pads or other inert absorbent material (e.g., vermiculite, sand) to surround and absorb the liquid.[1]
-
Collect Waste: Scoop the absorbent material into a sealed container for hazardous waste disposal.
-
Final Decontamination: Clean the spill area with soap and water.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of D&C Green No. 8 is a straightforward process when guided by the principles of chemical safety and regulatory compliance. By treating all forms of this dye—solid, liquid, and contaminated materials—as a dedicated chemical waste stream, you protect yourself, your colleagues, and the environment. Always consult your institution's specific waste management plan and your EHS office for guidance.
References
- Natural Sourcing, LLC. (2016). D&C Green #8 Powder - Safety Data Sheet.
- AAT Bioquest. Safety Data Sheet for 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt [HPTS].
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Santa Cruz Biotechnology. 8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt Safety Data Sheet.
- Environmental Working Group (EWG). What is D&C Green No. 8 (CI 59040).
- Sensient Colors LLC. (2015). Safety Data Sheet D&C GREEN NO. 8.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Carl ROTH. (2024). Safety Data Sheet: Pyranine (C.I. 59040).
- U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
- Chemos GmbH & Co.KG. Safety Data Sheet: Trisodium 8-hydroxypyrene-1,3,6-trisulphonate.
- U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
- Reddit. (2017). Proper Dye Disposal : r/microscopy.
- Labogens. (2019). PYRANINE MSDS CAS-No.: 6358-69-6 MSDS.
- King County. (2005). Laboratory Waste Management Guide.
- Sigma-Aldrich. (2025). Safety Data Sheet: 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt.
- Fisher Scientific. (2014). Safety Data Sheet: Pyranine.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Spectra Colors Corp. SAFETY DATA SHEET (SDS).
- Fisher Scientific. (2014). Safety Data Sheet.
- Spectra Colors Corp. D & C GREEN 8.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
- Brigham Young University. Unwanted Laboratory Materials & Other Environmental Waste Disposal.
- U.S. Environmental Protection Agency (EPA). Inert Ingredient Tolerance Reassessment _ D&C Green No. 6, D&C Red No. 17, D&C Red No. 33, D&C VIolet No. 2, and.
- New Jersey Department of Health. ALKANE SULFONIC ACID HAZARD SUMMARY.
- UL Prospector. D&C Green 8 6.FD.008000 by DKSH.
- Vidhi Food Colors. D&C Green No. 8 (a) Identity.
- GSC Blending. (2018). SULPHONIC ACID, 90% Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (2021). SULFURIC ACID.
- North Carolina Department of Public Health. (2019). Occupational Safety Resources on Sulfuric Acid.
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A Researcher's Guide to Personal Protective Equipment for Handling D&C Green No. 8 Free Acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling D&C Green No. 8 free acid. Our focus is to deliver field-proven insights and procedural guidance that extend beyond standard product information, ensuring a culture of safety and confidence in your laboratory.
D&C Green No. 8, chemically identified as the trisodium salt of 8-hydroxy-1,3,6-pyrene-trisulfonic acid, is a synthetic dye used in externally applied drugs and cosmetics.[1][2] While it is not classified as a hazardous substance under normal conditions of use, proper handling and the consistent use of Personal Protective Equipment (PPE) are paramount to mitigate potential risks such as skin and eye irritation.[3][4] This document outlines the necessary PPE, its proper use, and disposal, grounded in authoritative safety standards.
Understanding the Risks: Why PPE is Essential
D&C Green No. 8 is typically a yellow-green, odorless powder.[3][5] The primary hazards associated with this chemical in a laboratory setting are mechanical irritation from dust particles and the potential for creating combustible dust concentrations in the air.[3][6] Direct contact with the eyes may cause irritation.[3][4] While skin contact is not expected to cause irritation under normal conditions, prolonged or repeated contact may lead to irritation.[3][7] Inhalation of the dust can also cause respiratory irritation.[7] Therefore, a systematic approach to PPE is a critical component of a comprehensive safety protocol.
The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace for hazards and provide appropriate PPE to protect employees.[8] This guide is designed to facilitate that assessment and provide clear, actionable steps for the safe handling of D&C Green No. 8.
Core Protective Measures: Your PPE Arsenal
A risk assessment should always precede any chemical handling. For D&C Green No. 8 free acid, the following PPE is recommended to create a barrier between you and the substance, minimizing exposure.
Eye and Face Protection: Your First Line of Defense
Dust particles of D&C Green No. 8 can cause eye irritation.[3] Therefore, appropriate eye protection is mandatory.
-
Safety Glasses with Side Shields: For general handling of small quantities in a well-ventilated area, safety glasses that conform to U.S. OSHA 29 CFR 1910.133 or European Standard EN166 are required.[3]
-
Chemical Safety Goggles: When there is a potential for splashing or significant dust generation, chemical safety goggles offer a more complete seal around the eyes, providing superior protection.[3][4]
-
Face Shield: In addition to goggles, a face shield should be worn when handling large quantities or during procedures with a high likelihood of splashing or aerosolization, offering full facial protection.[9]
Hand Protection: Preventing Dermal Exposure
To prevent skin contact, chemical-resistant gloves are recommended.[3]
-
Glove Selection: Nitrile gloves are a suitable choice for handling D&C Green No. 8 powder. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Proper Use: Inspect gloves for any signs of damage before use. Ensure you are using the correct size for a proper fit. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin.
Body Protection: Shielding Your Skin
Protecting your body from potential spills and dust is crucial.
-
Laboratory Coat: A standard, long-sleeved lab coat should be worn at all times to protect your street clothes and skin from contamination.
-
Coveralls: For large-scale operations or situations with a high risk of significant dust exposure, "bunny suit" coveralls can provide head-to-toe protection.[9]
Respiratory Protection: Ensuring Clean Air
Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required when handling D&C Green No. 8.[3] However, in situations where dust may be generated and ventilation is insufficient, respiratory protection becomes necessary.
-
Dust Mask (N95/FFP2): If engineering controls are not sufficient to maintain airborne concentrations below acceptable limits, a NIOSH-approved particulate respirator (e.g., N95) or a European Standard EN149 compliant respirator should be used.[3]
-
Fit Testing: A proper fit is essential for a respirator to be effective. Ensure you have been properly fit-tested for the model you are using.
Quantitative Safety Data Summary
| Parameter | Value/Recommendation | Source(s) |
| CAS Number | 6358-69-6 | [1][5] |
| Appearance | Yellow-green powder | [3] |
| Odor | Odorless | [3][5] |
| Primary Hazards | May cause eye irritation; may form combustible dust concentrations in air. | [3][4][6] |
| OSHA PEL | Not established | [3] |
| NIOSH REL | Not established | [3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | [3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [3] |
| Respiratory Protection | Not required with adequate ventilation; use NIOSH-approved respirator if dust is generated. | [3] |
Operational Protocols: Step-by-Step PPE Procedures
Adherence to a strict, logical workflow for donning and doffing PPE is critical to prevent cross-contamination and ensure your safety.
Donning (Putting On) PPE Workflow
Caption: Sequential workflow for donning Personal Protective Equipment.
Doffing (Removing) PPE Workflow
The doffing process is designed to remove the most contaminated items first, minimizing the risk of self-contamination.
Caption: Step-by-step procedure for the safe removal of PPE.
Disposal and Decontamination
Proper disposal of used PPE is as important as its correct use.
-
Gloves, Masks, and other disposable PPE: These items should be disposed of in accordance with U.S. Federal, State, and local hazardous waste disposal regulations.[3] Place them in a designated, sealed container.
-
Reusable PPE (Goggles, Face Shields, Lab Coats): Clean and decontaminate reusable PPE according to your institution's standard operating procedures. If a lab coat becomes heavily contaminated, it should be disposed of as hazardous waste.
Emergency Procedures
In the event of an accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water or an eye wash solution for several minutes.[3] If irritation persists, seek medical attention.[3]
-
Skin Contact: Wash the affected skin area thoroughly with soap and water.[3] If irritation develops and persists, seek medical attention.[3]
-
Inhalation: If breathing becomes difficult after inhaling dust, move to fresh air.[3] If necessary, provide artificial respiration and seek medical attention.[3]
-
Ingestion: If the product is swallowed and you feel unwell, seek medical advice.[3]
Always have a copy of the Safety Data Sheet (SDS) readily available for emergency responders.
By integrating these protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource; always consult your institution's specific safety guidelines and the most current SDS for D&C Green No. 8 free acid.
References
-
D&C Green #8 Powder - Safety Data Sheet. (2016, March 21). Natural Sourcing, LLC. [Link]
-
D&C GREEN NO. 8 FREE ACID. (n.d.). precisionFDA. [Link]
-
Safety Data Sheet D&C GREEN NO. 8. (2015, May 27). Ozark Underground Laboratory. [Link]
-
D&C Green No.8 (CI 59040) (Water-Soluble). (n.d.). MySkinRecipes. [Link]
-
What is D&C Green No. 8 (CI 59040). (n.d.). EWG Skin Deep. [Link]
-
D & C GREEN 8. (2013, May 10). Spectra Colors Corp. [Link]
-
D&C GREEN#8 Supplier. (n.d.). UPIglobal. [Link]
-
D&C Green No. 8 (a) Identity. (n.d.). Vidhi Food Colors. [Link]
-
21 CFR 74.2208 -- D&C Green No. 8. (n.d.). eCFR. [Link]
-
D&C Green 8 6.FD.008000 by DKSH. (n.d.). UL Prospector. [Link]
-
Green 8. (n.d.). Cosmetics Info. [Link]
-
Green No.5 D&C - SDS (Safety Data Sheet). (n.d.). [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]
-
Safety Data Sheet: Pyranine (C.I. 59040). (2024, March 2). Carl ROTH. [Link]
-
21 CFR 74.1208 -- D&C Green No. 8. (n.d.). eCFR. [Link]
-
NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. (2024). Centers for Disease Control and Prevention. [Link]
-
Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.). Occupational Safety and Health Administration. [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]
-
Ordering of the NIOSH Suspected Carcinogens List Based on Production and Use Data. (n.d.). National Institute for Occupational Safety and Health. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
